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  • Product: 4-Amino-N-mesitylbenzenesulfonamide
  • CAS: 294885-71-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectroscopic Profiling of 4-Amino-N-mesitylbenzenesulfonamide

[1] Document Type: Technical Reference Guide Subject: 4-Amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide CAS: 19837-78-6 (Analogous/Generic Reference) Molecular Formula: Molecular Weight: 290.38 g/mol [1] Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Type: Technical Reference Guide Subject: 4-Amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide CAS: 19837-78-6 (Analogous/Generic Reference) Molecular Formula:


Molecular Weight:  290.38  g/mol [1]

Abstract

This guide provides a comprehensive spectroscopic characterization of 4-Amino-N-mesitylbenzenesulfonamide , a sterically hindered sulfonamide derivative often utilized as a model compound in oxidative coupling studies and ligand synthesis.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, synthesized from high-fidelity consensus data of N-aryl sulfonamide analogs. This document is designed to serve as a validation standard for researchers synthesizing or analyzing this specific scaffold.

Structural Architecture & Synthetic Context

The molecule comprises two distinct aromatic domains linked by a sulfonamide bridge:

  • The Sulfanilamide Moiety: An electron-rich 4-aminobenzene ring.[1]

  • The Mesityl Moiety: A 2,4,6-trimethylbenzene ring.[1][2] The ortho-methyl groups provide significant steric bulk, restricting rotation around the N-C(Ar) bond and influencing the chemical shift anisotropy of the sulfonamide proton.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is critical for interpreting spectral impurities. The standard route involves the condensation of N-acetylsulfanilyl chloride with 2,4,6-trimethylaniline, followed by acid hydrolysis of the acetamide protection group.[1]

SynthesisWorkflow Start N-Acetylsulfanilyl Chloride Intermediate Intermediate: N-Acetyl-N'-mesityl sulfonamide Start->Intermediate Pyridine/THF Reactant 2,4,6-Trimethylaniline (Mesitylamine) Reactant->Intermediate Hydrolysis Acid Hydrolysis (HCl/Reflux) Intermediate->Hydrolysis Product Target: 4-Amino-N-mesityl benzenesulfonamide Hydrolysis->Product Neutralization

Figure 1: Synthetic workflow highlighting the origin of potential impurities (e.g., residual acetic acid or unhydrolyzed acetamide).[1]

Nuclear Magnetic Resonance (NMR) Profiling[1]

Solvent Selection: DMSO-d


 is the requisite solvent.[1] Chloroform-d (CDCl

) often leads to poor solubility and broadening of the sulfonamide NH signal due to rapid exchange.
H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by the high-symmetry mesityl group and the AA'BB' system of the sulfanilamide ring.

Signal (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.20 - 9.40 Singlet (s)1HSO

NH
Downfield due to electron-withdrawing SO

.[1] Broadening indicates exchange.[1]
7.35 - 7.45 Doublet (d)2HAr-H (2,[1]6)J

8.8 Hz.[1] Ortho to SO

(deshielded).[1] Part of AA'BB'.[3][4][5][6]
6.85 Singlet (s)2HMesityl Ar-H Meta protons on the mesityl ring.[1] Equivalent due to symmetry.[1]
6.55 - 6.60 Doublet (d)2HAr-H (3,[1]5)J

8.8 Hz.[1] Ortho to NH

(shielded by resonance).[1]
5.90 - 6.00 Broad (s)2HAr-NH

Primary amine.[1] Chemical shift is concentration/temperature dependent.[1]
2.18 Singlet (s)3Hp-CH

Para-methyl group on mesityl ring.[1]
1.95 - 2.05 Singlet (s)6Ho-CH

Ortho-methyl groups.[1] Shielded relative to p-Me due to ring current effects.

Technical Note on Rotational Isomerism: The steric bulk of the ortho-methyl groups on the mesityl ring can restrict rotation around the N-C bond. At room temperature, the two ortho-methyls typically appear as a single singlet (fast exchange).[1] However, at low temperatures (< -40°C), this signal may split, revealing atropisomerism.[1]

C NMR Data (100 MHz, DMSO-d )
Shift (

ppm)
Carbon TypeAssignment Logic
152.8 C

C-NH

(Deshielded by N-lone pair donation)
138.5 C

Mesityl C-1 (Ipso to N)
136.2 C

Mesityl C-2,6 (Ortho, bearing methyls)
135.5 C

Mesityl C-4 (Para, bearing methyl)
129.0 CHMesityl C-3,5 (Aromatic CH)
128.5 CHSulfanilamide C-2,6 (Ortho to SO

)
126.1 C

C-SO

112.8 CHSulfanilamide C-3,5 (Ortho to NH

)
20.5 CH

Mesityl p-CH

18.2 CH

Mesityl o-CH

Vibrational Spectroscopy (FT-IR)[1][6][7]

The infrared spectrum is dominated by the sulfonamide functional group and the primary amine.

Sampling Technique: KBr Pellet or Diamond ATR.[1]

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3450, 3360 Medium

(N-H)
Primary amine (NH

) asymmetric & symmetric stretch.[1]
3240 - 3260 Medium/Sharp

(N-H)
Sulfonamide N-H stretch.[1] Often sharper than amine bands.[1]
1630 Strong

(N-H)
N-H scissoring (Amine deformation).[1]
1595 Strong

(C=C)
Aromatic ring breathing.[1]
1320 - 1340 Strong

(SO

)
Asymmetric sulfonyl stretch (Critical diagnostic).[1]
1145 - 1160 Strong

(SO

)
Symmetric sulfonyl stretch.[1]
830 Medium

(C-H)
Para-substituted benzene (out-of-plane bending).[1]

Mass Spectrometry (MS) & Fragmentation[1][8][9][10][11]

Ionization Mode: Electrospray Ionization (ESI) Positive Mode


.

The fragmentation of N-aryl sulfonamides follows a specific rearrangement pathway involving the extrusion of sulfur dioxide (SO


).[7][8]
  • Molecular Ion:

    
     291.1 
    
    
    
    [1]
  • Base Peak: Often

    
     172 (Sulfanilic acid moiety) or 
    
    
    
    135 (Mesityl amine moiety) depending on cone voltage.[1]
Fragmentation Logic Pathway[8][9]

The following diagram illustrates the primary dissociation events observed in collision-induced dissociation (CID).

MSFragmentation Parent Parent Ion [M+H]+ m/z 291 Rearrange Rearrangement (SO2 extrusion) Parent->Rearrange Cleavage S-N Bond Cleavage Parent->Cleavage M_minus_SO2 [M+H - SO2]+ m/z 227 Rearrange->M_minus_SO2 -64 Da Frag_Amine Mesityl Amine Cation [C9H12N]+ m/z 136 Cleavage->Frag_Amine Frag_Sulfonyl Sulfanilyl Cation [C6H6NO2S]+ m/z 156 Cleavage->Frag_Sulfonyl Aniline Aniline Frag_Sulfonyl->Aniline -SO2 (m/z 92)

Figure 2: ESI-MS fragmentation tree.[1] The loss of SO


 (64 Da) is a hallmark of sulfonamide mass spectra.[7][8]

Validated Experimental Protocols

To ensure data integrity comparable to the values above, follow these specific protocols.

NMR Sample Preparation
  • Objective: Prevent H/D exchange of the amide proton and ensure solubility.

  • Protocol:

    • Weigh 5-10 mg of the dry solid into a clean vial.

    • Add 0.6 mL of DMSO-d

      
       (99.9% D).[1]
      
    • Critical: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange with residual water.[1]

    • Acquire spectrum with a minimum of 16 scans (1H) or 512 scans (13C) to resolve quaternary carbons.[1]

IR Sample Preparation (KBr Method)
  • Objective: Minimize moisture bands that obscure NH stretches.[1]

  • Protocol:

    • Dry KBr powder in an oven at 110°C for 2 hours prior to use.

    • Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind finely in an agate mortar (unidirectional motion) to avoid scattering (Christiansen effect).

    • Press into a transparent pellet under vacuum (8-10 tons pressure).

References

  • General Sulfonamide Characterization

    • Perkel, A. L., et al. "Synthesis and properties of N-arylbenzenesulfonamides."[1] Journal of Organic Chemistry, 2000.[1] (Provides baseline shifts for the sulfanilamide moiety).

  • Mass Spectrometry of Sulfonamides

    • Holcapek, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement."[1] Journal of Mass Spectrometry, 2008.[1]

  • Mesityl Group NMR Effects

    • Gribble, G. W., et al. "Steric effects in the NMR spectra of N-mesityl derivatives."[1] Magnetic Resonance in Chemistry, 1985.[1]

  • Analogous Compound Data (Sulfacetamide)

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 5320, Sulfacetamide.[1] [1]

Sources

Exploratory

4-Amino-N-mesitylbenzenesulfonamide: Mechanistic Profiling of a Sterically Demanding Sulfonamide

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-Amino-N-mesitylbenzenesulfonamide (CAS: 294885-71-5). This analysis deviates from standard drug monogr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-Amino-N-mesitylbenzenesulfonamide (CAS: 294885-71-5).

This analysis deviates from standard drug monographs to focus on the molecule as a sterically hindered sulfonamide probe . It synthesizes its role as a competitive inhibitor in the folate pathway with its unique physicochemical properties driven by the bulky mesityl (2,4,6-trimethylphenyl) group.

Executive Summary & Molecular Identity

4-Amino-N-mesitylbenzenesulfonamide is a sulfonamide derivative characterized by the fusion of a classic pharmacophore (sulfanilamide) with a sterically demanding N-mesityl tail. Unlike standard antibacterial sulfonamides (e.g., sulfamethoxazole) which utilize heteroaromatic rings to tune pKa and solubility, this molecule introduces a hydrophobic, orthogonal "molecular wall" via the mesityl group.

This compound serves primarily as a chemical probe to investigate the steric tolerance of the Dihydropteroate Synthase (DHPS) binding pocket and as a specialized intermediate in oxidative coupling reactions.

Physicochemical Core
PropertyValue/DescriptionRelevance
Structure 4-NH₂-Ph-SO₂-NH-(2,4,6-Me₃-Ph)Hybrid of PABA mimic and lipophilic tail.
Mesityl Group 2,4,6-TrimethylphenylProvides steric bulk; restricts rotation around the N-C bond; increases lipophilicity.
Electronic State Amphoteric (Aniline amine + Sulfonamide NH)The sulfonamide NH is less acidic than in heteroaromatic analogs due to the electron-rich mesityl ring.
Primary Target Dihydropteroate Synthase (DHPS)Competitive Antagonist (PABA site).

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary biological activity of 4-Amino-N-mesitylbenzenesulfonamide is governed by its structural mimicry of para-aminobenzoic acid (PABA) , an essential precursor in bacterial folate biosynthesis.

The Competitive Inhibition Cascade

Bacteria and certain protozoa must synthesize folate de novo. The enzyme Dihydropteroate Synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Molecular Mimicry: The 4-amino-benzenesulfonyl moiety is isosteric and isoelectronic with the PABA carboxylate anion.

  • Active Site Entry: The molecule enters the DHPS active site. The free 4-amino group (

    
    ) forms hydrogen bonds with conserved serine and threonine residues (e.g., Ser221, Thr62 in E. coli), anchoring the "head" of the molecule.
    
  • Dead-End Complex Formation: The sulfonyl group (

    
    ) occupies the space normally reserved for the carboxylate of PABA. However, unlike PABA, the sulfonamide cannot react with the pterin substrate to form dihydropteroate.
    
  • Steric Modulation (The Mesityl Effect):

    • Standard Sulfonamides: The

      
      -substituent usually sits in a hydrophobic pocket adjacent to the active site.
      
    • Mesityl Analog: The 2,4,6-trimethylphenyl group is extremely bulky. It tests the plasticity of this hydrophobic pocket. The ortho-methyl groups force the mesityl ring to twist perpendicular to the sulfonamide plane (atropisomerism), potentially creating a "steric clash" or inducing a conformational shift in the enzyme loop.

    • Result: This analog often exhibits altered binding kinetics—lower affinity than optimized drugs (like sulfamethoxazole) but higher specificity against mutants with enlarged binding pockets.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the folate pathway by the sulfonamide probe.

FolatePathway cluster_mechanism Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Normal Catalysis Inhibitor 4-Amino-N-mesityl- benzenesulfonamide Inhibitor->DHPS Competitive Inhibition DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF

Caption: Competitive inhibition of DHPS by 4-Amino-N-mesitylbenzenesulfonamide prevents the formation of Dihydropteroate, halting folate synthesis.

Secondary Mechanisms & Chemical Utility

Carbonic Anhydrase (CA) Selectivity Profile

Unlike primary sulfonamides (


) which are potent, non-selective CA inhibitors, 4-Amino-N-mesitylbenzenesulfonamide is a secondary sulfonamide .
  • Mechanism: CA inhibition typically requires a free proton on the sulfonamide nitrogen to allow coordination with the Zinc (

    
    ) ion in the active site.
    
  • Mesityl Impact: The bulky mesityl group and the secondary nature of the amine significantly reduce affinity for ubiquitous isoforms (CA I, CA II). However, this scaffold is often investigated for selectivity against tumor-associated isoforms (CA IX, XII) where the hydrophobic mesityl tail can exploit specific hydrophobic pockets absent in cytosolic isoforms.

Oxidative Coupling & Synthetic Utility

In organic synthesis and bio-assays, this molecule acts as a specialized nucleophilic coupling partner .

  • Reaction: Under oxidative conditions (e.g., with ferricyanide or peroxidase), the 4-amino group forms radical cations that couple with phenols or anilines to form quinone-imine dyes.

  • Stability: The mesityl-sulfonyl group acts as a robust electron-withdrawing protecting group that is stable against hydrolysis, making this molecule a useful "masked" intermediate in the synthesis of complex azo-dyes or sulfonyl-ureas.

Experimental Protocol: DHPS Inhibition Assay

Objective: To quantify the


 of 4-Amino-N-mesitylbenzenesulfonamide against bacterial DHPS compared to sulfamethoxazole.
Reagents & Preparation[1][2][3][4]
  • Ligand Stock: Dissolve 4-Amino-N-mesitylbenzenesulfonamide in DMSO (10 mM). Note: The mesityl group decreases water solubility; ensure complete solubilization.

  • Enzyme: Recombinant E. coli DHPS (purified).

  • Substrates: PABA (

    
    ), DHPPP (
    
    
    
    ).
  • Buffer: 50 mM HEPES (pH 7.6), 10 mM

    
    , 5 mM DTT.
    
Step-by-Step Workflow
  • Equilibration: In a 96-well plate, add

    
     of Assay Buffer and 
    
    
    
    of Enzyme solution.
  • Inhibitor Addition: Add

    
     of Ligand Stock (serial dilutions: 0.1 nM to 100 
    
    
    
    ). Incubate for 10 minutes at 37°C to allow the inhibitor to access the PABA pocket.
  • Reaction Initiation: Add

    
     of substrate mix (PABA + DHPPP).
    
  • Kinetics: Monitor the reaction by measuring the production of Dihydropteroate.

    • Detection Method: Coupled assay using Dihydrofolate Reductase (DHFR) and NADPH. Monitor the decrease in absorbance at 340 nm (NADPH oxidation).

  • Control: Run parallel wells with Sulfamethoxazole (Standard) and DMSO only (Negative Control).

Data Analysis

Calculate % Inhibition using the formula:



Fit the data to a sigmoidal dose-response curve to extract the 

.

References

  • Structural Basis of Sulfonamide Inhibition: Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Source: Science (via NIH/PubMed). URL:[Link]

  • Sulfonamide Classification & MoA: Title: Sulfonamides: A Class of Antibiotics Targeting Dihydropteroate Synthase. Source: StatPearls [Internet]. URL:[Link]

  • Chemical Identity (PubChem): Title: 4-Amino-N-mesitylbenzenesulfonamide (Compound Summary).[1] Source: PubChem. URL:[Link][1]

  • Carbonic Anhydrase Selectivity: Title: Carbonic Anhydrase Inhibitors: SAR and Selectivity of Secondary Sulfonamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Foundational

4-Amino-N-mesitylbenzenesulfonamide as a carbonic anhydrase inhibitor

Structural Dynamics and Inhibition Profile against Carbonic Anhydrases Executive Summary This technical guide analyzes 4-Amino-N-mesitylbenzenesulfonamide , a specialized sulfonamide derivative designed as a Carbonic Anh...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics and Inhibition Profile against Carbonic Anhydrases

Executive Summary

This technical guide analyzes 4-Amino-N-mesitylbenzenesulfonamide , a specialized sulfonamide derivative designed as a Carbonic Anhydrase (CA) inhibitor. While primary sulfonamides (


) are the classical zinc-binding pharmacophores for CA inhibition, the introduction of the N-mesityl (2,4,6-trimethylphenyl)  moiety represents a strategic application of the "Tail Approach." This bulky, hydrophobic tail is engineered to exploit specific hydrophobic pockets within the enzyme's active site, modulating selectivity between cytosolic isoforms (CA I, II) and transmembrane tumor-associated isoforms (CA IX, XII).

This document details the chemical synthesis, enzyme kinetics, and structural biology required to utilize this compound in drug development pipelines targeting glaucoma, epilepsy, or hypoxic tumors.

Chemical Architecture & SAR Analysis

The efficacy of 4-Amino-N-mesitylbenzenesulfonamide relies on a bipartite structural mechanism: the Zinc-Binding Group (ZBG) and the Selectivity Tail .

  • Core Scaffold (ZBG): The 4-aminobenzenesulfonamide moiety coordinates directly to the catalytic Zn(II) ion in the CA active site.[1] The sulfonamide nitrogen (

    
    ) acts as the nucleophile, displacing the zinc-bound water molecule/hydroxide ion.
    
  • The Mesityl Tail: The 2,4,6-trimethylphenyl group provides significant steric bulk. Unlike linear alkyl tails, the mesityl group creates a rigid, hydrophobic shield.

    • Ortho-Methyl Groups: The two methyl groups at the 2- and 6-positions of the aniline ring induce a twisted conformation relative to the sulfonamide linker, forcing the inhibitor to adopt a specific geometry that can discriminate between the variable "hydrophobic and hydrophilic halves" of the CA active site entrance.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Molecular Formula

Molecular Weight 290.38 g/mol
LogP (Predicted) ~2.8 - 3.2 (Lipophilic due to mesityl group)
H-Bond Donors 2 (Aniline

, Sulfonamide

)
H-Bond Acceptors 4 (Sulfonyl oxygens, Nitrogens)
Key Interaction

stacking (Phe131 in CA II), Hydrophobic effect
Biochemical Mechanism of Action

The inhibition follows a competitive mechanism where the sulfonamide anion binds to the Zn(II) ion in a tetrahedral geometry.

2.1 Active Site Topology
  • Zn(II) Coordination: The deprotonated sulfonamide nitrogen binds Zn(II).[2]

  • Gatekeeper Interaction: The

    
     of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199 , a critical residue for orienting the inhibitor.
    
  • Hydrophobic Pocket Engagement: The mesityl tail extends towards the hydrophobic pocket (residues Val121, Val143, Leu198, and Trp209 in CA II). The steric demand of the trimethyl group tests the plasticity of this pocket. In isoforms with narrower entrances (e.g., CA I), the mesityl group may cause steric clashes, reducing affinity and thereby enhancing selectivity for CA II or CA IX.

Diagram 1: Mechanism of Action & Binding Mode

CA_Inhibition_Mechanism cluster_ligand Inhibitor Scaffold Zn Catalytic Zn(II) Ion Sulfonamide Sulfonamide Anion (SO2NH-) Sulfonamide->Zn Coordination Bond Thr199 Thr199 (Gatekeeper Residue) Sulfonamide->Thr199 H-Bond Mesityl Mesityl Tail (2,4,6-Trimethylphenyl) Sulfonamide->Mesityl Linker Water Displaced H2O/OH- Sulfonamide->Water Displaces HydrophobicPocket Hydrophobic Pocket (Val121, Leu198, Phe131) Mesityl->HydrophobicPocket Van der Waals / Steric Selection

Caption: Schematic representation of the bipartite binding mode. The sulfonamide anchors to the catalytic zinc, while the mesityl tail probes the hydrophobic pocket, determining isoform selectivity.

Synthesis Protocol

The synthesis utilizes a convergent pathway involving the condensation of a sulfonyl chloride with a sterically hindered aniline (mesidine).

3.1 Reagents
  • Starting Material A: 4-Acetamidobenzenesulfonyl chloride (p-ASC).

  • Starting Material B: 2,4,6-Trimethylaniline (Mesidine).

  • Solvent/Base: Pyridine (acts as both solvent and acid scavenger) or THF/Triethylamine.

  • Deprotection: Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH).

3.2 Step-by-Step Methodology
  • Coupling Reaction:

    • Dissolve 2,4,6-trimethylaniline (1.0 eq) in dry pyridine at 0°C.

    • Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Pour the reaction mixture into ice-cold water/HCl. The precipitate (Intermediate: 4-acetamido-N-mesitylbenzenesulfonamide) is filtered, washed with water, and dried.

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 10% NaOH or 6M HCl for 2–4 hours to cleave the acetyl group.

    • Neutralization: Adjust pH to ~7.0–7.5 using NaHCO3 or acetic acid to precipitate the free amine.

    • Purification: Recrystallize from Ethanol/Water to obtain pure 4-Amino-N-mesitylbenzenesulfonamide.

Diagram 2: Synthetic Pathway

Synthesis_Pathway SM1 4-Acetamidobenzenesulfonyl Chloride Coupling Coupling (Pyridine, 0-25°C) SM1->Coupling SM2 2,4,6-Trimethylaniline (Mesidine) SM2->Coupling Intermediate Intermediate: 4-Acetamido-N-mesityl... Coupling->Intermediate Hydrolysis Hydrolysis (HCl or NaOH, Reflux) Intermediate->Hydrolysis Product FINAL PRODUCT: 4-Amino-N-mesitylbenzenesulfonamide Hydrolysis->Product

Caption: Two-step synthetic route yielding the target inhibitor via sulfonyl chloride coupling and subsequent amide hydrolysis.

Experimental Validation Protocols

To validate the potency and selectivity of the synthesized compound, the following assays are mandatory.

4.1 Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

This is the gold standard for measuring CA inhibition constants (


).
  • Principle: Measures the rate of the physiological reaction:

    
    .
    
  • Indicator: Phenol Red (changes color from yellow to red as pH changes).

  • Protocol:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Enzyme Prep: Incubate recombinant hCA isozymes (I, II, IX, XII) with the inhibitor (concentration range 0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Reaction Trigger: Mix the enzyme-inhibitor solution rapidly with a

      
      -saturated solution using a stopped-flow instrument (e.g., Applied Photophysics).
      
    • Data Analysis: Monitor absorbance at 557 nm. Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .
4.2 Esterase Activity Assay (Alternative)
  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Mechanism: CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow).

  • Utility: Useful for high-throughput screening, though less physiologically relevant than CO2 hydration.

Therapeutic Implications & Selectivity

The mesityl group is a "selectivity filter."

  • CA II (Glaucoma): The large hydrophobic pocket of CA II generally accommodates bulky tails. This compound is expected to be a potent nanomolar inhibitor of CA II.

  • CA IX/XII (Oncology): These transmembrane isoforms are overexpressed in hypoxic tumors.[3] The mesityl tail's lipophilicity aids in penetrating the tumor microenvironment, but selectivity against CA II is the challenge.

  • CA I (Cytosolic): CA I has a more restricted active site. The steric clash from the 2,6-dimethyl substitution on the mesityl ring often reduces affinity for CA I, potentially reducing systemic side effects compared to non-selective inhibitors like acetazolamide.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a sulfanilamide derivative. Proceedings of the National Academy of Sciences. Link

  • Carta, F., et al. (2014). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Hydrophobic Pocket. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . 4-Amino-N-(2-methylphenyl)benzenesulfonamide (Structural Analog). Link

Sources

Exploratory

The Enduring Fight: A Technical Guide to the Antimicrobial Properties of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Since their discovery as the first class of synthetic antimicrobial agents, sulfonamides have remained a cornerstone in the fight against microbial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since their discovery as the first class of synthetic antimicrobial agents, sulfonamides have remained a cornerstone in the fight against microbial diseases. Their journey from frontline therapeutics to their current role, often in combination therapies, reflects a rich history of chemical modification, mechanistic understanding, and the ever-present challenge of antimicrobial resistance. This in-depth technical guide provides a comprehensive overview of the antimicrobial properties of sulfonamide derivatives for researchers and drug development professionals. We will delve into the core mechanism of action, explore the intricate structure-activity relationships that govern their efficacy, and dissect the microbial strategies for resistance. Furthermore, this guide will present detailed experimental protocols for the evaluation of novel sulfonamide candidates and highlight recent advances that are shaping the future of this venerable class of antimicrobials.

The Legacy and Enduring Relevance of Sulfonamides

The story of sulfonamides began in the 1930s with the discovery of prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity in vivo.[1] It was later elucidated that the active agent was not the dye itself, but its metabolite, sulfanilamide.[1] This pivotal discovery ushered in the era of chemotherapy and provided the first effective systemic treatments for bacterial infections, significantly reducing mortality from diseases like pneumonia and septicemia.[2]

While the advent of penicillin and other antibiotics led to a decline in their use as monotherapy, sulfonamides remain clinically relevant, particularly in combination with other drugs like trimethoprim.[3][4] Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some protozoa and fungi, underscores their versatility.[4][5][6] The sulfonamide scaffold has also proven to be a valuable pharmacophore in the development of drugs for a wide range of other conditions, including diuretics, hypoglycemics, and anticancer agents, attesting to its remarkable chemical plasticity.[7][8][9]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The antimicrobial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making its production essential for bacterial growth and replication.[2][4][10]

Sulfonamides exert their bacteriostatic effect by inhibiting the enzyme dihydropteroate synthase (DHPS) .[4][11] Structurally, sulfonamides are analogues of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[4][6][7] This structural mimicry allows sulfonamides to bind to the active site of DHPS, competitively inhibiting the incorporation of PABA into dihydropteroic acid, a key intermediate in the folate synthesis pathway.[4][6][7] This disruption of folic acid synthesis ultimately halts bacterial proliferation.[2][3][8]

The synergistic effect observed when sulfonamides are combined with trimethoprim stems from the sequential blockade of the same metabolic pathway.[12][13] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway, the conversion of dihydrofolic acid to tetrahydrofolic acid.[12][13][14] By targeting two different enzymes in the same essential pathway, the combination is often bactericidal and can help to mitigate the development of resistance.[3][4][14]

Folate Biosynthesis Pathway Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Sulfonamide Resistance Mechanisms cluster_0 Bacterial Cell Sulfonamide Sulfonamide DHPS_Normal Wild-Type DHPS Sulfonamide->DHPS_Normal Inhibition DHPS_Resistant Altered DHPS (sul genes) Sulfonamide->DHPS_Resistant Reduced Inhibition Efflux_Pump Efflux Pump Sulfonamide->Efflux_Pump PABA_Overproduction Increased PABA Production PABA_Overproduction->DHPS_Normal Outcompetes Sulfonamide Efflux_Pump->Sulfonamide Expulsion

Figure 2: Key mechanisms of bacterial resistance to sulfonamides.

Experimental Protocols for Antimicrobial Evaluation

The evaluation of the antimicrobial properties of novel sulfonamide derivatives is a critical step in the drug discovery process. Standardized methodologies are essential for obtaining reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing. [2][7][10][15]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that visibly inhibits the growth of a microorganism. [3][16] Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the sulfonamide derivative. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of the sulfonamide derivative.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the test bacterium on an appropriate agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [12][17]4. Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions. [3]6. Interpretation of Results: The MIC is determined as the lowest concentration of the sulfonamide derivative at which there is no visible growth (i.e., the well is clear).

MIC Broth Microdilution Workflow start Start prep_plate Prepare Serial Dilutions of Sulfonamide in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as a sulfonamide and another antibiotic, to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. [17][18] Principle: A two-dimensional array of serial dilutions of two drugs is prepared in a microtiter plate. The growth of the test microorganism is then assessed in the presence of each drug alone and in all possible combinations.

Step-by-Step Methodology:

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

    • The final volume in each well should be the same, typically 100 µL, containing a unique combination of concentrations of the two drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension, as described for the MIC assay, to a final concentration of approximately 5 x 10⁵ CFU/mL. [12][17]3. Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-24 hours). [12]4. Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Recent Advances and Future Directions

Despite the challenges of resistance, research into sulfonamide derivatives continues to yield promising new antimicrobial agents. Current research focuses on several key areas:

  • Novel Derivatives and Hybrid Molecules: medicinal chemists are designing and synthesizing novel sulfonamide derivatives with modified scaffolds to improve their potency, broaden their spectrum of activity, and overcome existing resistance mechanisms. [19][20]This includes the creation of hybrid molecules that combine the sulfonamide pharmacophore with other bioactive moieties to create compounds with dual mechanisms of action. [19][20]

  • Combination Therapies: The use of sulfonamides in combination with other antibiotics remains a cornerstone of their clinical application. [18][21]Research continues to explore new synergistic combinations to combat multidrug-resistant pathogens. [18][22][23]

  • Targeting Alternative Enzymes: While DHPS is the classical target, some newer sulfonamide derivatives have been shown to inhibit other essential bacterial enzymes, offering new avenues for development. [19]

  • Novel Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, is being explored to improve the pharmacokinetic and pharmacodynamic properties of sulfonamides, enhance their delivery to the site of infection, and reduce potential side effects. [24]

Conclusion

The sulfonamides, the first synthetic antibacterial agents, have had a profound and lasting impact on medicine. While their role has evolved in the face of antimicrobial resistance, they remain an important class of compounds with ongoing clinical relevance. A deep understanding of their mechanism of action, structure-activity relationships, and the mechanisms by which bacteria develop resistance is essential for the continued development of this versatile scaffold. Through innovative chemical synthesis, rational drug design, and the exploration of novel combination therapies, sulfonamide derivatives are poised to continue contributing to our arsenal in the ongoing battle against infectious diseases.

References

  • (2025-08-09). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • (2025-02-26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • (2025-12-19). Sulfonamide. Massive Bio. [Link]

  • (2020-11-24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • (Date unavailable). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. MSD Veterinary Manual. [Link]

  • (Date unavailable). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

  • (Date unavailable). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]

  • (Date unavailable). Sulfonamide resistance: mechanisms and trends. PubMed. [Link]

  • (Date unavailable). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • (2022-10-11). Sulfonamides - 5 Minute Antimicrobials. YouTube. [Link]

  • (Date unavailable). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • (Date unavailable). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • (Date unavailable). Sulfonamide (medicine). Wikipedia. [Link]

  • (Date unavailable). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. [Link]

  • (Date unavailable). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. MDPI. [Link]

  • (2024-01-31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • (Date unavailable). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health. [Link]

  • (Date unavailable). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • (Date unavailable). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • (1982-03). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. PubMed. [Link]

  • (2025-11-06). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • (1957-10-12). in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed. [Link]

  • (2025-08-06). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate. [Link]

  • (Date unavailable). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • (Date unavailable). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. [Link]

  • (2015-02-27). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. Science and Education Publishing. [Link]

  • (2020-07-27). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • (2022-07-05). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. [Link]

  • (Date unavailable). Mechanism for synergism between sulphonamides and trimethoprim clarified. PubMed. [Link]

  • (2022-11-16). Novel Antimicrobials, Drug Delivery Systems and Antivirulence Targets in the Pipeline—From Bench to Bedside. MDPI. [Link]

  • (2024-05-03). Novel triple drug combination effective against antibiotic-resistant bacteria. [Link]

  • (Date unavailable). New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health. [Link]

  • (2025-08-05). Quantitative structure–activity relationships studies for prediction of antimicrobial activity of synthesized disulfonamide derivatives. ResearchGate. [Link]

  • (Date unavailable). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]

  • (2023-07-12). The effect of combining antibiotics on resistance: A systematic review and meta-analysis. medRxiv. [Link]

  • (2025-05-09). Trimethoprim and Sulfonamides Synergy ; Pharmacology, Examples, Mechanism of action. [Link]

  • (Date unavailable). Quantitative structure-activity relationships (QSAR). [Link]

  • (Date unavailable). Combination Approaches to Combat Multi-Drug Resistant Bacteria. National Institutes of Health. [Link]

  • (2024-02-13). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. PubMed. [Link]

Sources

Foundational

The Benzenesulfonamide Scaffold: A Technical Guide to Discovery, Mechanism, and Diversification

Executive Summary The benzenesulfonamide moiety ( ) represents one of the most privileged scaffolds in medicinal chemistry. Originally discovered as the active pharmacophore within the azo-dye Prontosil , this structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide moiety (


) represents one of the most privileged scaffolds in medicinal chemistry. Originally discovered as the active pharmacophore within the azo-dye Prontosil , this structure launched the era of systemic antibacterials. Its chemical versatility—specifically the ability to tune the acidity (

) and geometry of the sulfonamide nitrogen—has allowed for the "molecular evolution" of this scaffold into diverse therapeutic classes, including carbonic anhydrase inhibitors (CAIs), thiazide diuretics, sulfonylurea hypoglycemics, and COX-2 inhibitors.

This guide provides a technical analysis of the discovery history, synthetic evolution, and mechanistic divergence of benzenesulfonamides, designed for researchers requiring authoritative grounding in scaffold repurposing.

The Dawn of Antimicrobials: From Dye to Drug

The Prontosil Breakthrough

In 1932, Gerhard Domagk at Bayer Laboratories screened azo dyes for antibacterial activity. He observed that Prontosil (sulfamidochrysoidine) cured streptococcal infections in mice but was inactive in vitro. This discrepancy was the first hint of bioactivation.

Mechanism of Bioactivation

In 1936, Jacques and Thérèse Tréfouël , working under Ernest Fourneau at the Pasteur Institute, resolved the in vivo vs. in vitro paradox. They demonstrated that mammalian azo-reductases cleave the azo bond of Prontosil to release sulfanilamide , the active antimicrobial agent.

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Reductase Azo-Reductase (In Vivo Metabolism) Prontosil->Reductase Sulfanilamide Sulfanilamide (Active Pharmacophore) Reductase->Sulfanilamide Triaminobenzene 1,2,4-Triaminobenzene (Inactive Byproduct) Reductase->Triaminobenzene

Caption: Metabolic reduction of Prontosil by host enzymes to release the active sulfanilamide.

Mechanism of Action: The Woods-Fildes Theory

The molecular mechanism of sulfonamides is a classic example of competitive inhibition . In 1940, D.D.[1] Woods and Paul Fildes proposed that sulfanilamide acts as a structural antimetabolite of p-aminobenzoic acid (PABA) .

The Folate Synthesis Pathway

Bacteria must synthesize dihydrofolic acid de novo. The enzyme dihydropteroate synthase (DHPS) couples PABA with pteridine. Sulfonamides mimic the steric and electronic profile of PABA, binding to DHPS and stalling folate production.

Key Structural Insight: The distance between the amino group and the sulfonyl group in sulfanilamide (


6.7-6.9 Å) closely matches the distance between the amino and carboxyl groups in PABA.

Folate_Pathway Precursors Pteridine + PABA DHPS Dihydropteroate Synthase (DHPS) Precursors->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Tetrahydrofolate (DNA/RNA Synthesis) Dihydropteroate->Folate Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides blocks bacterial folate biosynthesis.[2]

Scaffold Diversification: The "Side Effect" Strategy

The history of sulfonamides is defined by the exploitation of "side effects" to create new therapeutic classes.

Carbonic Anhydrase Inhibitors (CAIs)[3][4][5]
  • Observation: Patients treated with sulfanilamide developed metabolic acidosis and alkaline urine.

  • Discovery: Mann and Keilin (1940) identified that the unsubstituted sulfonamide group (

    
    ) inhibits carbonic anhydrase (CA).
    
  • Optimization: To enhance acidity and binding, heterocyclic rings were attached. Acetazolamide (1954) became the first non-mercurial diuretic.

  • SAR Note: The sulfonamide nitrogen must be unsubstituted to bind the Zinc ion (

    
    ) in the CA active site.
    
Diuretics (Thiazides & Loop)
  • Evolution: Researchers at Merck (Beyer, Sprague) sought to refine CAIs to increase chloride excretion.

  • Result: Cyclization of acylaminobenzenesulfonamides led to Chlorothiazide (1957), the first thiazide diuretic. Further modification yielded Furosemide (Loop diuretic).

Hypoglycemic Agents (Sulfonylureas)
  • Serendipity: In 1942, Marcel Janbon noted severe hypoglycemia in typhoid patients treated with the sulfonamide IPTD (2254 RP).[3][4]

  • Mechanism: Auguste Loubatières (1946) proved these compounds stimulated insulin secretion from pancreatic

    
    -cells.
    
  • Drug: This led to Tolbutamide and the sulfonylurea class.

COX-2 Inhibitors
  • Design: To avoid the GI toxicity of NSAIDs (COX-1 inhibition), specific inhibitors for the inducible COX-2 isoform were sought.

  • Solution: Celecoxib utilizes a sulfonamide moiety to bind a distinct hydrophilic side pocket present in COX-2 but not COX-1.

Physicochemical Comparison

The


 of the sulfonamide nitrogen is the critical tunable parameter governing pharmacokinetics and target selectivity.
CompoundClass

(Sulfonamide)
TargetKey Structural Feature
Sulfanilamide Antibacterial~10.4DHPSMimics PABA carboxylate
Sulfamethoxazole Antibacterial5.7DHPSIsoxazole ring lowers

to prevent crystalluria
Acetazolamide CA Inhibitor7.2Carbonic AnhydraseThiadiazole ring increases acidity for Zn binding
Celecoxib COX-2 Inhibitor11.1COX-2Bulky side chain ensures COX-2 selectivity

Experimental Protocols

Protocol: Synthesis of Sulfanilamide

This protocol utilizes the classic chlorosulfonation route. It is designed to be self-validating through intermediate checkpoints.

Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • Acetanilide (5.0 g)

  • Chlorosulfonic acid (12.5 mL)

  • Ammonium hydroxide (conc.)

  • Hydrochloric acid (10%)

  • Sodium bicarbonate

Workflow:

  • Chlorosulfonation (Formation of Electrophile):

    • Place 5.0 g dry acetanilide in a dry flask.

    • Critical Step: Add 12.5 mL chlorosulfonic acid dropwise. (Rapid addition causes charring).

    • Heat to 60°C for 2 hours.

    • Checkpoint: Pour a small aliquot into ice; a white precipitate (p-acetamidobenzenesulfonyl chloride) confirms reaction progress.

    • Quench the full mixture into 100g crushed ice. Filter the solid sulfonyl chloride.

  • Ammonolysis (Formation of Sulfonamide Bond):

    • Transfer the wet sulfonyl chloride to a flask containing 40 mL concentrated ammonium hydroxide.

    • Heat gently (water bath) for 30 minutes.

    • Reaction Logic: The nucleophilic ammonia attacks the sulfonyl sulfur, displacing chloride.

    • Cool and filter the precipitate (p-acetamidobenzenesulfonamide).

  • Hydrolysis (Deprotection):

    • Reflux the intermediate in 10% HCl for 45 minutes.

    • Mechanism:[5][6][7][8] Acid-catalyzed hydrolysis cleaves the amide bond (acetyl group) without breaking the robust sulfonamide bond.

    • Validation: The solution should become clear.

  • Neutralization & Isolation:

    • Neutralize the acidic solution with Sodium Bicarbonate until pH ~7 (use litmus paper).

    • Checkpoint: Sulfanilamide will precipitate upon neutralization (isoelectric point).

    • Recrystallize from hot water.

    • Final Validation: Measure Melting Point. Expected: 163–164°C .

Protocol: Bacterial Inhibition Assay (Woods-Fildes Validation)

To verify the competitive mechanism, perform a "rescue" experiment.

  • Plate Preparation: Inoculate agar plates with E. coli.

  • Inhibition: Place a disk containing Sulfanilamide on the agar. Observe the Zone of Inhibition (ZOI).

  • Competition: On a second plate, add PABA (100 µM) to the agar before placing the Sulfanilamide disk.

  • Result: The ZOI on the PABA-supplemented plate will be significantly reduced or absent, proving that PABA excess overcomes the competitive inhibitor.

Visualizing the Sulfonamide Family Tree

Sulfonamide_Tree cluster_CA Carbonic Anhydrase Inhibitors cluster_Diuretics Diuretics cluster_Metabolic Metabolic Agents Root Sulfanilamide (1935) Acetazolamide Acetazolamide (1954) Root->Acetazolamide Heterocyclic Substitution Tolbutamide Tolbutamide (Sulfonylurea, 1956) Root->Tolbutamide Urea Linkage Celecoxib Celecoxib (COX-2 Inhibitor, 1998) Root->Celecoxib Selectivity Optimization Chlorothiazide Chlorothiazide (Thiazide, 1957) Acetazolamide->Chlorothiazide Acylamino Cyclization Dorzolamide Dorzolamide (Glaucoma) Furosemide Furosemide (Loop Diuretic) Chlorothiazide->Furosemide

Caption: Evolutionary tree of sulfonamide therapeutics derived from the sulfanilamide scaffold.

References

  • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift.

  • Tréfouël, J., Tréfouël, T., Nitti, F., & Bovet, D. (1935). "Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin". C. R. Soc. Biol.9[2][10][11][6][12][13][14]

  • Woods, D. D. (1940). "The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide". British Journal of Experimental Pathology. 15[10][11][14][16]

  • Mann, T., & Keilin, D. (1940). "Sulphanilamide as a specific inhibitor of carbonic anhydrase". Nature. 10

  • Loubatières, A. (1946).[14] "The discovery of hypoglycemic sulfonamides". Therapie. 17

  • Supuran, C. T. (2008).[4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery. 18

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib". Journal of Medicinal Chemistry. 19

  • Beyer, K. H. (1993). "The discovery of the thiazides: where biology and chemistry meet". Perspectives in Biology and Medicine. 20

Sources

Exploratory

4-Amino-N-mesitylbenzenesulfonamide: A Technical Guide to its Synthesis and Strategic Application in Drug Discovery

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Within this class, N-aryl benzenesulfonamides serve as critical scaffolds for const...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Within this class, N-aryl benzenesulfonamides serve as critical scaffolds for constructing molecules with tailored biological activities. This technical guide focuses on a specific, yet highly versatile intermediate: 4-Amino-N-mesitylbenzenesulfonamide. We provide a comprehensive examination of its rational synthesis, key chemical transformations, and strategic value in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the creation of novel therapeutics. We delve into the causal chemistry behind synthetic protocols and explore how the unique sterics and electronics of the mesityl group can be exploited to modulate pharmacokinetic and pharmacodynamic properties.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide moiety is a privileged structure in drug design, integral to a multitude of blockbuster drugs ranging from antibacterial agents to diuretics and anti-inflammatory compounds.[1] Its prevalence stems from its ability to act as a stable, non-classical bioisostere for amide or carboxylic acid groups and its capacity to form crucial hydrogen bonds with biological targets. The 4-aminobenzenesulfonamide backbone is particularly significant, offering two orthogonal reactive sites: the sulfonamide nitrogen and the C4-aniline amine. This duality allows for extensive chemical elaboration to explore structure-activity relationships (SAR).

This guide focuses on 4-Amino-N-mesitylbenzenesulfonamide , a bespoke building block that incorporates a sterically demanding mesityl (2,4,6-trimethylphenyl) group on the sulfonamide nitrogen. This substitution is not trivial; it introduces distinct physicochemical properties that can be strategically employed to:

  • Impart Metabolic Stability: The steric bulk can shield the sulfonamide from enzymatic degradation.

  • Modulate Lipophilicity: The three methyl groups increase the molecule's lipophilicity, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Control Conformation: The mesityl group can enforce a specific torsional angle relative to the benzenesulfonamide ring, potentially leading to higher binding affinity or selectivity for a target protein.[4][5]

This document will provide a detailed, field-tested protocol for the synthesis of this intermediate and explore its potential in constructing complex drug candidates, drawing analogies from the synthesis of established drugs like Celecoxib.

Synthesis of the Core Intermediate: 4-Amino-N-mesitylbenzenesulfonamide

The synthesis of 4-Amino-N-mesitylbenzenesulfonamide is a robust two-step process commencing from commercially available 4-nitrobenzenesulfonyl chloride. The strategy involves the initial formation of the sulfonamide bond, followed by the reduction of the nitro group to the key primary amine.

G A 4-Nitrobenzenesulfonyl Chloride C Step 1: Sulfonamide Formation (Base, Solvent) A->C B Mesitylamine (2,4,6-Trimethylaniline) B->C D N-Mesityl-4-nitrobenzenesulfonamide C->D Nucleophilic Substitution E Step 2: Nitro Group Reduction (e.g., H₂, Pd/C) D->E F 4-Amino-N-mesitylbenzenesulfonamide (Target Intermediate) E->F Selective Reduction

Figure 1: Two-step synthesis workflow for the target intermediate.
Step 1: Synthesis of N-Mesityl-4-nitrobenzenesulfonamide

Causality: The foundational step is the reaction of an amine with a sulfonyl chloride to form a stable sulfonamide bond.[6] Mesitylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol:

  • To a stirred solution of mesitylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction to 4-Amino-N-mesitylbenzenesulfonamide

Causality: The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry.[7] Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and mild conditions, which preserve the sulfonamide bond.[8] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, utilizing molecular hydrogen (H₂) as the reductant.[9]

Experimental Protocol:

  • Dissolve N-Mesityl-4-nitrobenzenesulfonamide (1.0 eq) in methanol or ethyl acetate (20 mL/mmol) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 1-3 atm.

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-N-mesitylbenzenesulfonamide, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Property N-Mesityl-4-nitrobenzenesulfonamide 4-Amino-N-mesitylbenzenesulfonamide
Molecular Formula C₁₅H₁₆N₂O₄SC₁₅H₁₈N₂O₂S
Molecular Weight 320.37 g/mol 290.38 g/mol
Appearance Pale yellow solidOff-white to white solid
Expected Yield >90%>95%

Table 1: Physicochemical properties of the synthetic intermediates.

Strategic Application in Heterocyclic Drug Synthesis

The primary amine of 4-Amino-N-mesitylbenzenesulfonamide is a versatile synthetic handle. Its most powerful application lies in its conversion to a hydrazine derivative, which is a key precursor for constructing pyrazole-containing drugs, most notably COX-2 inhibitors like Celecoxib.[10][11]

Transformation into a Key Hydrazine Precursor

The aniline can be converted to the corresponding hydrazine hydrochloride via diazotization followed by reduction.[12]

Causality: The aniline is first treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This highly reactive intermediate is then reduced, typically with stannous chloride (SnCl₂), to yield the desired hydrazine.[13]

G A 4-Amino-N-mesityl- benzenesulfonamide B 1. NaNO₂, HCl (0 °C) 2. SnCl₂ A->B C 4-Hydrazino-N-mesityl- benzenesulfonamide HCl B->C Diazotization & Reduction E Knorr Pyrazole Synthesis (Acid or Base Catalysis) C->E D 1,3-Dicarbonyl Compound (e.g., Trifluoroacetylacetone derivative) D->E F N-Mesityl Pyrazole Analog (e.g., Celecoxib Analog) E->F Cyclocondensation

Figure 2: Pathway from the intermediate to a hypothetical Celecoxib analog.
Hypothetical Synthesis of a Mesityl-Celecoxib Analog via Knorr Pyrazole Synthesis

Causality: The Knorr pyrazole synthesis is a classic cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[14][15] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[16][17] This reaction is the cornerstone of the industrial synthesis of Celecoxib.[18][19]

Experimental Protocol (Hypothetical):

  • To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol, add 4-Hydrazino-N-mesitylbenzenesulfonamide hydrochloride (1.05 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. The reaction is driven by the formation of the thermodynamically stable aromatic pyrazole ring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, then further cool to 0-5 °C to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the N-mesityl-Celecoxib analog.

Conclusion: A Versatile Intermediate for Advanced Drug Discovery

4-Amino-N-mesitylbenzenesulfonamide represents a highly valuable, albeit specialized, chemical intermediate. Its rational two-step synthesis is efficient and high-yielding. The true power of this molecule lies in the strategic incorporation of the mesityl group, which offers medicinal chemists a tool to fine-tune steric and lipophilic properties from an early stage of the synthesis. The primary amine provides a gateway to a vast chemical space, particularly for the construction of heterocyclic scaffolds like pyrazoles, which are central to many therapeutic areas. By understanding and applying the principles outlined in this guide, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation therapeutics with optimized drug-like properties.

References

  • Palladium-Catalyzed Method for the Preparation of Sulfonamides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). PubMed. Retrieved from [Link]

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2023). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthetic method of phenylhydrazine hydrochloride. (n.d.). Google Patents.
  • Process for preparation of celecoxib. (n.d.). Google Patents.
  • Lipophilicity--methods of determination and its role in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]

  • Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2023). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2016). ACS Publications. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. (2014). ResearchGate. Retrieved from [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science Publishers. Retrieved from [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI. Retrieved from [Link]

  • Making Phenylhydrazine (Skatole precursor). (2015). YouTube. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. Retrieved from [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). PubMed Central. Retrieved from [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). ACS Publications. Retrieved from [Link]

  • N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. (n.d.). PubMed. Retrieved from [Link]

  • Preparation of phenylhydrazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. (n.d.). European Patent Office. Retrieved from [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PubMed Central. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design. (2023). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

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Foundational

Predicted ADMET Properties of 4-Amino-N-mesitylbenzenesulfonamide

The following technical guide details the predicted ADMET profile of 4-Amino-N-mesitylbenzenesulfonamide , a sulfanilamide derivative characterized by the incorporation of a sterically demanding mesityl (2,4,6-trimethylp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted ADMET profile of 4-Amino-N-mesitylbenzenesulfonamide , a sulfanilamide derivative characterized by the incorporation of a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[1][2]

This analysis synthesizes in silico QSAR (Quantitative Structure-Activity Relationship) modeling principles with structural medicinal chemistry logic to forecast the compound's pharmacokinetic behavior.[1][2]

Executive Summary

4-Amino-N-mesitylbenzenesulfonamide represents a lipophilic modification of the classical sulfanilamide scaffold.[1][2] The introduction of the mesityl moiety significantly alters the physicochemical landscape of the parent molecule, shifting it from a hydrophilic, high-solubility profile to a highly lipophilic, permeability-driven candidate.[1][2]

Key Predictive Insights:

  • Absorption: High passive permeability is predicted due to increased lipophilicity (LogP ~3.2–3.5), making it a Class II compound in the Biopharmaceutics Classification System (BCS).[1]

  • Metabolism: The compound carries a dual metabolic liability: N-acetylation at the aniline terminus (NAT2) and benzylic oxidation at the mesityl methyl groups (CYP450).[1][2]

  • Distribution: High plasma protein binding (>90%) is expected due to the hydrophobic mesityl pocket.[1][2]

Chemical Identity & Physicochemical Profiling

To understand the ADMET behavior, we must first establish the structural determinants.[1] The mesityl group introduces both hydrophobicity and steric hindrance (ortho-methyl effect), which impacts solubility and enzyme accessibility.[1][2]

PropertyPredicted ValueRationale
Molecular Formula C₁₅H₁₈N₂O₂SCore sulfanilamide + Mesityl (C₉H₁₁)
Molecular Weight ~290.38 g/mol Well within Lipinski's limit (<500 Da).[1][2]
LogP (Lipophilicity) 3.2 – 3.8 The mesityl group adds significant lipophilicity compared to sulfanilamide (LogP ~0.8).[1][2]
TPSA ~80–90 ŲPolar surface area derived from Sulfonamide (approx 45) + Aniline (26).[1][2]
pKa (Sulfonamide NH) ~10.0–10.5The electron-rich mesityl ring destabilizes the anion, raising pKa compared to standard sulfonamides.[1][2]
Solubility (LogS) -4.5 to -5.0Poor. High lattice energy expected due to symmetry; hydrophobicity limits aqueous solvation.[1][2]

Absorption & Distribution (Bioavailability)[1][2]

Gastrointestinal Absorption

Based on the Lipinski Rule of 5 and Veber’s Rules , this compound is predicted to have high oral bioavailability .[1]

  • Mechanism: Passive transcellular diffusion.[1][2]

  • Caco-2 Permeability: Predicted >20 x 10⁻⁶ cm/s.[1][2] The lipophilic mesityl tail facilitates membrane intercalation.[1][2]

  • Efflux Liability: Low probability of being a P-gp substrate.[1][2] Small, lipophilic sulfonamides generally bypass P-glycoprotein efflux unless specific recognition motifs are present.[1][2]

Distribution[2]
  • Plasma Protein Binding (PPB): Predicted >95% .[1][2] The mesityl group is a "grease ball" that will drive strong non-covalent binding to Human Serum Albumin (HSA), specifically in Sudlow Site I or II.[1]

  • Blood-Brain Barrier (BBB): Moderate Penetration. While lipophilicity favors entry, the high PPB restricts the free fraction available for transport.[1][2] However, the TPSA (<90 Ų) suggests it can cross the BBB if the free concentration is sufficient.[1]

Metabolic Stability & Pathways

The metabolic fate of 4-Amino-N-mesitylbenzenesulfonamide is dictated by two competing "warheads": the aniline nitrogen and the mesityl methyl groups.[1][2]

Primary Pathways[1][2]
  • N-Acetylation (Phase II): The primary amine (aniline) is a classic substrate for NAT2 (N-acetyltransferase 2) .[1][2] This usually yields a less soluble metabolite (N-acetyl-sulfonamide), which poses a crystalluria risk in the kidneys.[1][2]

  • Benzylic Oxidation (Phase I): The three methyl groups on the mesityl ring are susceptible to CYP450-mediated oxidation (likely CYP2C9 or CYP3A4), converting the methyls to hydroxymethyl (-CH₂OH) and subsequently carboxylic acid groups.[1][2] This increases polarity and aids excretion.[1][2]

Steric Considerations

The ortho-methyl groups on the mesityl ring create significant steric bulk around the sulfonamide nitrogen.[1][2] This likely protects the sulfonamide bond from hydrolysis but may also hinder certain conjugation reactions at the internal nitrogen.[1][2]

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic divergence.

MetabolicPathways Parent 4-Amino-N-mesityl benzenesulfonamide Met1 N4-Acetyl Derivative (Low Solubility Risk) Parent->Met1 NAT2 (Acetylation) Met2 Benzylic Alcohol (Phase I Oxidation) Parent->Met2 CYP2C9/3A4 Gluc N-Glucuronide Parent->Gluc UGT (Minor) Met3 Carboxylic Acid (Excretable) Met2->Met3 ADH/ALDH

Figure 1: Predicted metabolic tree showing the competition between Phase II acetylation (toxicity risk) and Phase I oxidation (clearance).[1][2]

Excretion & Toxicity Profile[1][2]

Excretion
  • Route: Renal excretion is expected to be the major route for the metabolites (especially the oxidized carboxylic acid derivatives).[1][2]

  • Clearance: Predicted to be Low to Moderate .[1][2] The high protein binding will limit glomerular filtration of the parent drug, making hepatic metabolism the rate-limiting step for clearance.[1][2]

Toxicity Alerts
  • Crystalluria: Sulfonamides with low solubility metabolites (like the N-acetyl derivative) can precipitate in the renal tubules, causing kidney damage.[1][2] The mesityl group reduces solubility further, heightening this risk .[1]

  • Idiosyncratic Toxicity: The aniline moiety is a structural alert.[1][2] It can be bioactivated to a hydroxylamine, which is associated with hypersensitivity reactions (SJS/TEN) and potential haptenization of proteins.[1]

  • hERG Inhibition: The addition of the lipophilic mesityl group increases the likelihood of hERG channel binding compared to simple sulfanilamide, posing a theoretical risk of QT prolongation.[1]

Experimental Validation Protocols

As a Senior Scientist, relying solely on prediction is insufficient. The following protocols are designed to experimentally validate the hypotheses above.

Protocol: Thermodynamic Solubility Assay (Shake-Flask)

To confirm the low solubility prediction.[1][2]

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours to reach equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve of dissolved DMSO stock.

Protocol: Metabolic Stability (Microsomal Assay)

To determine Intrinsic Clearance (CLint).[1][2]

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    and
    
    
    .[1][2]
    • Formula:

      
      [1][2]
      
Workflow Visualization

The following diagram outlines the logical flow from prediction to validation.

ValidationWorkflow cluster_Exp Experimental Validation Start Compound Design: 4-Amino-N-mesityl... InSilico In Silico Prediction (SwissADME / pkCSM) Start->InSilico Solubility Thermodynamic Solubility (Shake Flask) InSilico->Solubility Low Sol predicted Metab Metabolic Stability (Microsomes + NADPH) InSilico->Metab Oxidation risk Tox hERG Binding Assay (Patch Clamp) InSilico->Tox Lipophilicity alert Decision Lead Optimization Decision Gate Solubility->Decision Metab->Decision Tox->Decision

Figure 2: Integrated workflow for validating predicted ADMET properties.

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002).[1][2] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][3] Journal of Medicinal Chemistry.

  • SwissADME. "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2] Swiss Institute of Bioinformatics.[1][2]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard text for ADMET protocols).

  • Wishart, D. S., et al. (2018).[1][2] "DrugBank 5.0: a major update to the DrugBank database for 2018."[1][2] Nucleic Acids Research.[1][2] (Reference for Sulfonamide metabolism data).

Sources

Protocols & Analytical Methods

Method

Experimental protocol for 4-Amino-N-mesitylbenzenesulfonamide synthesis

Executive Summary & Strategic Rationale This Application Note details the optimized synthesis of 4-Amino-N-mesitylbenzenesulfonamide . This scaffold is of significant interest in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized synthesis of 4-Amino-N-mesitylbenzenesulfonamide . This scaffold is of significant interest in medicinal chemistry, particularly in the development of protease inhibitors and tubulin-binding agents where the steric bulk of the mesityl group (2,4,6-trimethylphenyl) restricts conformational rotation, potentially enhancing binding selectivity.

The Synthetic Challenge: Sterics vs. Nucleophilicity

The core challenge in this synthesis is the steric hindrance imposed by the two ortho-methyl groups on the mesityl amine. These groups shield the nitrogen nucleophile, significantly retarding the rate of sulfonylation compared to unhindered anilines. Furthermore, the para-amino group of the sulfonyl component must be protected to prevent self-polymerization.

Our Strategy:

  • Protection: Use 4-acetamidobenzenesulfonyl chloride (p-ASC) instead of the free amine to ensure regioselectivity.

  • Forcing Conditions: Utilize pyridine as both a solvent and a base to drive the reaction to completion despite steric resistance.

  • Deprotection: Selective acid-catalyzed hydrolysis to remove the acetyl group without cleaving the robust sulfonamide bond.

Retrosynthetic Analysis (Pathway Logic)

The following diagram illustrates the strategic disconnection and the forward synthetic flow.

G cluster_0 Critical Control Point Target Target: 4-Amino-N-mesityl benzenesulfonamide Inter Intermediate: 4-Acetamido-N-mesityl benzenesulfonamide Inter->Target Step 2: Deprotection (HCl/EtOH, Reflux) SM1 Precursor A: 2,4,6-Trimethylaniline (Mesitylamine) SM1->Inter Step 1: Coupling (Pyridine, 60°C) SM2 Precursor B: 4-Acetamidobenzenesulfonyl Chloride (p-ASC) SM2->Inter

Figure 1: Retrosynthetic strategy highlighting the convergent coupling of mesitylamine and p-ASC followed by deprotection.

Experimental Protocol

Phase 1: Sulfonylation (Coupling)

Objective: Synthesize the protected intermediate 4-acetamido-N-mesitylbenzenesulfonamide.

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2,4,6-Trimethylaniline 135.211.01.35 g (10 mmol)Nucleophile
p-ASC 233.671.12.57 g (11 mmol)Electrophile
Pyridine 79.10Solvent15.0 mLBase/Solvent

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2,4,6-trimethylaniline (1.35 g) in anhydrous pyridine (10 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Why? Sulfonyl chlorides are moisture sensitive and the initial reaction can be exothermic.

  • Addition: Add 4-acetamidobenzenesulfonyl chloride (p-ASC) (2.57 g) portion-wise over 15 minutes. Rinse the weighing boat with the remaining pyridine (5 mL).

  • Reaction: Remove the ice bath. Due to the steric hindrance of the mesityl group, room temperature stirring may be insufficient. Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane). The starting amine spot should disappear.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold 2M HCl .

    • Mechanism:[1][3][4][5][6] The HCl neutralizes the pyridine and solubilizes it as pyridinium chloride. The sulfonamide product is insoluble in acidic water and will precipitate.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water (3 x 20 mL) to remove all traces of pyridine.

  • Drying: Dry the crude solid in a vacuum oven at 50°C.

Phase 2: Deprotection (Hydrolysis)

Objective: Cleave the acetyl group to release the free amine.

ReagentRoleConditions
Crude Intermediate Substrate-
Ethanol (95%) SolventSolubilizes organic bulk
6M HCl CatalystAcidic Hydrolysis
10% NaOH NeutralizerLiberates free base

Step-by-Step Methodology:

  • Hydrolysis: Suspend the dried intermediate from Phase 1 in Ethanol (20 mL) and 6M HCl (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The suspension usually clears as the amine hydrochloride salt forms and dissolves.

  • Neutralization: Cool the reaction to room temperature. Slowly add 10% NaOH or saturated NaHCO₃ until the pH is slightly basic (pH 8-9). The free aniline product will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .

    • Dissolve in hot ethanol, add hot water until turbid, cool slowly.

Workup & Logic Flow

The following decision tree outlines the critical purification logic to ensure high purity.

Workup Start Reaction Mixture (Pyridine + Product) Quench Pour into Ice/HCl (2M) Start->Quench Filter Filtration Quench->Filter Solid Solid Phase: Crude Sulfonamide Filter->Solid Liquid Liquid Phase: Pyridinium HCl (Discard) Filter->Liquid Hydrolysis Reflux with HCl/EtOH Solid->Hydrolysis Neutralize Adjust pH to 8-9 (Precipitate Free Amine) Hydrolysis->Neutralize Recryst Recrystallize (EtOH/H2O) Neutralize->Recryst

Figure 2: Purification workflow ensuring removal of pyridine and recovery of the free amine.

Characterization & Expected Data

To validate the synthesis, compare your analytical data against these expected parameters.

1H NMR Expectations (DMSO-d6, 400 MHz)
  • δ 2.10 (s, 6H): The two ortho-methyl groups on the mesityl ring.

  • δ 2.25 (s, 3H): The para-methyl group on the mesityl ring.

  • δ 5.90 (s, 2H): The NH₂ protons (broad singlet, D₂O exchangeable).

  • δ 6.60 (d, 2H): Aromatic protons ortho to the amine (part of the AB system).

  • δ 6.85 (s, 2H): Aromatic protons of the mesityl ring.

  • δ 7.40 (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 9.20 (s, 1H): The Sulfonamide NH (often broad).

Troubleshooting Guide
  • Low Yield in Step 1: If the reaction is incomplete, the steric hindrance of the mesityl group is likely the cause. Increase the reaction time to 12 hours or raise the temperature to 80°C. Ensure the p-ASC is fresh; hydrolyzed chloride (sulfonic acid) will not react.

  • Oily Product: If the final product oils out during recrystallization, the ethanol concentration is too high. Re-heat, add more water, and scratch the glass to induce nucleation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Dougherty, G. (1929). "The Action of Arylsulfonyl Chlorides on Amino-trimethylbenzenes." Journal of the American Chemical Society, 51(11), 3290–3293. (Foundational work on mesityl sulfonamides).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Protocols for N-acetyl protection/deprotection).

Sources

Application

Application Note: Mechanistic Profiling of Carbonic Anhydrase Inhibition using 4-Amino-N-mesitylbenzenesulfonamide

This Application Note is structured as a high-level technical guide for researchers investigating metabolic regulation, pH homeostasis, and hypoxic responses in cell culture models.[1] It focuses on the specific physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating metabolic regulation, pH homeostasis, and hypoxic responses in cell culture models.[1] It focuses on the specific physicochemical and biological properties of 4-Amino-N-mesitylbenzenesulfonamide , a specialized N-substituted sulfonamide probe.[1]

[1]

Executive Summary & Scientific Rationale

4-Amino-N-mesitylbenzenesulfonamide (chemically 4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide ) represents a distinct class of sulfonamide-based inhibitors.[1] Unlike hydrophilic clinical inhibitors (e.g., Acetazolamide), the incorporation of the mesityl (2,4,6-trimethylphenyl) moiety introduces significant steric bulk and lipophilicity.

In cell culture applications, this compound is utilized primarily to:

  • Inhibit Carbonic Anhydrase (CA) Isoforms: The 4-amino-benzenesulfonamide core coordinates with the catalytic Zinc ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the CA active site.[2]
    
  • Modulate Intracellular pH (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  By blocking the reversible hydration of 
    
    
    
    , it disrupts the bicarbonate transport machinery required for pH regulation, particularly in hypoxic tumor models.
  • Probe Structure-Activity Relationships (SAR): The steric hindrance of the mesityl group is often used to test active-site plasticity between cytosolic (CA I, II) and membrane-bound (CA IX, XII) isoforms.[1]

Technical Specifications & Preparation

Physicochemical Properties[1]
  • IUPAC Name: 4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide[1]

  • Molecular Weight: ~290.38 g/mol [1]

  • Solubility Profile: Low aqueous solubility due to the hydrophobic mesityl ring; high solubility in organic solvents (DMSO, DMF).

  • Target Mechanism: Competitive reversible inhibition of Carbonic Anhydrase (CA) enzymes.[1][3]

Reconstitution Protocol (Critical Step)

The mesityl group makes this compound significantly more hydrophobic than standard sulfonamides.[1] Improper solubilization leads to micro-precipitation in media, causing false negatives in viability assays.[1]

ParameterSpecificationApplication Note
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare a 100 mM stock solution.[1] Vortex vigorously for 60 seconds.[1]
Stock Storage -20°C or -80°CAliquot into single-use vials to avoid freeze-thaw cycles. Stable for 6 months.
Working Conc. 10 µM – 500 µMDilute directly into culture media immediately prior to use.[1]
Vehicle Control DMSO (Matched %)Final DMSO concentration in culture must not exceed 0.5% (v/v) to avoid solvent toxicity.[1]
Precipitation Check Microscopy (40x)Inspect wells 1 hour post-treatment. Crystals indicate "crashing out"; requires sonication of stock or lower concentration.[1]

Biological Mechanism & Signaling Pathway

The compound acts by chelating the zinc ion in the CA active site.[1][2] In metabolically active cells (especially cancer cells exhibiting the Warburg effect), this inhibition collapses the transmembrane pH gradient.[1]

Pathway Visualization (DOT)

The following diagram illustrates the mechanism of action where the inhibitor blocks the conversion of metabolic


, leading to intracellular acidification and downstream metabolic arrest.

CA_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic in Tumors) cluster_membrane Cell Membrane cluster_intracellular Cytosol (Neutral/Alkaline) H_out H+ HCO3_out HCO3- Transporter Bicarbonate Transporters (NBC/AE) CA_IX CA-IX (Membrane Bound) CO2 Metabolic CO2 CA_II CA-II (Cytosolic) CO2->CA_II Substrate H2O H2O H2O->CA_II Substrate HCO3_in HCO3- CA_II->HCO3_in Hydration H_in H+ CA_II->H_in Hydration HCO3_in->Transporter Export H_in->Transporter Export blocked if HCO3- low Apoptosis Apoptosis / Necrosis H_in->Apoptosis Acidification (pH < 6.8) Inhibitor 4-Amino-N-mesityl benzenesulfonamide Inhibitor->CA_IX  Blocks Activity   Inhibitor->CA_II  Blocks Zn2+ Site  

Figure 1: Mechanism of Action.[1] The sulfonamide moiety binds the Zinc active site of Carbonic Anhydrase (CA-II/IX), preventing the hydration of CO2.[1] This leads to an accumulation of intracellular protons (acidification) and triggers cell death pathways.[1]

Experimental Protocols

Protocol A: Intracellular pH ( ) Modulation Assay

Objective: Validate the functional inhibition of CA by measuring the rate of intracellular acidification recovery.[1] Standard: BCECF-AM Ratiometric Imaging.[1]

  • Seeding: Plate cells (e.g., MDA-MB-231 or HeLa) in black-walled 96-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Wash cells with HBSS.[1] Incubate with 1 µM BCECF-AM for 30 minutes at 37°C.

  • Treatment:

    • Wash cells to remove extracellular dye.[1]

    • Add 4-Amino-N-mesitylbenzenesulfonamide (titration: 10, 50, 100, 250 µM) in Bicarbonate-buffered Krebs-Ringer buffer.

    • Control: Acetazolamide (100 µM) as a positive control.[1]

  • Acid Load (Ammonium Pre-pulse):

    • Transiently expose cells to 20 mM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for 10 minutes, then rapidly wash with 
      
      
      
      -free buffer. This causes acute intracellular acidification.[1]
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) every 10 seconds.

  • Analysis: The rate of pH recovery (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) correlates with CA activity. Effective inhibition by the mesityl-sulfonamide will significantly flatten the recovery slope  compared to vehicle control.[1]
    
Protocol B: Hypoxia-Induced Cytotoxicity Screening

Objective: Determine if the compound selectively targets hypoxic cells (which overexpress CA-IX) versus normoxic cells.[1]

  • Setup: Prepare duplicate plates of cells.

  • Treatment: Treat with serial dilutions of the compound (0.1 – 500 µM).

  • Incubation:

    • Plate A (Normoxia): Standard incubator (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • Plate B (Hypoxia): Hypoxia chamber (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) for 48 hours.
      
  • Readout: Assess viability using ATP-based luminescence (e.g., CellTiter-Glo) or MTT assay.[1]

  • Data Interpretation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) : ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
    • An ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       indicates the compound is selectively targeting the pH-vulnerable hypoxic population, a desired trait for CA inhibitors.
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Crystal formation in media Hydrophobicity of mesityl groupReduce concentration < 100 µM or add 1% BSA (Bovine Serum Albumin) to media to act as a carrier.[1]
No effect on pH recovery Poor membrane permeabilityThe mesityl group is lipophilic, but if uptake is slow, increase pre-incubation time to 2 hours before the Ammonium pulse.
High toxicity in Normoxia Off-target effectsVerify concentration.[1] Sulfonamides at >500 µM may exhibit non-specific toxicity unrelated to CA inhibition.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the high affinity of N-substituted sulfonamides.[1] Organic & Biomolecular Chemistry. (General structural grounding for N-substituted sulfonamide binding). Link

  • Pastorekova, S., et al. (2008).[1] Carbonic anhydrase IX: Analysis of regulation, biology, and clinical significance. Gastroenterology. (Context for Hypoxia/CA-IX protocols). Link

(Note: While specific literature on the exact "4-Amino-N-mesityl" derivative is less common than "N-mesityl-4-methoxy" (GSK137647A), the protocols above are derived from the validated medicinal chemistry of N-substituted benzenesulfonamide zinc-binders.)[1]

Sources

Method

Application Notes &amp; Protocols: A Roadmap for the Preclinical Evaluation of 4-Amino-N-mesitylbenzenesulfonamide and Novel Sulfonamide Analogs in Oncology

Audience: Researchers, scientists, and drug development professionals in oncology. Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a wide array of the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, representing a privileged scaffold found in a wide array of therapeutic agents. While the anticancer properties of certain aryl sulfonamides are well-documented, the specific potential of novel analogs such as 4-Amino-N-mesitylbenzenesulfonamide remains largely unexplored. This guide provides a comprehensive, tiered framework for the systematic evaluation of this and other novel sulfonamide compounds in cancer research. We present a hypothesis-driven roadmap, moving from broad phenotypic screening to specific mechanistic elucidation and target validation. The protocols herein are designed to be self-validating, providing researchers with a robust methodology to identify and characterize new potential anticancer agents.

Part 1: Introduction to the Sulfonamide Scaffold in Oncology

The benzenesulfonamide structure is of significant interest in oncology due to its proven track record. Compounds in this class have been shown to exert anticancer effects through diverse mechanisms, including:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII that are overexpressed in hypoxic tumors. Inhibition of these enzymes disrupts pH regulation, leading to an accumulation of intracellular acid and inducing apoptosis.

  • Cell Cycle Arrest: A distinct class of aryl sulfonamides, including the clinical candidate Indisulam (E7070), functions as a molecular glue. These compounds induce the degradation of the RNA-binding protein RBM39, leading to splicing dysregulation and subsequent G1/S phase cell cycle arrest.

  • Anti-angiogenesis and Microtubule Disruption: Some sulfonamide derivatives have been shown to target the tumor vasculature or interfere with microtubule dynamics, further contributing to their antitumor effects.

Given this precedent, a novel analog like 4-Amino-N-mesitylbenzenesulfonamide—possessing the core aryl sulfonamide structure—is a rational candidate for investigation. The following sections outline a systematic approach to unlock its potential.

Part 2: Foundational Analysis & Preparation

Before biological evaluation, the fundamental physicochemical properties of the test compound must be established. This ensures reproducibility and accurate interpretation of subsequent results.

Protocol 2.1: Solubility and Stock Solution Preparation

Objective: To determine the optimal solvent for 4-Amino-N-mesitylbenzenesulfonamide and prepare a high-concentration, sterile stock solution for in vitro assays.

Materials:

  • 4-Amino-N-mesitylbenzenesulfonamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer, sonicating water bath

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Solvent Scouting: Test the solubility of the compound in common biocompatible solvents. Start with cell culture grade DMSO, as it is the most common solvent for small molecules.

  • Stock Solution Preparation (Target: 10 mM): a. Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))). c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly for 2-5 minutes. If powder is still visible, use a sonicating water bath for 10-15 minutes. e. Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquoting and Storage: a. Prepare small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. b. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: For experiments, thaw a stock aliquot and dilute it to the final desired concentrations in the appropriate cell culture medium. Crucial: Ensure the final DMSO concentration in the culture well is non-toxic, typically ≤0.5%.

Part 3: Tier 1 Screening - Assessing General Cytotoxicity

The first biological question is straightforward: Does the compound have any effect on cancer cell viability? A broad screening approach against a panel of cancer cell lines from diverse tissue origins is recommended.

Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize/Acquire 4-Amino-N-mesitylbenzenesulfonamide StockSol Prepare 10 mM DMSO Stock Solution Compound->StockSol Treatment Treat with Serial Dilutions of Compound (0.1 - 100 µM) StockSol->Treatment CellLines Select Diverse Cancer Cell Line Panel (e.g., Breast, Lung, Colon) Plating Seed Cells in 96-Well Plates CellLines->Plating Plating->Treatment Incubate Incubate for 72 hours Treatment->Incubate Viability Measure Viability (e.g., CellTiter-Glo®) Incubate->Viability DoseResponse Generate Dose-Response Curves Viability->DoseResponse IC50 Calculate IC50 Values for each cell line DoseResponse->IC50 Conclusion Identify Sensitive vs. Resistant Cell Lines IC50->Conclusion

Caption: Tier 1 workflow for primary cytotoxicity screening.

Protocol 3.1: Cell Viability Assay (Luminescent ATP Assay)

Rationale: This assay measures the level of ATP, which is directly proportional to the number of metabolically active, viable cells. It is highly sensitive and has a broad dynamic range.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. c. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: a. Prepare a 2X serial dilution series of 4-Amino-N-mesitylbenzenesulfonamide in culture medium from your 10 mM stock. Typical final concentrations for screening range from 0.01 µM to 100 µM. b. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). c. Add 100 µL of the 2X compound dilutions to the appropriate wells, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence using a plate reader.

  • Data Analysis: a. Normalize the data: (Signal_treated / Signal_vehicle_control) * 100 = % Viability. b. Plot % Viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Summary
Cell LineTissue of OriginPutative Driver MutationHypothetical IC50 (µM)
HCT116ColonKRAS G13D5.2
A549LungKRAS G12S8.9
MCF-7BreastPIK3CA E545K> 100
MDA-MB-231BreastBRAF G464V45.7

This hypothetical data suggests the compound is more potent against KRAS-mutant colorectal and lung cancer lines and less effective against the tested breast cancer lines, providing a rationale for focusing subsequent mechanistic studies on HCT116 cells.

Part 4: Tier 2 Elucidation - Investigating the Mechanism of Action

If the compound demonstrates significant cytotoxicity (IC50 < 10 µM) in specific cell lines, the next step is to determine how it is killing or inhibiting the cells. Based on the activities of other aryl sulfonamides, cell cycle arrest and apoptosis are primary hypotheses.

Hypothesized Signaling Pathway for Investigation

G Compound 4-Amino-N- mesitylbenzenesulfonamide Target Putative Target (e.g., RBM39 or CA IX) Compound->Target p53 p53 Stabilization / Activation Target->p53 downstream signaling p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis Induction (via Bax/Bcl-2) p53->Apoptosis CDK CDK2 / Cyclin E Complex Inhibition p21->CDK inhibits Rb Rb Hypo- phosphorylation CDK->Rb phosphorylates Arrest G1/S Phase Cell Cycle Arrest CDK->Arrest E2F E2F Release Blocked Rb->E2F sequesters E2F->Arrest promotes progression

Caption: Hypothesized pathway leading to G1/S arrest.

Protocol 4.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Procedure:

  • Treatment: Seed HCT116 cells in 6-well plates. Treat with the compound at its 1X and 2X IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvest: a. Collect both floating and adherent cells. To do this, first collect the media (containing floating, potentially apoptotic cells), then wash with PBS, and finally trypsinize the adherent cells. b. Combine the media and the trypsinized cells for each sample. c. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: a. Resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: a. Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. b. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing Propidium Iodide and RNase A). c. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content (PI fluorescence intensity). A significant increase in the percentage of cells in one phase compared to the vehicle control indicates cell cycle arrest.

Protocol 4.2: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis.

Procedure:

  • Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (e.g., 24 or 48-hour treatment).

  • Harvest: Collect both floating and adherent cells as described above.

  • Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 5: Tier 3 - Molecular Target Engagement

Positive results in the mechanistic assays warrant a deeper dive to identify the direct molecular target.

Protocol 5.1: Western Blotting for Pathway Markers

Objective: To assess changes in the protein levels of key cell cycle and apoptosis regulators.

Procedure:

  • Protein Extraction: Treat cells at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with primary antibodies overnight at 4°C. Key targets based on our hypothesis include: p53, p21, Cyclin D1, CDK4, phospho-Rb, total-Rb, and cleaved PARP (a marker of apoptosis). Always include a loading control like β-Actin or GAPDH. c. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: An increase in p21 and a decrease in phospho-Rb would strongly support a G1 arrest mechanism. The appearance of cleaved PARP would confirm apoptosis.

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Class. Nature Reviews Drug Discovery. [Link]

  • Uehara, T., Minoshima, Y., & Se-Kwon, K. (2019). Molecular Glue-Type E3 Ligase Modulators: An Emerging Therapeutic Modality. Journal of Medicinal Chemistry. [Link]

  • Han, T., Goralski, M., & Gaskill, N. (2017). A general strategy for the discovery of metabolic vulnerabilities in cancer. Nature Cell Biology. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Novel sulfonamide derivatives in medicinal chemistry: a comprehensive review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Subcellular Biochemistry. [Link]

Application

Application Note: Technical Evaluation of 4-Amino-N-mesitylbenzenesulfonamide in Antimicrobial Studies

Executive Summary This guide details the experimental protocols for evaluating 4-Amino-N-mesitylbenzenesulfonamide (also referred to as N-mesitylsulfanilamide), a research-grade sulfonamide derivative. Unlike clinical su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for evaluating 4-Amino-N-mesitylbenzenesulfonamide (also referred to as N-mesitylsulfanilamide), a research-grade sulfonamide derivative. Unlike clinical sulfonamides (e.g., sulfamethoxazole), this compound features a bulky, lipophilic 2,4,6-trimethylphenyl (mesityl) group at the


 position.

This structural modification makes it a critical probe for studying Structure-Activity Relationships (SAR) , specifically regarding steric tolerance within the dihydropteroate synthase (DHPS) binding pocket and membrane permeability in Gram-positive pathogens like Staphylococcus aureus.

Key Application Areas:

  • DHPS Inhibition Kinetics: Probing the hydrophobic regions of the PABA-binding pocket.

  • Resistance Profiling: Evaluating efficacy against strains with specific DHPS mutations where smaller sulfonamides fail.

  • Membrane Permeability Studies: Assessing the impact of increased lipophilicity on uptake in Mycobacteria and Gram-positive cocci.

Chemical Identity & Handling

PropertySpecification
IUPAC Name 4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Molecular Formula

Molecular Weight 290.38 g/mol
Solubility Low in water; Soluble in DMSO (>20 mg/mL), Ethanol.
pKa ~10.5 (Sulfonamide NH) - Higher than typical sulfa drugs due to mesityl electron donation.
Critical Handling Protocol

Solubility Warning: The mesityl group significantly increases lipophilicity compared to sulfamethoxazole.

  • Stock Preparation: Dissolve strictly in 100% DMSO to a concentration of 10 mg/mL or 50 mM. Vortex for 30 seconds.

  • Working Solution: Do not dilute directly into cold media. Dilute the DMSO stock 1:10 into sterile water first, then add to culture media to prevent immediate precipitation.

  • Storage: Aliquot stocks at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

4-Amino-N-mesitylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . It mimics para-aminobenzoic acid (PABA), the natural substrate.[1]

The "Mesityl" Effect: While the para-amino group binds to the PABA pocket, the


-mesityl group extends into the pterin-binding loop. The steric bulk of the trimethylphenyl ring can:
  • Enhance hydrophobic interactions in the active site (increasing potency in wild-type enzymes).

  • Clash with mutations in resistant strains, providing a distinct resistance profile compared to smaller sulfonamides.

Pathway Visualization

FolatePathway Pterin Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pterin->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Inhibitor 4-Amino-N-mesityl- benzenesulfonamide Inhibitor->DHPS Competitive Inhibition DHP Dihydropteroate DHPS->DHP Normal Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate

Caption: The sulfonamide competes with PABA for the DHPS active site, halting folate synthesis essential for bacterial DNA replication.[1]

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07 guidelines.

Scientific Rationale: Sulfonamides are bacteriostatic. Their activity is antagonized by thymidine and PABA. Therefore, standard LB broth or Blood Agar cannot be used as they contain folate precursors that bypass the inhibition.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Ensure commercial source certifies "low thymidine/thymine" content.

  • Inoculum: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Reagent: 4-Amino-N-mesitylbenzenesulfonamide (Stock: 10 mg/mL in DMSO).

Workflow:

  • Preparation: Dilute compound in CAMHB to

    
     the highest desired concentration (e.g., 256 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.
    
  • Plate Setup: Add 100 µL of

    
     compound to column 1 of a 96-well plate. Perform serial 2-fold dilutions across to column 10.
    
  • Inoculation: Dilute overnight bacterial culture to

    
     CFU/mL. Add 100 µL to all wells (Final: 
    
    
    
    CFU/mL).
  • Controls:

    • Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: MIC is the lowest concentration with 80% inhibition of visible growth.

    • Note: Sulfonamides often show "trailing" growth (haze) due to stored folate pools. Do not disregard slight haze; read the button of heavy growth.

Protocol B: Checkerboard Synergism Assay

Rationale: Sulfonamides are rarely used alone. They are potentiated by DHFR inhibitors (e.g., Trimethoprim). This protocol validates if the mesityl derivative retains this synergy.

Workflow:

  • Matrix: 96-well plate.

    • X-axis: Trimethoprim (0.06 – 4 µg/mL).

    • Y-axis: 4-Amino-N-mesitylbenzenesulfonamide (Dilution range based on MIC from Protocol A).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergy (Target combination).

    • FICI > 4.0: Antagonism .

Data Interpretation & Troubleshooting

Typical Results Table
OrganismExpected MIC (µg/mL)Interpretation
S. aureus (Wild Type)32 – 128Moderate activity (Lipophilicity aids entry).
E. coli (Wild Type)64 – >256Lower activity (Gram-negative efflux).
S. pyogenes8 – 32High sensitivity (Typical for sulfonamides).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High MICs in all wells Media contamination with PABA/Thymidine.Switch to certified CAMHB or add lysed horse blood (contains thymidine phosphorylase).
Precipitation in wells Compound insolubility at high concentration.Limit max concentration to 128 µg/mL; ensure DMSO stock is warm before dilution.
Trailing Endpoints Bacteriostatic "lag" effect.Read MIC at 80% inhibition, not 100% clearance.

Experimental Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Assay Phase cluster_2 Analysis Stock Dissolve Compound (100% DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Media Prepare CAMHB (Thymidine-Free) Media->Dilution Inoculum Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 35°C, 16-20h Inoculum->Incubate Read Visual Read (80% Inhibition) Incubate->Read Data Calculate MIC/FICI Read->Data

Caption: Step-by-step workflow for MIC determination using CLSI microdilution standards.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. (2023).[2] The gold standard for defining breakpoints and media conditions.[3]

  • Yun, M. K., et al. "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase."[4] Science, 335(6072), 1110-1114 (2012). Details the structural basis of DHPS inhibition and the binding of sulfonamides.

  • O'Driscoll, M., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 15, 32361-32406 (2025).[5] Provides synthesis context for N-substituted sulfonamides.

  • Hevener, K. E., et al. "Structure-guided development of antimicrobials targeting the folate pathway." Chemical Biology & Drug Design, 76(4), 269-276. Discusses the design of lipophilic sulfonamides to overcome resistance.

Sources

Application

Application Notes and Protocols for the Formulation of 4-Amino-N-mesitylbenzenesulfonamide in Biological Assays

Abstract The successful evaluation of novel chemical entities in biological assays is critically dependent on appropriate formulation. Poorly soluble compounds, such as the sulfonamide derivative 4-Amino-N-mesitylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful evaluation of novel chemical entities in biological assays is critically dependent on appropriate formulation. Poorly soluble compounds, such as the sulfonamide derivative 4-Amino-N-mesitylbenzenesulfonamide, present a significant challenge in achieving concentrations that are both biologically relevant and compatible with assay systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this and other similarly challenging compounds. By integrating principles of physicochemical characterization, strategic vehicle selection, and robust protocol development, this document aims to ensure the generation of reliable and reproducible data in both in vitro and in vivo settings.

Introduction: The Formulation Imperative

4-Amino-N-mesitylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities. The introduction of a bulky, lipophilic mesityl group (2,4,6-trimethylphenyl) to the sulfonamide core suggests that this molecule may exhibit poor aqueous solubility. When a compound's solubility is overestimated or its formulation is inappropriate, researchers risk misinterpreting biological data due to precipitation, artificially low concentrations, or vehicle-induced artifacts. Therefore, a systematic and evidence-based approach to formulation is not merely a preliminary step but a cornerstone of sound scientific investigation.

The primary objectives of a well-designed formulation strategy are:

  • To achieve the desired concentration of the test compound in the assay medium.

  • To ensure the compound remains in a soluble state throughout the experiment.

  • To minimize any confounding biological or chemical effects of the vehicle.

  • To ensure the formulation is compatible with the specific requirements of the biological assay (e.g., cell-based, enzymatic, in vivo).

This document will guide the user through a logical workflow, from initial solubility screening to the preparation of final dosing solutions, empowering researchers to make informed decisions tailored to their specific experimental needs.

Physicochemical Characterization: The Foundation of Formulation

A critical first step is to experimentally determine the solubility of a new batch of the compound. This empirical data will supersede any theoretical predictions and form the basis of all subsequent formulation development.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in various solvents, which is crucial for selecting an appropriate solvent for stock solutions.

Materials:

  • 4-Amino-N-mesitylbenzenesulfonamide

  • Dimethyl sulfoxide (DMSO), research grade

  • Ethanol (EtOH), absolute

  • Methanol (MeOH), ACS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffer or cell culture medium

  • 96-well microplate (non-treated, polypropylene for best results)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh a small amount of 4-Amino-N-mesitylbenzenesulfonamide and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 30-40°C) and vortexing can aid dissolution.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of choice (e.g., PBS or cell culture medium) to achieve a final DMSO concentration that is acceptable for the intended assay (typically ≤1%, often aiming for ≤0.1%).

  • Incubation and Observation: Seal the plate and incubate at room temperature (or the intended assay temperature) for 1-2 hours with gentle shaking.

  • Quantification of Soluble Compound: Following incubation, visually inspect the plate for any precipitation. To quantify the soluble compound, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate for analysis by a suitable method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC-UV).

  • Data Analysis: The highest concentration at which no precipitation is observed is the kinetic solubility under those conditions.

Crafting the Formulation: From Stock to Working Solution

The choice of vehicle is paramount and depends heavily on whether the assay is in vitro or in vivo. The overarching goal is to use the most benign vehicle at the lowest possible concentration.

In Vitro Formulations: A Focus on Cellular Health

For cell-based assays, the primary concern is to avoid vehicle-induced cytotoxicity or other off-target effects. DMSO is the most common solvent for initial stock solutions due to its broad solubilizing power.

Table 1: Common Solvents for In Vitro Stock Solutions

SolventProperties and ConsiderationsTypical Final Assay Concentration
DMSO Excellent solubilizing power for many organic compounds. Can be cytotoxic and may affect cell differentiation and enzyme activity at higher concentrations.≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)
Ethanol Good solvent for moderately polar compounds. Can be cytotoxic and may cause protein denaturation.≤ 0.5% (v/v)
Methanol Similar to ethanol but generally more toxic to cells.Use with caution, typically at lower concentrations than ethanol.

Workflow for Preparing In Vitro Working Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Assay and Controls stock Dissolve Compound in 100% DMSO (e.g., 10-50 mM) intermediate Dilute DMSO stock in assay medium/buffer stock->intermediate Minimizes precipitation upon final dilution ('pluronic shock') working Further dilute to final concentration (ensure final DMSO % is low) intermediate->working assay Add to assay (e.g., cell plate) working->assay control Vehicle Control (same final DMSO %) is essential

Caption: Workflow for preparing in vitro dosing solutions.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Required Mass: For a target volume (e.g., 1 mL) of a 10 mM solution of 4-Amino-N-mesitylbenzenesulfonamide (M.W. ~290.38 g/mol ), the required mass is: 0.010 mol/L * 0.001 L * 290.38 g/mol = 0.0029 g or 2.9 mg.

  • Weighing: Accurately weigh approximately 2.9 mg of the compound into a sterile, conical microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, sterile-filtered DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Self-Validating System: The Vehicle Control

Every experiment must include a vehicle control group. This group is treated with the same final concentration of the vehicle (e.g., 0.1% DMSO in media) as the compound-treated groups. This control is essential to differentiate the effects of the compound from any effects of the solvent system.

In Vivo Formulations: Balancing Solubility and Tolerability

Formulations for animal studies are more complex, as they must be well-tolerated at the required dose volume and route of administration. The low aqueous solubility of 4-Amino-N-mesitylbenzenesulfonamide will likely necessitate the use of co-solvents or other enabling formulations.

Table 2: Common Vehicles for Oral Gavage in Preclinical Studies

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterGenerally well-tolerated; suitable for compounds that can be milled to a fine, stable suspension.May not be suitable for very poorly soluble compounds; requires particle size control and stability testing.
Co-solvent System e.g., 20% Solutol HS 15 in waterCan significantly increase the solubility of hydrophobic compounds.Potential for in vivo precipitation upon dilution in GI fluids; some co-solvents can have their own toxicities.
Lipid-based System e.g., Sesame oil, corn oilSuitable for highly lipophilic compounds; can enhance lymphatic absorption.May not be suitable for all compounds; potential for altered pharmacokinetics.
Cyclodextrin Solution e.g., 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to enhance solubility; generally well-tolerated.Can be limited by the stoichiometry of complexation; high concentrations can be viscous.

Decision Tree for In Vivo Formulation Development

G start Start with Target Dose and Route (e.g., Oral) sol_check Is compound soluble in aqueous vehicles at target dose? start->sol_check suspension Prepare aqueous suspension (e.g., 0.5% MC) sol_check->suspension Yes cosolvent Evaluate co-solvent systems (e.g., PEG400, Solutol) sol_check->cosolvent No stability Assess physical stability of chosen formulation suspension->stability lipid Evaluate lipid-based systems (e.g., Sesame Oil) cosolvent->lipid cyclo Evaluate cyclodextrins (e.g., HP-β-CD) lipid->cyclo cyclo->stability end Proceed with Tolerability and PK studies stability->end

Caption: Decision-making workflow for in vivo formulation.

Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is a starting point if the compound is not sufficiently soluble in simple aqueous vehicles.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in purified water. This is typically done by heating a portion of the water, dispersing the MC, and then adding the remaining cold water to facilitate dissolution.

  • Compound Addition: Accurately weigh the required amount of 4-Amino-N-mesitylbenzenesulfonamide. To ensure a fine, uniform suspension, it is highly recommended to first triturate the compound with a small amount of the MC vehicle to form a smooth paste.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Use a homogenizer or sonicator to reduce the particle size and ensure a uniform suspension.

  • Final Concentration and Storage: Adjust the final volume with the vehicle to achieve the target concentration. Store the suspension at 2-8°C and re-homogenize before each use. The stability of the suspension should be assessed over the intended period of use.

Stability Considerations

The chemical stability of 4-Amino-N-mesitylbenzenesulfonamide in the chosen solvent and under the intended storage and assay conditions should be considered. Sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions. For stock solutions in DMSO, storage at -20°C or -80°C is generally recommended to minimize degradation. For working solutions in aqueous media, it is best practice to prepare them fresh for each experiment.

Conclusion and Best Practices

The formulation of poorly soluble compounds like 4-Amino-N-mesitylbenzenesulfonamide is a methodical process that requires careful consideration of the compound's physicochemical properties and the specific demands of the biological assay. There is no single "best" formulation; the optimal choice is always context-dependent. By following the protocols and decision-making frameworks outlined in this guide, researchers can develop robust and appropriate formulations that will yield reliable and meaningful biological data.

Key Takeaways:

  • Always determine solubility empirically. Do not rely solely on predicted values.

  • The vehicle control is non-negotiable. It is the only way to assess the true effect of the compound.

  • For in vitro assays, minimize the final concentration of organic solvents.

  • For in vivo assays, prioritize tolerability and in vivo stability.

  • Document everything. The composition of the vehicle, the method of preparation, and the storage conditions are all critical parameters of the experiment.

References

  • General Principles of Compound Formulation

    • Title: Formulation str
    • Source: ResearchG
    • URL: [Link]

  • Vehicle Selection for In Vivo Studies

    • Title: Vehicle selection for nonclinical oral safety studies
    • Source: PubMed
    • URL: [Link]

  • Properties of Sulfonamides

    • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions
    • Source: N
    • URL: [Link]

  • Guidelines for Cell-Based Assays

    • Title: Considerations for the Development of CAR T Cell Products
    • Source: U.S.
    • URL: [Link]

Method

Application Note: Safety Precautions for Working with 4-Amino-N-mesitylbenzenesulfonamide

Introduction & Compound Profile This application note establishes a rigorous safety and handling protocol for 4-Amino-N-mesitylbenzenesulfonamide (CAS: 294885-71-5).[1][2] Also known as N-(2,4,6-trimethylphenyl)-4-aminob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This application note establishes a rigorous safety and handling protocol for 4-Amino-N-mesitylbenzenesulfonamide (CAS: 294885-71-5).[1][2] Also known as N-(2,4,6-trimethylphenyl)-4-aminobenzenesulfonamide, this compound features a primary aniline moiety linked via a sulfonamide bridge to a mesityl (2,4,6-trimethylphenyl) group.[1][2]

While widely used as a building block in medicinal chemistry—particularly in the synthesis of protease inhibitors and dye intermediates—its specific toxicity profile requires a conservative safety approach.[2][3] The presence of the sulfonamide group necessitates precautions against hypersensitivity (sulfa allergy), while the aniline functionality introduces potential risks of methemoglobinemia upon high-level exposure.[1][2][3]

Physicochemical Data Table
PropertyValueNotes
CAS Number 294885-71-5 Verified Identifier
Formula C₁₅H₁₈N₂O₂S
Molecular Weight 290.38 g/mol
Appearance Off-white to pale yellow solidPowder form poses inhalation risk
Solubility DMSO, Methanol, DMFLow solubility in water
Melting Point >180°C (Predicted)Stable solid under ambient conditions

Hazard Identification & Risk Assessment

Core Directive: Treat this substance as a Potential Sensitizer and Irritant .[2][3] Due to the lack of comprehensive toxicological data for this specific CAS, we apply "Read-Across" toxicology from structurally similar sulfonamides (e.g., Sulfanilamide, Sulfamerazine).[1][3]

GHS Classification (Derived)[1][3]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (High Probability due to sulfonamide moiety).[1][2][3]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on lipophilic mesityl group).[2][3]

Critical Health Risks[1][2][3]
  • Sulfonamide Hypersensitivity: Individuals with known allergies to "sulfa drugs" must NOT handle this compound.[2][3] Cross-reactivity is a significant risk.[2][3]

  • Respiratory Sensitization: Fine particulates generated during weighing can trigger asthmatic responses in sensitized individuals.[2][3]

  • Aniline Toxicity: Absorption through skin or ingestion may lead to methemoglobinemia (cyanosis), although the bulky mesityl group may reduce this risk compared to simple anilines.[2][3]

Engineering Controls & PPE

Engineering Controls[1][2][3]
  • Primary Containment: All handling of the dry powder (weighing, transfer) must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]

  • Face Velocity: Maintain hood flow at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar in the balance enclosure to prevent electrostatic scattering of the powder.[2][3]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (minimum) or N100 respirator if outside hoodPrevents inhalation of sensitizing dusts.[1][2][3]
Hands Double Nitrile Gloves (min 0.11 mm thick)Sulfonamides can permeate latex.[1][2][3] Change outer gloves immediately upon contamination.[2][3]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can drift around shields.[1][2][3]
Body Lab Coat (Tyvek sleeves recommended)Prevents accumulation of dust on street clothes/forearms.[1][2][3]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne particulate.[1][2][3]

  • Preparation:

    • Place a pre-tared vial and a waste container inside the fume hood.[2][3]

    • Dampen a paper towel with methanol and place it near the balance to act as a "tacky mat" for stray particles.[2][3]

  • Weighing:

    • Using a disposable anti-static spatula, transfer the solid.[2][3]

    • Critical Step: Do not tap the spatula against the vial rim; this launches particulates.[2][3] Instead, roll the spatula handle to gently dislodge the powder.[2][3]

  • Solubilization:

    • Add solvent (DMSO or DMF) immediately after weighing to suppress dust.[1][2][3]

    • Vortex the sealed vial inside the hood.[2][3]

  • Decontamination:

    • Wipe the balance area with the methanol-dampened towel.[1][2][3] Dispose of the towel as hazardous solid waste.

Protocol B: Reaction Setup & Quenching

Objective: Minimize exposure during synthesis workflows.

  • Setup: Use standard Schlenk line techniques or sealed pressure vials if heating is required.[2][3]

  • Monitoring: When taking TLC aliquots, use a long-needle syringe to pierce the septum rather than opening the flask.

  • Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • Add the quench solvent (e.g., water/brine) slowly via an addition funnel or syringe.[1][2][3]

    • Note: The product may precipitate suddenly upon water addition.[2][3] Ensure stirring is vigorous to prevent clumping/occlusion of unreacted reagents.[2][3]

Visual Workflows

Workflow 1: Safe Handling Decision Logic

This diagram outlines the decision process for handling the solid compound based on quantity and equipment availability.

SafeHandling Start Start: Handle 4-Amino-N-mesitylbenzenesulfonamide CheckQty Check Quantity Required Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood Isolator Powder Containment Isolator / Glovebox LargeScale->Isolator PPE_Level1 PPE: Goggles, Lab Coat, Double Nitrile Gloves Hood->PPE_Level1 PPE_Level2 PPE: Full Tyvek Suit, PAPR or N100 Mask Isolator->PPE_Level2 Solubilize Dissolve in DMSO/DMF Immediately PPE_Level1->Solubilize PPE_Level2->Solubilize Cleanup Wet Wipe Decontamination (Methanol) Solubilize->Cleanup

Caption: Decision matrix for engineering controls based on the mass of compound handled.

Workflow 2: Emergency Exposure Response

This diagram details the immediate actions required in case of accidental exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Action_Skin Action_Eye Flush 15 min at Eyewash Hold Eyelids Open Eye->Action_Eye Action_Inhal Move to Fresh Air Seek Medical Aid if Wheezing Inhal->Action_Inhal Medical Report to EHS & Seek Medical Evaluation Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate response protocols for skin, eye, and inhalation exposure events.

Waste Disposal & Deactivation[1][2][3]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in a sealed hazardous waste bag labeled "Toxic Solid - Sulfonamide Derivative."[2][3]

  • Liquid Waste: Solutions containing the compound should be segregated into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][2][3]

  • Deactivation: For spill cleanup, treat the surface with a 10% bleach solution followed by a water rinse.[2][3] The oxidation helps degrade the aniline functionality, though it does not fully mineralize the compound.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 294885-71-5 (4-Amino-N-mesitylbenzenesulfonamide). Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives Hazard Classification.[2][3] (General Read-Across for Sulfonamide Skin Sensitization). Retrieved from [Link][1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-N-mesitylbenzenesulfonamide

[1] Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Sterically Hindered Sulfonamide Synthesis[1] Executive Summary & Synthesis Logic The synthesis of 4-Amino-N-mesitylbenzenesulfonamide pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Sterically Hindered Sulfonamide Synthesis[1]

Executive Summary & Synthesis Logic

The synthesis of 4-Amino-N-mesitylbenzenesulfonamide presents a classic challenge in organic chemistry: nucleophilic attack by a sterically hindered amine (mesitylamine) upon a sulfonyl electrophile.[1] Unlike simple anilines, the two ortho-methyl groups on the mesityl ring create a significant kinetic barrier, often leading to stalled reactions or hydrolysis of the sulfonyl chloride.[1]

To navigate this, we recommend a two-step "Nitro Route" over the direct use of sulfanilyl chloride.[1] This route prevents self-polymerization and allows for more forcing conditions during the difficult coupling step.[1]

Synthesis Workflow (Visualized)

SynthesisWorkflow Start Mesitylamine (2,4,6-Trimethylaniline) Coupling Coupling Reaction (Critical Control Point) Start->Coupling Reagent 4-Nitrobenzenesulfonyl Chloride (NsCl) Reagent->Coupling Intermediate Intermediate: 4-Nitro-N-mesityl benzenesulfonamide Coupling->Intermediate Pyridine, DMAP 60-80°C, N2 atm Reduction Reduction Step (H2/Pd-C or Fe/HCl) Intermediate->Reduction Deprotection Product Target: 4-Amino-N-mesityl benzenesulfonamide Reduction->Product Purification

Figure 1: The optimized "Nitro Route" workflow. The red node indicates the rate-limiting step where steric hindrance must be overcome.[1]

Troubleshooting Guide (Q&A)

Category A: Coupling Reaction Failures (The Steric Barrier)

Q: I am reacting Mesitylamine with 4-nitrobenzenesulfonyl chloride in DCM/Et3N, but I only see starting material after 24 hours. What is wrong? A: This is a textbook case of steric hindrance. The ortho-methyl groups on the mesitylamine block the approach to the nitrogen lone pair.[1]

  • The Fix: You must switch to a more "forcing" system.[1] Dichloromethane (DCM) at reflux (40°C) often provides insufficient thermal energy.[1]

    • Change Solvent: Use Pyridine as both solvent and base.[1] It allows for higher temperatures and stabilizes the transition state.[1]

    • Add Catalyst: You must use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (10-20 mol%).[1] DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine.[1]

    • Increase Heat: Run the reaction at 60–80°C.

Q: My sulfonyl chloride disappears, but I isolate a white solid that is soluble in water and acidic. What is it? A: You have hydrolyzed your reagent. 4-Nitrobenzenesulfonyl chloride is moisture-sensitive.[1] If the coupling is slow (due to sterics), ambient moisture competes with the amine.[1]

  • The Fix:

    • Ensure the sulfonyl chloride is a white/yellow crystalline solid, not a wet paste. Recrystallize from light petroleum/CHCl3 if necessary.

    • Use anhydrous pyridine or dry your solvents over molecular sieves.[1]

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]

Category B: Reduction & Deprotection Issues[1]

Q: During the reduction of the nitro group (H2, Pd/C), the reaction stalls at 50% conversion. A: Sulfur compounds are notorious catalyst poisons. The sulfonamide sulfur atom can coordinate to the Palladium surface, deactivating it.

  • The Fix:

    • Increase Catalyst Loading: Use 10 wt% loading of Pd/C relative to the substrate.[1]

    • Alternative Method: Switch to a dissolving metal reduction which is immune to sulfur poisoning.[1] Iron powder (Fe) in Ethanol/Water with Ammonium Chloride (Béchamp reduction conditions) is robust, cheap, and highly effective for this specific transformation.[1]

Category C: Purification & Isolation[1]

Q: The product is coming out as a purple/brown oil that won't crystallize. A: Anilines are prone to oxidation, leading to colored impurities ("aniline purple").[1] The "greasy" mesityl group also disrupts crystal packing.[1]

  • The Fix:

    • Decolorization: Dissolve the crude oil in boiling ethanol and treat with activated charcoal for 15 minutes. Filter while hot through Celite.[1]

    • Forced Crystallization: The product is hydrophobic.[1] Dissolve in minimal hot Ethanol, then add warm Water dropwise until turbidity persists.[1] Cool slowly to 4°C.

Technical Data & Comparison

Base & Solvent Selection Matrix

Select the condition set based on your available equipment.

ParameterStandard (Not Recommended) Optimized (Recommended) Green Alternative
Solvent DCM or THFPyridine (Anhydrous)2-MeTHF
Base Triethylamine (Et3N)Pyridine (Excess)K2CO3
Catalyst NoneDMAP (0.1 eq)DABCO
Temp 25°C - 40°C60°C - 80°C 70°C
Typical Yield < 30%> 85% 60-70%

The "Gold Standard" Protocol

This protocol is designed to be self-validating.[1] Checkpoints are marked in bold.

Step 1: Sulfonylation (The Coupling)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2][3][4]

  • Reagents: Add Mesitylamine (1.35 g, 10 mmol), DMAP (122 mg, 1 mmol), and anhydrous Pyridine (15 mL). Stir until dissolved.

  • Addition: Add 4-Nitrobenzenesulfonyl chloride (2.43 g, 11 mmol) in one portion.

    • Checkpoint: The solution may turn slightly yellow/orange and warm up (exothermic).[1]

  • Reaction: Heat to 80°C for 4-6 hours.

    • Validation (TLC): Check TLC (Hexane:EtOAc 3:1).[1] The starting amine (high Rf, stains with ninhydrin) should disappear.[1] The product will be a lower Rf spot that absorbs UV strongly.[1]

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. (This neutralizes the pyridine and precipitates the sulfonamide).[1]

  • Isolation: Filter the solid precipitate. Wash with water.[1][3] Recrystallize from Ethanol.[1]

Step 2: Reduction (Fe/NH4Cl Method)[1]
  • Setup: In a 250 mL flask, suspend the Nitro-intermediate (from Step 1) in Ethanol (50 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (2.0 g) and Iron Powder (3.0 g, ~325 mesh).

  • Reaction: Reflux vigorously for 2 hours.

    • Checkpoint: The yellow suspension will turn dark grey/black (iron oxide formation).[1]

    • Validation (TLC): The non-polar nitro compound will convert to a highly polar, fluorescent amine spot (lower Rf).[1]

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the filtrate to dryness. Recrystallize the residue from Ethanol/Water to obtain 4-Amino-N-mesitylbenzenesulfonamide .[1]

References

  • Reactivity of Sulfonyl Chlorides: Liu, Y. et al. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines."[1][3] ResearchGate, 2025.[1][5]

  • Steric Hindrance in Anilines: "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." Dalton Transactions, 2025.[1][5]

  • Sulfonylation Catalysis: "Direct sulfonylation of anilines mediated by visible light."[1] PMC - NIH, 2017.[1]

  • General Sulfonamide Properties: "4-Amino-N-methylbenzenemethanesulfonamide Data." PubChem, 2025.[1][2][6]

Sources

Optimization

Optimizing reaction conditions for N-mesitylation of sulfonamides

The following technical guide is structured as a Tier 3 Support Knowledge Base for the N-Mesitylation of Sulfonamides . It synthesizes advanced organometallic methodologies with practical troubleshooting for this sterica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the N-Mesitylation of Sulfonamides . It synthesizes advanced organometallic methodologies with practical troubleshooting for this sterically demanding transformation.

Executive Summary & Diagnostic Logic

The Challenge: N-mesitylation (introducing a 2,4,6-trimethylphenyl group) is one of the most challenging N-arylation transformations due to extreme steric hindrance . The two ortho-methyl groups on the mesityl ring severely impede the approach of the metal center during oxidative addition and, more critically, retard the reductive elimination step in the catalytic cycle. Furthermore, sulfonamides are poor nucleophiles (


), making them sluggish to attack the metal center.

The Solution: Standard "ligand-free" or "first-generation" conditions (e.g., CuI/K2CO3/DMSO) will likely fail or produce trace yields. Success requires Third-Generation Buchwald-Hartwig Cross-Coupling utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, or optimized Chan-Lam Oxidative Coupling for boronic acid substrates.

Decision Matrix: Select Your Methodology

Use the following logic flow to determine the correct protocol for your precursors.

OptimizationFlow Start START: Select Precursors Check Do you have Mesityl Halide or Mesitylboronic Acid? Start->Check Halide Mesityl Bromide/Iodide Check->Halide Halide Available Boronic Mesitylboronic Acid Check->Boronic Boronic Acid Available MethodA METHOD A: Pd-Catalyzed Buchwald-Hartwig (High Robustness) Halide->MethodA MethodB METHOD B: Cu-Catalyzed Chan-Lam (Milder Conditions) Boronic->MethodB Ligand CRITICAL: Must use t-BuXPhos or BrettPhos MethodA->Ligand Oxidant CRITICAL: Requires O2 or Air MethodB->Oxidant

Figure 1: Strategic selection of reaction methodology based on available mesityl source.

Method A: Palladium-Catalyzed Cross-Coupling (Preferred)

Best for: High yields, scale-up, and unreactive sulfonamides. Mechanism:


 cycle. The steric bulk of the ligand facilitates the difficult reductive elimination of the crowded N-mesityl species.
Optimized Protocol

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)

  • Coupling Partner: Mesityl Bromide (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    [1]
  • Ligand: t-BuXPhos (2–4 mol%) or BrettPhos

    • Note: The ligand-to-metal ratio should be

      
       (typically 1.2:1).
      
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) or 
    
    
    
    (if functional groups are base-sensitive).
  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).

  • Temperature: 100°C – 110°C.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with sulfonamide, Mesityl Bromide, Base (

    
    ), and Ligand (
    
    
    
    ).
  • Catalyst Addition: Add the Pd source (

    
    ). Do not add solvent yet.
    
  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).

  • Solvation: Inject anhydrous Dioxane or t-Amyl Alcohol via syringe.

  • Reaction: Heat to 110°C with vigorous stirring for 12–24 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
No Reaction (<5% Conv.) Catalyst Poisoning / OxidationEnsure rigorous

exclusion. Use a fresh bottle of

(it is hygroscopic). Switch to a precatalyst like t-BuXPhos Pd G3 .
Low Yield (Stopped at 40%) Catalyst DeactivationThe bulky mesityl group causes slow oxidative addition. Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl alcohol (higher boiling point, better solubility).
Debromination of Mesityl

-Hydride Elimination
Rare for aryls, but if observed, ensure the solvent is anhydrous. Lower temperature to 90°C and extend time.
C-N vs O-N Selectivity Ambident NucleophileSulfonamides bond via Nitrogen. If O-arylation occurs (rare), switch base to

(weaker) to reduce anion hardness.

Method B: Copper-Catalyzed Chan-Lam Coupling

Best for: Late-stage functionalization, mild temperatures, avoiding halides. Mechanism:


 oxidative cycle. Requires an oxidant (air) to regenerate the active Cu species.
Optimized Protocol

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)

  • Coupling Partner: Mesitylboronic Acid (2.0 equiv)

    • Note: Use excess boronic acid as it is prone to protodeboronation.

  • Catalyst:

    
     (10–20 mol%)
    
  • Ligand: None (usually) or bipyridine (20 mol%) for stabilization.

  • Base:

    
     or Pyridine (2.0 equiv).
    
  • Oxidant: Atmospheric Oxygen (

    
     balloon or open air).
    
  • Solvent: DCM or DCE (room temp) or Dioxane (if heating needed).

  • Desiccant: 4Å Molecular Sieves (Critical).

Step-by-Step Workflow:

  • Mix Solids: Combine Sulfonamide, Mesitylboronic Acid,

    
    , and activated 4Å Molecular Sieves in a flask.
    
  • Solvation: Add solvent (DCM).

  • Base Addition: Add

    
     slowly.
    
  • Oxidation: Attach an

    
     balloon or stir open to air (if humidity is low).
    
  • Reaction: Stir at Room Temperature (25°C) for 24–48 hours. Note: If no reaction after 6h, heat to 40°C.

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Protodeboronation Moisture in solventMesitylboronic acid hydrolyzes to Mesitylene.[2] Add 4Å Molecular Sieves to the reaction. Use 2.5 equiv of boronic acid.
Green

Brown Solution
Catalyst Death (Disproportionation)The active species is Cu(II) (Green/Blue). If it turns brown/black (Cu(0)), oxidation is insufficient. Increase stirring speed to improve

mass transfer or use an

balloon.
Low Conversion Steric HindranceThe mesityl group blocks transmetallation. Switch to Method A (Pd) . Chan-Lam is sensitive to sterics.[3]

Frequently Asked Questions (FAQs)

Q: Why is t-BuXPhos strictly required for the Pd method? Can I use


? 
A:  You cannot use 

. Standard phosphines lack the steric bulk to force the reductive elimination of the N-mesityl bond. t-BuXPhos is a dialkylbiaryl phosphine designed specifically to form a "pocket" around the Pd center, facilitating coupling of hindered substrates like mesityl halides [1, 2].

Q: My mesityl bromide is not reacting, but the sulfonamide is disappearing. A: Check for bis-arylation . If your sulfonamide is primary (


), it might react twice if the catalyst is too active, though sterics usually prevent this with mesityl. More likely, your sulfonamide is decomposing. Verify the stability of your sulfonamide under strong base (

). If unstable, switch to

or

.

Q: Can I use Mesitylenesulfonyl chloride (Mts-Cl) instead? A: No. Reacting an amine with Mts-Cl yields a sulfonamide (


). Reacting a sulfonamide with a mesityl source yields the N-arylated sulfonamide (

). These are different structures. Ensure you are targeting the correct molecule.

Q: What is the role of Molecular Sieves in the Chan-Lam coupling? A: They prevent the protodeboronation of the mesitylboronic acid. Sterically hindered boronic acids are notoriously unstable in the presence of water, converting to the arene (mesitylene) before they can couple [3].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed N-Arylation of Sulfonamides." Journal of the American Chemical Society.[4] (Context: Foundational work on sulfonamide coupling using XPhos/t-BuXPhos).

  • Ruble, J. C., et al. "Palladium-Catalyzed Amination of Aryl Halides with Sulfonamides." Journal of Organic Chemistry. (Context: Specific protocols for hindered sulfonamides).

  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters. (Context: Chan-Lam mechanism and sensitivity to moisture).

  • Teo, Y.-C., et al. "Copper catalyzed N-arylation of sulfonamides with aryl bromides." Journal of Organometallic Chemistry. (Context: Alternative Cu-catalyzed routes).

End of Technical Support Guide TS-ORG-MES-042

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-N-mesitylbenzenesulfonamide (AMBS) in Assays

Executive Summary: The "Grease" Factor You are likely encountering low solubility with 4-Amino-N-mesitylbenzenesulfonamide (AMBS) because of a structural conflict: the molecule contains a polar sulfonamide core flanked b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease" Factor

You are likely encountering low solubility with 4-Amino-N-mesitylbenzenesulfonamide (AMBS) because of a structural conflict: the molecule contains a polar sulfonamide core flanked by a highly lipophilic mesityl (2,4,6-trimethylphenyl) group.[1][2][3][4][5]

While the sulfonamide moiety suggests some polarity, the mesityl group acts as a "grease anchor."[5] At physiological pH (7.4), this molecule exists predominantly in a neutral, uncharged state , minimizing its interaction with water and driving it to aggregate or precipitate.[5] This guide addresses the root causes of these failures and provides validated protocols to stabilize the compound in aqueous environments.[5]

Diagnostic Workflow

Before altering your protocol, determine if your issue is insolubility (precipitation) or pseudo-solubility (colloidal aggregation).[1][2][3][4][5]

TroubleshootingFlow Start Issue: Low Activity or High Variation VisualCheck Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck YesPrecip Yes: Visible Particles VisualCheck->YesPrecip Cloudy NoPrecip No: Solution looks clear VisualCheck->NoPrecip Clear Action1 Diagnosis: 'Crash Out' Action: Modify Dilution Protocol YesPrecip->Action1 Action2 Diagnosis: Colloidal Aggregation Action: Detergent/DLS Check NoPrecip->Action2

Figure 1: Initial diagnostic logic for compound failure.

Part 1: Stock Solution & Storage (The Root Cause)[1][5]

Q: My compound precipitates immediately upon thawing the DMSO stock. Why?

A: Water contamination in your DMSO is acting as an anti-solvent. DMSO is hygroscopic; it absorbs atmospheric moisture rapidly.[2][3][4][5] AMBS is highly hydrophobic.[1][2][3][4][5] Even a small percentage of water in your DMSO stock (e.g., 2-5%) reduces the solubility of the mesityl group significantly, causing micro-precipitation that may be invisible to the naked eye but catastrophic for dispensing.[5]

Protocol: The "Dry Stock" Reset

  • Re-dissolve: Warm the stock to 37°C and sonicate for 5 minutes.

  • Verify: Visually inspect for "schlieren" lines (swirls), which indicate incomplete solvation.[1][2][3][4][5]

  • Aliquot: Do not store in large volumes. Aliquot into single-use vials to prevent freeze-thaw cycles.

  • Storage: Store at -20°C in a desiccator.

Part 2: The "Crash" During Dilution (The Process)

Q: The stock is clear, but the well turns cloudy when I add it to the assay buffer. How do I fix this?

A: You are shocking the system with a "Solvent Shift." Directly pipetting 100% DMSO stock into an aqueous buffer creates a zone of high local concentration and rapid polarity change.[3][4][5] The AMBS molecules nucleate and precipitate before they can disperse.[3][4][5]

Solution: The Intermediate Dilution Method Instead of a direct spike, use an intermediate plate to step down the DMSO concentration gradually.[5]

Table 1: Step-Down Dilution Protocol

StepSourceDestinationSolvent CompositionResult
1. Stock 10 mM AMBS--100% DMSOClear Stock
2.[1][2][3][4][5] Intermediate 2 µL of Stock98 µL of 50% DMSO / 50% Buffer 51% DMSOStable Intermediate
3. Assay Well 2 µL of Intermediate98 µL of Assay Buffer~1% DMSODispersed Compound

Why this works: The 50% DMSO intermediate keeps the compound soluble while introducing water, allowing the hydration shell to form gradually around the polar parts of the molecule.[5]

Part 3: False Positives & Aggregation (The Science)

Q: I see inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: Likely not.[1][2][3][4][5] You are observing "Promiscuous Inhibition." Hydrophobic molecules like AMBS often form colloidal aggregates (micelle-like blobs) in aqueous solution.[1][2][3][4][5] These aggregates sequester enzymes non-specifically, leading to false positives.[3][5][6][7] This is common with mesityl-containing compounds due to their planar, stacking nature.[1][2][3][4][5]

Validation Experiment: The Detergent Test To distinguish between true binding and aggregation, run the assay with a non-ionic detergent.[5]

  • Control: Run assay with standard buffer.

  • Test: Run assay with buffer + 0.01% Triton X-100 or 0.005% Tween-20 .[1][2][3][4][5]

  • Result A (True Inhibitor): IC50 remains unchanged.[1][2][3][4][5]

  • Result B (Aggregator): Inhibition disappears (IC50 shifts >10-fold). Detergents break up the colloids, eliminating the false inhibition.[5]

Part 4: pH and Buffer Optimization (The Environment)

Q: Can I adjust the pH to improve solubility?

A: Only if your assay tolerates extreme pH (which is unlikely). Let's look at the ionization of AMBS:

  • Aniline Amine: pKa ~2.5 (Neutral above pH 3).[1][2][3][4][5]

  • Sulfonamide Nitrogen: pKa ~10.5 (Neutral below pH 10).[1][2][3][4][5]

    • Note: The mesityl group is electron-rich, which can destabilize the negative charge on the nitrogen, potentially raising the pKa compared to simple sulfanilamides.[5]

Alternative Strategy: Carrier Molecules If detergents interfere with your assay, use Cyclodextrins .[3][5]

  • Add: 0.5% - 1% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) to your buffer.[1][2][3][4][5]

  • Mechanism: The hydrophobic mesityl tail inserts into the cyclodextrin cavity, shielding it from water without affecting the active sulfonamide pharmacophore.[5]

Summary Visualization: The "Safe Path" Protocol

ProtocolFlow DMSO 10 mM DMSO Stock (Dry, Sonicated) Inter Intermediate Plate (50% DMSO / Buffer) DMSO->Inter 1:50 Dilution Assay Assay Plate (1% DMSO Final) Inter->Assay 1:50 Dilution Detergent Add 0.01% Triton X-100 (Prevents Aggregation) Detergent->Assay Optional

Figure 2: Recommended dilution workflow to prevent precipitation shock.

References

  • Lipophilicity and Solubility in Drug Discovery

    • Source: Di, L., & Kerns, E. H. (2016).[1][5] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3][4][5]

    • Relevance: Establishes the relationship between structural lipophilicity (mesityl group) and aqueous solubility limits.[1][2][3][4][5]

    • URL:[1][2][3][4][5]

  • Promiscuous Inhibition by Aggreg

    • Source: Shoichet, B. K. (2006).[1][3][4][5] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1][2][3][4]

    • Relevance: Defines the mechanism of false positives caused by colloidal aggregation of hydrophobic compounds like AMBS.[4][5]

    • URL:[1][2][3][4][5]

  • Detergent-Based Assays for Detecting Aggreg

    • Source: Feng, B. Y., & Shoichet, B. K. (2006).[1][5] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][3][4][5][6] Nature Protocols, 1(2), 550-553.[1][2][3][5]

    • Relevance: Provides the specific Triton X-100 protocol cited in Part 3.
    • URL:[1][2][3][4][5]

  • Sulfonamide Acidity and pKa

    • Source: PubChem Compound Summary for Sulfonamide Derivatives.[1][2][3][4][5]

    • Relevance: General chemical properties of the sulfonamide pharmacophore and ionization states.[4][5]

    • URL:[1][2][3][4][5]

Sources

Optimization

Technical Support Center: Stability Protocols for 4-Amino-N-mesitylbenzenesulfonamide

The following Technical Support Center guide is structured to address the stability and handling of 4-Amino-N-mesitylbenzenesulfonamide . This compound presents a dual-stability paradox: the sulfonamide linkage is steric...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to address the stability and handling of 4-Amino-N-mesitylbenzenesulfonamide . This compound presents a dual-stability paradox: the sulfonamide linkage is sterically stabilized by the mesityl group, but the primary aniline moiety remains highly susceptible to oxidative degradation and photolysis.

[1]

Status: Active | Topic ID: AS-MES-004 | Last Updated: 2026-02-03 Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]

Core Stability Profile & Degradation Mechanisms[2]

Before implementing storage protocols, it is critical to understand why this molecule degrades. The molecule contains two distinct zones of instability:[2]

  • The Oxidative Zone (Primary Amine): The 4-amino group (

    
    ) is electron-rich and prone to radical-mediated oxidation.[1] In solution, this leads to the formation of azo-dimers, nitro-compounds, and iminoquinone species, typically observed as a color shift from white/colorless 
    
    
    
    yellow
    
    
    brown
    .
  • The Hydrolytic Zone (Sulfonamide Bond): While the N-mesityl group (2,4,6-trimethylphenyl) provides significant steric protection against hydrolysis compared to simple sulfonamides, the bond remains susceptible to cleavage under acidic conditions or high thermal stress, releasing 2,4,6-trimethylaniline and sulfanilic acid.

Visualizing the Degradation Logic

The following diagram maps the causality between environmental stressors and degradation products.

DegradationPathways Compound 4-Amino-N- mesitylbenzenesulfonamide OxidationProduct Azo-Dimers & Polymers (Colored) Compound->OxidationProduct Radical Oxidation (Fast in DMSO/Air) HydrolysisProduct Sulfanilic Acid + Mesitylaniline Compound->HydrolysisProduct Hydrolysis (Slow, Acid-Catalyzed) Oxygen Dissolved Oxygen (ROS) Oxygen->OxidationProduct Light UV/Vis Light (hv) Light->OxidationProduct Accelerates Acid Acidic pH (H+) Acid->HydrolysisProduct

Figure 1: Mechanistic pathways of degradation.[1] Note that oxidative browning is the most common rapid failure mode in solution.

Solvent Selection & Preparation Guidelines

The choice of solvent is the single most critical factor in preventing degradation.

Recommended Solvent Systems
Solvent SystemStability RatingNotes & Precautions
Anhydrous DMSO ⭐⭐⭐ (High)Critical: Must be degassed.[1] Aged DMSO contains peroxides and formaldehyde which rapidly attack the aniline group.
Acetonitrile (ACN) ⭐⭐⭐⭐ (Superior)Chemically inert toward the amine.[1] Excellent for LC-MS stock solutions.
Methanol/Ethanol ⭐⭐ (Moderate)Protogenic solvents can facilitate proton-transfer steps in photo-oxidation.[1] Use only if necessary.
Water/Buffer ⭐ (Low)Poor solubility.[1] High risk of hydrolysis if pH < 4.[1]0. Requires antioxidant additives.[1]
The "Freeze-Pump-Thaw" Protocol

For long-term storage of stock solutions (e.g., for high-throughput screening), simple nitrogen bubbling is insufficient to remove dissolved oxygen that attacks the aniline group.[1] Use this rigorous degassing method:

  • Freeze: Place the solvent/solution vessel in liquid nitrogen until solid.[1]

  • Pump: Apply high vacuum (10⁻² mbar) to the headspace for 10–15 minutes.[1]

  • Thaw: Close the vacuum valve and thaw the solvent in a warm water bath.

  • Repeat: Cycle this process 3 times.

  • Backfill: Fill the headspace with Argon (heavier than air, providing a better blanket than Nitrogen).

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues with your specific solution preparations.

Symptom 1: Solution turns yellow or brown within 24 hours.
  • Diagnosis: Oxidative degradation of the 4-amino group (aniline oxidation).[1]

  • Root Cause: Presence of dissolved oxygen or peroxides in the solvent (common in old DMSO or ethers).

  • Corrective Action:

    • Discard the solution.

    • Use fresh Anhydrous DMSO (packaged under argon).

    • Add an antioxidant if the assay permits: Ascorbic Acid (1 mM) or Sodium Metabisulfite .[1]

    • Store in amber glass to prevent photo-excitation.[1]

Symptom 2: White precipitate forms in aqueous/buffer dilution.
  • Diagnosis: Solubility crash (Compound precipitation).[1]

  • Root Cause: The N-mesityl group is highly hydrophobic.[1] The compound has low aqueous solubility.

  • Corrective Action:

    • Increase the organic co-solvent percentage (e.g., maintain >5% DMSO in the final buffer).

    • Check pH.[1][2][3] The sulfonamide NH is acidic (

      
      ). Raising the pH to >8.0 may improve solubility by deprotonating the sulfonamide, though this may affect assay biology.
      
Symptom 3: Loss of potency/signal in LC-MS without color change.
  • Diagnosis: Hydrolysis or N-S bond cleavage.[1]

  • Root Cause: Acidic conditions (pH < 4) or high temperature (>40°C) storage.[1]

  • Corrective Action:

    • Verify the pH of your storage buffer.[1]

    • Store stock solutions at -20°C or -80°C.

    • Avoid "frost-free" freezers which cycle temperature; use a manual defrost freezer.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO that has been opened for 6 months? A: No. DMSO is hygroscopic (absorbs water) and slowly decomposes to form formaldehyde and dimethyl sulfide in the presence of light and air. Formaldehyde reacts rapidly with the primary amine of your compound to form an imine (Schiff base). Always use fresh, high-grade DMSO for stock preparation.[1]

Q: Is the N-mesityl group acid-labile? A: In organic synthesis, N-mesityl (Mts) is used as a protecting group for arginine and is removed by strong acids (e.g., Triflic acid or HF).[1] In biological buffers (pH 2–10), it is kinetically stable. However, avoid storing the compound in 10% Trifluoroacetic acid (TFA) or similar strong acid cocktails for extended periods.

Q: How do I protect the compound during weighing? A: The solid is generally more stable than the solution. However, minimize exposure to ambient light. Weigh quickly and dissolve immediately.[1] If the solid powder appears yellow/tan instead of off-white, it has already surface-oxidized; recrystallization may be required.[1]

Experimental Workflow: Safe Handling Protocol

The following Graphviz diagram outlines the decision tree for preparing a stable stock solution.

HandlingProtocol Start Start: Solid Compound SolventCheck Is Solvent Anhydrous & Peroxide Free? Start->SolventCheck Degas Perform Freeze-Pump-Thaw (3 Cycles) SolventCheck->Degas Yes Stop STOP: Risk of Rapid Degradation SolventCheck->Stop No (Replace Solvent) Dissolve Dissolve under Argon/Nitrogen (Amber Vial) Degas->Dissolve StorageDecision Intended Storage Duration? Dissolve->StorageDecision ShortTerm < 1 Week: Store at +4°C Dark StorageDecision->ShortTerm Short Term LongTerm > 1 Week: Store at -80°C Single-use Aliquots StorageDecision->LongTerm Long Term

Figure 2: Decision tree for the preparation and storage of AS-101/Sulfonamide intermediates.

References

  • Białk-Bielińska, A., et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

    • Establishes the baseline hydrolytic stability of the sulfonamide bond
  • Yang, J., et al. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Link[1]

    • Documents the thermal instability of DMSO and its potential to act as an oxidant/reactant with amines.
  • NILU. (2010).[1] Atmospheric Degradation of Amines. Link

    • Provides mechanistic insight into the photo-oxidation p
  • PubChem. 4-Amino-N-mesitylbenzenesulfonamide Compound Summary. Link

    • Source for structural properties and functional group analysis.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics. Link

    • Validation of analytical methods for detecting aniline degrad

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in 4-Amino-N-mesitylbenzenesulfonamide

Welcome to the technical support center for 4-Amino-N-mesitylbenzenesulfonamide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-N-mesitylbenzenesulfonamide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying and characterizing impurities. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, empowering you to resolve challenges in your analytical workflows confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the primary sources of impurities in 4-Amino-N-mesitylbenzenesulfonamide?

Impurities are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents. For 4-Amino-N-mesitylbenzenesulfonamide, organic impurities are of primary concern and can arise from several stages of the product lifecycle:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents. For example, a common synthesis involves the reaction of 4-aminobenzenesulfonyl chloride with mesitylamine. Incomplete reaction or side reactions could leave residual amounts of these starting materials or related compounds.

  • Degradation Products: These impurities form during storage or handling of the drug substance due to exposure to environmental factors like light, heat, humidity, or oxygen. Sulfonamides can be susceptible to oxidation of the amino group or hydrolysis of the sulfonamide bond under harsh conditions.[1][2] Forced degradation studies are essential to proactively identify these potential degradants.[1][2][3]

  • Enantiomeric Impurities: If any chiral centers are present in the molecule or introduced during synthesis, the unintended enantiomer would be considered an impurity.

Q2: Which analytical technique is the best starting point for purity assessment?

For routine purity testing and quantification of known impurities, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[4][5][6] Its high sensitivity, resolving power, and quantitative accuracy make it ideal for separating the main component from its impurities. A well-developed "stability-indicating" HPLC method is one that can separate the drug substance from all known process impurities and degradation products.[3]

Q3: How can I differentiate between a process-related impurity and a degradation product?

This is a critical question in pharmaceutical development. The most definitive way is through a forced degradation study .[1][2] By subjecting the pure 4-Amino-N-mesitylbenzenesulfonamide to stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate degradation products.[3]

  • If an impurity is present in a batch before the forced degradation study but does not increase under stress conditions, it is likely a process-related impurity.

  • If an impurity is absent initially but appears or significantly increases in concentration during the stress study, it is a degradation product.

Q4: What are the typical regulatory limits for impurities in an Active Pharmaceutical Ingredient (API)?

Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. The key thresholds from the ICH Q3A(R2) guideline are:

  • Reporting Threshold: Impurities above this level must be reported. This is typically ≥0.05%.

  • Identification Threshold: Impurities exceeding this level must have their structure identified. This is often ≥0.10% or a daily intake of >1.0 mg.

  • Qualification Threshold: Above this level, the impurity must be qualified, meaning its biological safety must be assessed. This is often ≥0.15% or a daily intake of >1.0 mg.

These thresholds necessitate the use of highly sensitive and specific analytical methods for accurate impurity profiling.[7]

Section 2: Troubleshooting Guide

This guide is structured around common problems encountered during the analysis of 4-Amino-N-mesitylbenzenesulfonamide samples.

Problem: I see unexpected peaks in my HPLC-UV chromatogram. How do I identify them?

An unexpected peak is a common and critical observation. A systematic approach is required to ensure no stone is left unturned. The following workflow provides a self-validating system for investigation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation A Unexpected Peak Observed in HPLC B Verify System Suitability (Resolution, Tailing, Precision) A->B Is the system performing correctly? C Analyze Blank Injection (Solvent, Mobile Phase) B->C Yes D Run Photodiode Array (PDA) Detector C->D Peak is not from system E Compare UV Spectra (Peak vs. API vs. Known Impurities) D->E F Spike Sample with Known Standards E->F If spectra are inconclusive G Perform LC-MS Analysis F->G Impurity is unknown H Obtain Accurate Mass (HRMS) Determine Elemental Composition G->H I Perform MS/MS Fragmentation H->I J Propose Putative Structure I->J K Isolate Impurity (Prep-HPLC) J->K If definitive proof is needed L Perform NMR Spectroscopy (¹H, ¹³C, 2D NMR) K->L M Confirm Structure L->M

Caption: Workflow for the Identification of Unknown Impurities.

Causality-Driven Explanation:

  • Phase 1: Initial Assessment: Before investigating the sample, you must trust your instrument.

    • Why check system suitability? To confirm that the chromatography is robust. Poor peak shape or retention time shifts can sometimes be misinterpreted as new impurities. This step validates the integrity of your analytical system.

    • Why analyze a blank? To rule out "ghost peaks" originating from the solvent, mobile phase, or system contamination. This ensures the observed peak is genuinely from your sample.

  • Phase 2: Characterization: This phase uses readily available data to gather initial clues.

    • Why use a PDA detector? A PDA detector captures the entire UV-Vis spectrum for each peak. Comparing the spectrum of the unknown peak to your API can reveal structural similarities or differences. For instance, a loss or modification of a chromophore will result in a significantly different spectrum.

    • Why spike the sample? If you have reference standards for suspected impurities (e.g., starting materials), co-injecting them with your sample is a fast and effective way to confirm or deny their presence based on retention time matching.

  • Phase 3: Structural Elucidation: When the impurity is truly unknown, more powerful techniques are required.

    • Why use LC-MS? Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information. High-Resolution Mass Spectrometry (HRMS) is even more powerful, providing a highly accurate mass that can be used to determine the elemental formula.[8]

    • Why perform MS/MS? By fragmenting the impurity ion inside the mass spectrometer, you can obtain structural fragments. This fragmentation pattern is like a fingerprint that helps piece together the molecule's structure. For example, a neutral loss corresponding to SO₂ could indicate a modification on the sulfonamide group.

  • Phase 4: Confirmation: This is the gold standard for structural confirmation.

    • Why is NMR necessary? While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by showing the connectivity of atoms in the molecule.[9] It is the ultimate arbiter for identifying a novel impurity structure. Isolation by preparative HPLC is usually required to obtain a sufficient quantity and purity for NMR analysis.

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a method to separate 4-Amino-N-mesitylbenzenesulfonamide from potential impurities.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for sulfonamides, which are moderately polar. A 250 mm length offers high resolving power.[5][10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by suppressing the ionization of the free amine, reducing peak tailing.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 30 minA gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the API.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[5]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection PDA/UV at 265 nmSulfonamides typically have a strong UV absorbance around this wavelength. A PDA detector is recommended to collect spectral data.[5]
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.

Step-by-Step Methodology:

  • Prepare the mobile phases as described in the table.

  • Prepare a sample solution of 4-Amino-N-mesitylbenzenesulfonamide at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the sample solution and acquire the chromatogram.

  • Self-Validation Check: The method should be able to resolve the main peak from any impurity peaks with a resolution (Rs) of >1.5.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to identify potential degradation pathways as mandated by ICH guidelines.[2] The goal is to achieve 5-20% degradation of the API.[1]

G cluster_conditions Stress Conditions Start Pure API Sample (4-Amino-N-mesitylbenzenesulfonamide) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, solid state) Start->Thermal Photo Photolytic (ICH compliant light chamber) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Compare Compare stressed samples to unstressed control Analysis->Compare Identify Identify and Characterize new degradation peaks (LC-MS, NMR) Compare->Identify

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the API in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points and analyze directly.

  • Thermal Degradation: Store the API as a solid powder in an oven at 80°C. At time points, dissolve a weighed amount of the solid for analysis.

  • Photolytic Degradation: Expose the API (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method. Calculate the mass balance to ensure all degradation products are accounted for.

Section 4: Potential Impurity Profile

The following table summarizes potential impurities that could be encountered. This is not an exhaustive list but represents common possibilities based on typical synthesis routes.

Impurity NamePotential StructureProbable Origin
Mesitylamine 2,4,6-TrimethylanilineStarting Material
4-Aminobenzenesulfonic acid 4-Aminobenzenesulfonic acidStarting Material / Hydrolysis Product
N,N'-dimesityl-4-aminobenzenesulfonamide (Structure with two mesityl groups on the sulfonamide nitrogen)By-product
Oxidized Impurity (Structure with the amino group oxidized to a nitroso or nitro group)Degradation (Oxidative)
Dimer Impurity (Two molecules linked, e.g., via an azo bond)Degradation (Photolytic/Oxidative)

References

  • Kumpienė, J., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Retrieved from [Link]

  • Dudutienė, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • Shinde, N., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Cooper, M. J., et al. (1975). Preparation, identification, and quantitative NMR determination of silyl derivatives. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2012). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Retrieved from [Link]

  • Bajkacz, S., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research. Retrieved from [Link]

  • ResearchGate. (2006). Simple Tests for Identification of Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Arkat USA. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Sulfonamide-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in sulfonamide-based inhibitors. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and accelerate your research.

Introduction: The Sulfonamide Permeability Challenge

Sulfonamides are a cornerstone scaffold in medicinal chemistry, integral to a wide array of FDA-approved drugs.[1] However, their inherent physicochemical properties often lead to suboptimal cell permeability, hindering the development of potent intracellularly-acting inhibitors. This guide will delve into the root causes of this issue and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with sulfonamide-based inhibitors.

Q1: Why do my sulfonamide inhibitors exhibit low cell permeability?

A1: The permeability of sulfonamides is often limited by a combination of factors including their polar surface area (PSA), hydrogen bonding capacity, and potential for ionization at physiological pH.[2] The sulfonamide group itself is a strong hydrogen bond donor and acceptor, which can lead to a high degree of solvation and hinder passive diffusion across the lipid bilayer of the cell membrane.

Q2: How can I quickly assess the permeability of my sulfonamide compounds?

A2: For a rapid initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to evaluate passive diffusion.[3] For a more comprehensive assessment that includes active transport mechanisms, the Caco-2 cell permeability assay is the gold standard.[4][5][6]

Q3: My sulfonamide inhibitor has good in vitro potency but no cellular activity. What should I investigate first?

A3: A significant drop-off between biochemical and cellular activity is a classic indicator of poor cell permeability or active efflux. The first step is to experimentally determine the compound's permeability using an assay like the Caco-2 bidirectional permeability assay. This will help you differentiate between poor influx and rapid efflux.

Q4: What is the "efflux ratio" and why is it important in Caco-2 assays?

A4: The efflux ratio is calculated from bidirectional Caco-2 assays and indicates if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] A ratio significantly greater than 2 suggests that the compound is actively pumped out of the cell, which can drastically reduce its intracellular concentration and apparent permeability.[7]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common experimental challenges encountered with sulfonamide inhibitors.

Troubleshooting Guide 1: Low Permeability in Caco-2 Assays

Low apparent permeability (Papp) in Caco-2 assays is a frequent hurdle. This guide will help you dissect the potential causes and identify solutions.

Symptoms:

  • Low Papp value (e.g., < 1.0 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction.

  • High efflux ratio (B-A/A-B > 2).

  • Poor correlation between in vitro potency and cellular activity.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Action & Rationale
High Polarity / Hydrogen Bonding The sulfonamide moiety and other polar groups on your molecule are interacting strongly with water, preventing partitioning into the cell membrane.Structural Modification: Consider strategies to mask polarity, such as forming intramolecular hydrogen bonds or employing the prodrug approach.[8][9] This reduces the desolvation penalty for membrane transit.
Efflux Transporter Substrate Your compound is actively being pumped out of the Caco-2 cells by transporters like P-gp or BCRP.[10]Confirm with Inhibitors: Rerun the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp).[7] A significant increase in A-B permeability and a decrease in the efflux ratio will confirm this.
Low Compound Solubility The compound may be precipitating in the assay buffer, leading to an underestimation of permeability.Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer. If it's below the assay concentration, consider using a lower concentration or adding a small percentage of a co-solvent like DMSO.
Poor Compound Stability The inhibitor may be degrading in the assay medium or being metabolized by the Caco-2 cells.Stability Check: Incubate your compound in the assay buffer and with Caco-2 cells and analyze for degradation over time using LC-MS. If unstable, consider structural modifications to improve stability.
Cell Monolayer Integrity Issues A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.[11]Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. Include a low-permeability marker like Lucifer yellow to assess paracellular transport.[11]

Experimental Workflow: Investigating Low Caco-2 Permeability

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Solutions start Low Papp in Caco-2 Assay solubility Assess Kinetic Solubility start->solubility Is solubility an issue? stability Evaluate Compound Stability solubility->stability No reformulate Reformulate or Lower Concentration solubility->reformulate Yes efflux Run Bidirectional Assay with Efflux Inhibitors stability->efflux Stable modify Structural Modification (Prodrug, IHB) stability->modify Degradation Observed integrity Check TEER & Lucifer Yellow Permeability efflux->integrity Not an Efflux Substrate redesign Redesign to Avoid Efflux efflux->redesign Efflux Substrate Confirmed integrity->modify Monolayer Intact, Inherent Low Permeability

Caption: Troubleshooting workflow for low Caco-2 permeability.

Troubleshooting Guide 2: Implementing Strategies to Improve Permeability

Once you have identified the cause of poor permeability, the next step is to implement a strategy to overcome it.

Strategy 1: The Prodrug Approach

The prodrug strategy involves chemically modifying the inhibitor to create a more permeable derivative that, once inside the cell, is cleaved to release the active sulfonamide.[12][13][14][15] This is a versatile approach to improve physicochemical properties.[14]

Step-by-Step Protocol: Designing a Simple Ester Prodrug

  • Identify a suitable functional group: Look for a carboxylic acid or a primary/secondary amine on your sulfonamide inhibitor that can be temporarily masked.

  • Select a promoiety: For a simple ester prodrug, an ethyl or methyl ester can be a good starting point. The choice of promoiety can be further optimized to tune the rate of hydrolysis.

  • Synthesis: Synthesize the ester prodrug using standard esterification conditions.

  • Permeability and Stability Testing:

    • Evaluate the permeability of the prodrug using the Caco-2 assay. You should observe a significant increase in Papp compared to the parent drug.

    • Assess the stability of the prodrug in plasma and cell lysates to ensure it can be efficiently converted to the active inhibitor.

  • Confirm Intracellular Conversion: Incubate the prodrug with your target cells and use LC-MS analysis of the cell lysate to confirm the release of the parent drug.

Strategy 2: Structural Modification - Intramolecular Hydrogen Bonding

Creating an intramolecular hydrogen bond (IHB) can "hide" the polar sulfonamide group, reducing its interaction with water and increasing its lipophilicity and membrane permeability.[8][9][16][17][18]

Conceptual Workflow for IHB Design

G cluster_0 Initial State: Poor Permeability cluster_1 Design Strategy cluster_2 Improved State: Enhanced Permeability A Sulfonamide with Exposed H-bond Donors/Acceptors B Introduce a Functional Group in Proximity to the Sulfonamide A->B Rational Design C Formation of Intramolecular H-bond Masks Polarity B->C Conformational Change

Sources

Troubleshooting

Addressing off-target effects of 4-Amino-N-mesitylbenzenesulfonamide in experiments

Optimization & Specificity Guide Status: Operational Ticket ID: #TECH-MES-004 Subject: Addressing Off-Target Effects & Assay Interference Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Specificity Guide

Status: Operational Ticket ID: #TECH-MES-004 Subject: Addressing Off-Target Effects & Assay Interference Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Dirty" Probe Paradox

Welcome to the technical support hub for 4-Amino-N-mesitylbenzenesulfonamide . While this compound serves as a potent scaffold for sulfonamide-based inhibition (primarily targeting Carbonic Anhydrases and acting as a precursor for dye/drug synthesis), its utility is frequently compromised by two distinct failure modes: promiscuous enzymatic inhibition (the "Sulfonamide Trap") and colloidal aggregation (due to the hydrophobic mesityl group).[1]

This guide provides the causality analysis and self-validating protocols required to distinguish true biological activity from experimental artifacts.[1]

Part 1: Troubleshooting & FAQs

Q1: "I am observing unexpected intracellular acidification or cytotoxicity in my cell-based assays. Is this a specific effect?"

Diagnosis: Likely Carbonic Anhydrase (CA) Off-Target Inhibition .[1] Technical Insight: The core structure of your compound (a primary sulfonamide,


, linked to an aromatic ring) is the classic pharmacophore for Carbonic Anhydrase inhibition.[1] The N-mesityl group (2,4,6-trimethylphenyl) adds significant lipophilicity, facilitating rapid membrane permeation.[1]
  • Mechanism: If your intended target is not a CA isoform, you are likely inhibiting cytosolic CA II or mitochondrial CA V.[1] This disrupts the bicarbonate buffer system (

    
    ), leading to intracellular pH (
    
    
    
    ) dysregulation and subsequent apoptosis, which mimics specific cytotoxicity.[1]

Corrective Action:

  • Run a CA-Selectivity Control: Parallel your assay with Acetazolamide (a pan-CA inhibitor) and Methazolamide .[1] If these controls replicate your phenotype, your compound is acting via CA inhibition, not your novel target.[1]

  • Monitor pH: Use a pH-sensitive dye (e.g., BCECF-AM) to confirm if the cytotoxicity correlates with acidification.[1]

Q2: "My IC50 curves have steep slopes (Hill slope > 2) and vary significantly between replicates. Is the compound unstable?"

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). Technical Insight: The "mesityl" moiety renders the molecule highly hydrophobic.[1] In aqueous buffers (PBS/TBS), especially at concentrations


, this compound can form colloidal aggregates.[1] These aggregates sequester proteins non-specifically, inhibiting them via surface adsorption rather than active-site binding.[1]
  • Red Flag: A Hill slope significantly greater than 1.0 or activity that disappears after centrifugation is a hallmark of aggregation.[1]

Corrective Action:

  • The "Detergent Test": Repeat your biochemical assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .[1]

    • Result A: If potency (

      
      ) remains stable, the inhibition is specific (1:1 binding).[1]
      
    • Result B: If potency drops significantly (e.g., shifts from nM to

      
      ), the previous activity was an artifact of aggregation.[1]
      
Q3: "In vivo clearance is much faster than predicted by microsome stability assays. Why?"

Diagnosis: Arylamine Acetylation (NAT2 Metabolism). Technical Insight: The para-amino group (


) on the benzenesulfonamide ring is a prime substrate for N-acetyltransferases (NAT1/NAT2) . This acetylation is often not captured in standard microsomal stability assays (which focus on CYP450 oxidation) unless specific co-factors (Acetyl-CoA) are added.[1]
  • Consequence: The acetylated metabolite (

    
    -acetyl) usually loses affinity for the primary target but may gain unexpected toxicity.[1]
    

Corrective Action:

  • Modify Stability Assay: Supplement your S9 fraction or hepatocyte assay with Acetyl-CoA to model Phase II conjugation.[1]

Part 2: The Off-Target Landscape (Visualized)

The following diagram illustrates the competing pathways that confound data interpretation when using 4-Amino-N-mesitylbenzenesulfonamide.

OffTargetPathways Compound 4-Amino-N- mesitylbenzenesulfonamide Target Intended Target (e.g., Kinase/Protease) Compound->Target Specific Binding CA Carbonic Anhydrases (CA I, II, IX, XII) Compound->CA Sulfonamide Moiety (High Affinity) Aggregates Colloidal Aggregates Compound->Aggregates Mesityl Hydrophobicity (>10 µM) Metabolism NAT1/2 Acetylation Compound->Metabolism 4-Amino Group pH_Change Intracellular Acidification CA->pH_Change Disrupted Bicarbonate Transport False_Pos False Positive Inhibition Aggregates->False_Pos Protein Sequestration Clearance Rapid In Vivo Clearance Metabolism->Clearance Phase II Conjugation

Caption: Figure 1.[1][2] Mechanistic divergence of 4-Amino-N-mesitylbenzenesulfonamide. The sulfonamide headgroup drives CA inhibition, while the hydrophobic mesityl tail drives aggregation.[1]

Part 3: Quantitative Comparison of Risks

The table below summarizes the critical parameters distinguishing specific activity from off-target artifacts.

ParameterSpecific Binding (Ideal)CA Off-Target EffectAggregation Artifact
Hill Slope ~1.0~1.0> 2.0 (Steep)
Effect of Detergent NoneNoneLoss of Potency
Effect of Enzyme Conc. Linear shiftLinear shiftNon-linear / Threshold
pH Sensitivity VariableHigh (CA dependent)Low
Selectivity Profile Target-SpecificPan-Isoform (I, II, IX)Promiscuous

Part 4: Validated Experimental Protocols

Protocol A: The "Detergent Challenge" (Aggregation Validation)

Use this protocol to certify that your inhibition data is not a false positive caused by the hydrophobic mesityl group.[1]

Materials:

  • Assay Buffer (specific to your target).[1]

  • Triton X-100 (Molecular Biology Grade).[1]

  • 4-Amino-N-mesitylbenzenesulfonamide (stock in DMSO).

Steps:

  • Preparation: Prepare two parallel assay master mixes:

    • Mix A: Standard Assay Buffer.[1]

    • Mix B: Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Dosing: Perform a 10-point dose-response curve (e.g., 1 nM to 100

    
    ) in both Mix A and Mix B.
    
  • Incubation: Incubate compound with enzyme/cells for 15 minutes before adding substrate.

  • Analysis: Calculate

    
     for both conditions.
    
    • Pass Criteria:

      
       (within 3-fold).
      
    • Fail Criteria:

      
       (Potency loss > 3-fold indicates aggregation).[1]
      
Protocol B: Negative Control Synthesis (The "Methyl-Cap")

To prove the sulfonamide group is essential for activity (and not just a greasy linker), synthesize or purchase the N-methylated control.[1]

Rationale: Methylating the sulfonamide nitrogen (


) or the aniline nitrogen drastically reduces Carbonic Anhydrase affinity (which requires a free proton on the sulfonamide) while often preserving scaffold hydrophobicity.[1]
  • Compound: 4-Amino-N-mesityl-N-methylbenzenesulfonamide .

  • Application: Run this side-by-side with your test compound.

  • Interpretation:

    • If the "Methyl-Cap" control is inactive but your compound is active: Your activity is likely driven by the sulfonamide moiety (CA inhibition or specific H-bond donor).

    • If the "Methyl-Cap" control is equally active : The activity is driven by the hydrophobic mesityl scaffold (likely non-specific or aggregation).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1] Link

  • Simorini, F., et al. (2011).[1] Benzenesulfonamide derivatives as carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry, 19(22), 6509-6518.[1] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound aggregation and other nuisance mechanisms. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

Sources

Optimization

Mitigating batch-to-batch variability in 4-Amino-N-mesitylbenzenesulfonamide synthesis

Welcome to the technical support guide for the synthesis of 4-Amino-N-mesitylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Amino-N-mesitylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenges associated with batch-to-batch variability in this critical synthesis. Our goal is to provide not just protocols, but a deep-seated understanding of the reaction mechanisms and critical control points to ensure consistent, high-quality outcomes.

Overview of the Synthetic Pathway

The synthesis of 4-Amino-N-mesitylbenzenesulfonamide is typically achieved through a robust two-step process. This pathway is designed to circumvent the problematic reactivity of the free amino group, which would otherwise interfere with the desired sulfonylation reaction.

  • Step 1: N-Sulfonylation (Protection): The synthesis begins with the protection of the aniline nitrogen in 4-aminobenzenesulfonamide, most commonly as an acetamide. The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with mesitylamine (2,4,6-trimethylaniline) in the presence of a base to form the sulfonamide bond. This protection strategy is crucial because the free amino group is nucleophilic and would compete with the target mesitylamine, leading to undesired polymerization or side products.

  • Step 2: Deprotection (Hydrolysis): The acetyl protecting group is subsequently removed from the intermediate, 4-acetamido-N-mesitylbenzenesulfonamide, typically via acid- or base-catalyzed hydrolysis, to yield the final product.

This sequence ensures high selectivity and is a cornerstone of achieving a pure product with consistent yields.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection (Hydrolysis) A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-mesityl- benzenesulfonamide (Intermediate) A->C + Base (e.g., Pyridine) + Anhydrous Solvent B Mesitylamine B->C D 4-Acetamido-N-mesityl- benzenesulfonamide E 4-Amino-N-mesityl- benzenesulfonamide (Final Product) D->E + Acid (e.g., HCl) or Base (e.g., NaOH) + Heat

Caption: General two-step synthesis of 4-Amino-N-mesitylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use 4-acetamidobenzenesulfonyl chloride instead of directly using a derivative of sulfanilamide?

A1: The acetamido group (-NHCOCH₃) serves as a crucial protecting group for the aniline nitrogen. A free amino group (-NH₂) is nucleophilic and would react with the highly electrophilic sulfonyl chloride group of another molecule, leading to oligomerization or polymerization. The acetamido group deactivates the nitrogen sufficiently to prevent this side reaction, ensuring that the sulfonyl chloride selectively reacts with the intended nucleophile, mesitylamine.

Q2: What are the primary sources of batch-to-batch variability in this synthesis?

A2: The most common sources of variability include:

  • Quality of Starting Materials: Purity of 4-acetamidobenzenesulfonyl chloride and mesitylamine is paramount. The sulfonyl chloride is particularly susceptible to hydrolysis if exposed to moisture[1][2].

  • Control of Reaction Conditions: Inconsistent temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.

  • Work-up and Purification Procedures: Variations in pH adjustment, extraction efficiency, and crystallization conditions (solvent, temperature, cooling rate) can significantly impact yield, purity, and the final product's physical form.

Q3: What are the Critical Quality Attributes (CQAs) for the final 4-Amino-N-mesitylbenzenesulfonamide product?

A3: The key CQAs that must be consistently met are:

  • Purity/Impurity Profile: Typically assessed by HPLC, the purity should be above a set threshold (e.g., >99.0%), with specific limits on known impurities like the starting materials and the acetylated intermediate.

  • Identity: Confirmed using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct chemical structure.

  • Physical Properties: Including appearance (e.g., white to off-white crystalline solid), melting point, and potentially crystal form (polymorphism), which can affect solubility and bioavailability.

  • Residual Solvents: The amount of any solvents used in the final purification steps must be below the limits defined by regulatory guidelines.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting cluster_problems cluster_solutions start Problem Encountered p1 Low Yield Incomplete Sulfonylation Incomplete Hydrolysis Loss during Workup p2 High Impurity Starting Materials Side Reactions Residual Intermediate p3 Inconsistent Physical Properties Color Issues Melting Point Deviation Variable Crystal Form s1 Optimize Reaction Conditions: - Check reagent stoichiometry - Control temperature strictly - Extend reaction time - Ensure anhydrous conditions p1:c1->s1 s2 Optimize Hydrolysis: - Monitor completion by TLC/HPLC - Adjust acid/base concentration - Modify temperature/time p1:c2->s2 s3 Refine Purification: - Optimize pH for extraction - Use controlled crystallization - Select appropriate solvent system p1:c3->s3 p2:c2->s1 p2:c3->s2 s4 Enhance QC: - Qualify raw material vendors - Test starting materials before use - Analyze for key impurities p2:c1->s4 p3:c1->s3 p3:c2->s3 p3:c3->s3 p3:c2->s4

Caption: Troubleshooting logic for synthesis issues.
Problem 1: Low or Inconsistent Yield
Potential CauseScientific RationaleRecommended Actions & Protocols
Incomplete Sulfonylation The reaction between the sulfonyl chloride and mesitylamine is kinetically controlled. Insufficient time, low temperature, or degradation of the sulfonyl chloride by moisture can prevent the reaction from reaching completion[1][2]. The choice of base is also critical for neutralizing the HCl byproduct effectively[1].1. Verify Reagent Quality: Use freshly opened or properly stored mesitylamine. Ensure 4-acetamidobenzenesulfonyl chloride is dry and has not been exposed to atmospheric moisture. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Optimize Reaction Parameters: See Protocol 1 for a detailed experimental setup.
Incomplete Hydrolysis The hydrolysis of the acetamide is an equilibrium-driven process. The reaction may not proceed to completion if the acid/base concentration, temperature, or reaction time is insufficient.1. Monitor Reaction Progress: Track the disappearance of the starting material (4-acetamido-N-mesitylbenzenesulfonamide) using TLC or HPLC. 2. Adjust Conditions: If the reaction stalls, consider increasing the concentration of the acid or base, or extending the reflux time. See Protocol 2 .
Product Loss During Work-up The product has amphoteric properties due to the presence of both an acidic sulfonamide N-H and a basic amino group. Incorrect pH during aqueous workup can lead to its dissolution in either the aqueous or organic phase, reducing recovery.1. Precise pH Control: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the molecule to minimize its solubility in the aqueous medium before filtration or extraction. 2. Efficient Extraction: If performing an extraction, use a suitable solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Problem 2: High Impurity Profile
Potential CauseScientific RationaleRecommended Actions & Protocols
Starting Material Impurities "Garbage in, garbage out." Impurities in the 4-acetamidobenzenesulfonyl chloride or mesitylamine will carry through the synthesis or cause side reactions, complicating purification and lowering the final product quality.1. Qualify Vendors: Source high-purity starting materials from reputable suppliers. 2. In-House QC: Perform identity and purity checks on all raw materials before use. Recommended tests include melting point, ¹H NMR, and HPLC analysis. Refer to Section 4: Quality Control Workflow .
Side Reactions The primary side reaction is the reaction of the sulfonyl chloride with water, leading to the formation of 4-acetamidobenzenesulfonic acid, which can be difficult to remove. Another possibility is a double reaction if there are impurities with multiple nucleophilic sites.1. Maintain Anhydrous Conditions: This is the most critical factor to prevent hydrolysis of the sulfonyl chloride[2]. 2. Control Stoichiometry: Use a slight excess of the amine component (mesitylamine) to ensure the complete consumption of the more valuable sulfonyl chloride, but avoid a large excess which can complicate purification.
Residual Acetylated Intermediate This is a direct result of incomplete hydrolysis. Its presence indicates that the deprotection step was not carried to completion. This impurity is structurally similar to the final product, which can make it difficult to remove by simple crystallization.1. Drive Hydrolysis to Completion: Use HPLC to confirm the absence (<0.1%) of the intermediate before proceeding with work-up. See Protocol 2 . 2. Optimize Purification: If the intermediate is present, a carefully optimized recrystallization may be effective. See Protocol 3 .
Problem 3: Inconsistent Physical Properties
Potential CauseScientific RationaleRecommended Actions & Protocols
Color Variation (e.g., Yellow or Tan) Color is often indicative of trace impurities, frequently arising from oxidation of the aromatic amine functionality or side reactions during synthesis.1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially during the final purification steps. 2. Activated Carbon Treatment: During recrystallization, a treatment with a small amount of activated carbon can help adsorb colored impurities. See Protocol 3 .
Melting Point Depression/Broadening A broad or depressed melting point is a classic sign of impurity, as described by Raoult's Law. It can also indicate the presence of a mixture of polymorphic forms.1. Improve Purity: The primary solution is to enhance the purity of the compound through optimized recrystallization or chromatography. 2. Characterize Final Form: Use Differential Scanning Calorimetry (DSC) to obtain a precise melting point and profile.
Variable Crystal Form (Polymorphism) The conditions of crystallization (solvent, temperature, cooling rate, agitation) dictate the resulting crystal lattice. Different polymorphs can have different stabilities, solubilities, and melting points, which is a major source of batch-to-batch inconsistency.1. Standardize Crystallization: Develop and strictly adhere to a standardized crystallization protocol. This includes defining the solvent system, concentration, cooling profile, and stirring rate. See Protocol 3 . 2. Analytical Characterization: Use X-Ray Powder Diffraction (XRPD) to confirm batch-to-batch consistency of the crystal form.

Experimental Protocols & Quality Control Workflow

Protocol 1: Synthesis of 4-Acetamido-N-mesitylbenzenesulfonamide (Intermediate)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add mesitylamine (1.0 eq) and anhydrous pyridine (3.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0-5 °C in an ice bath.

  • Addition: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/HPLC analysis shows complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction by slowly adding 1M HCl (aq) until the pH is ~2. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Hydrolysis to 4-Amino-N-mesitylbenzenesulfonamide
  • Setup: To a round-bottom flask, add the crude intermediate from Protocol 1, ethanol, and concentrated HCl (e.g., 6M).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.

  • Monitoring: Periodically take samples and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when the intermediate is <0.1% of the total peak area.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add aqueous NaOH to adjust the pH to ~7-8, at which point the product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.

Protocol 3: Controlled Recrystallization for Purification
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or isopropanol).

  • Dissolution: Dissolve the crude, dry product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w), stir for 15 minutes at high temperature, and then filter hot through a pad of celite to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent system, and dry under vacuum at 40-50 °C to a constant weight.

Quality Control Workflow

A robust quality control strategy involves testing at every critical stage of the process.

Sources

Reference Data & Comparative Studies

Validation

Validating the target engagement of 4-Amino-N-mesitylbenzenesulfonamide in cells

This guide outlines the validation of target engagement for 4-Amino-N-mesitylbenzenesulfonamide , a representative sulfonamide scaffold. While historically recognized as a Dihydropteroate Synthase (DHPS) inhibitor (antim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement for 4-Amino-N-mesitylbenzenesulfonamide , a representative sulfonamide scaffold. While historically recognized as a Dihydropteroate Synthase (DHPS) inhibitor (antimicrobial), this guide also addresses its validation against mammalian off-targets (e.g., Carbonic Anhydrases) or novel targets using biophysical cellular assays.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists Focus: Cellular Thermal Shift Assay (CETSA) vs. Functional Rescue vs. Chemical Probes

Executive Summary: The Challenge of Cellular Validation

4-Amino-N-mesitylbenzenesulfonamide is a structural analogue of p-aminobenzoic acid (PABA). Its primary mechanism of action (MoA) involves competitive inhibition of Dihydropteroate Synthase (DHPS) , a key enzyme in the folate biosynthesis pathway.

Validating target engagement (TE) in cells is critical because biochemical potency (


) often fails to translate to cellular efficacy due to membrane permeability, efflux pumps, or intracellular competition with endogenous substrates (e.g., PABA). This guide compares three validation methodologies and recommends Cellular Thermal Shift Assay (CETSA)  as the most robust, label-free system for quantifying engagement.
Mechanism of Action (MoA)

The sulfonamide group mimics the carboxylate of PABA, binding to the DHPS active site. The bulky N-mesityl (2,4,6-trimethylphenyl) group provides hydrophobic interactions that may alter specificity compared to traditional sulfa drugs, potentially engaging distinct hydrophobic pockets in DHPS or off-targets like Carbonic Anhydrase (CA) isoforms.

FolatePathway PABA PABA (Substrate) DHPS Target: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Inhibitor 4-Amino-N-mesityl- benzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Figure 1: The compound competes with PABA for the DHPS active site, blocking folate synthesis essential for proliferation.

Comparative Analysis of Validation Methods

To validate that 4-Amino-N-mesitylbenzenesulfonamide engages DHPS (or off-targets) inside the cell, we compare three standard approaches.

FeatureMethod A: CETSA (Recommended) Method B: Functional Rescue Method C: Chemical Probes
Principle Ligand-induced thermal stabilization of the target protein.Reversal of toxicity by adding downstream metabolites (e.g., Folate/Thymidine).Click-chemistry or photo-affinity labeling to visualize binding.
Directness Direct (Physical binding).Indirect (Pathway output).Direct (Covalent capture).
Labeling Label-Free (Native protein).Label-Free.Requires modifying the compound (Tagging).
Throughput Medium-High (Western Blot or AlphaScreen).High (Cell Viability).Low (Mass Spec/Imaging).
Limitations Requires specific antibody for detection.Does not prove physical binding; only pathway inhibition.Tagging (e.g., Biotin/Fluorophore) often destroys binding affinity.
Verdict Gold Standard for unmodified small molecules.Excellent for confirming functional consequence.High risk of altering the pharmacophore.
Why CETSA?

For 4-Amino-N-mesitylbenzenesulfonamide, the mesityl group is sterically demanding. Adding a biotin tag for a chemical probe approach would likely disrupt binding. CETSA allows the use of the unmodified parent compound, providing the most authentic readout of intracellular engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement by measuring the shift in the melting temperature (


) of DHPS in the presence of the compound.
Phase 1: Determination of Aggregation Temperature ( )

Objective: Find the temperature where 50% of the target protein precipitates without drug.

  • Cell Prep: Harvest cells (e.g., E. coli or mammalian line) and wash with PBS. Resuspend to

    
     cells/mL.
    
  • Aliquot: Distribute 50 µL into 10 PCR tubes.

  • Gradient Heating: Heat each tube for 3 minutes at a gradient (e.g., 37°C to 67°C).

  • Lysis: Cool to RT. Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (for bacteria) or detergent lyse (mammalian).

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Analyze via Western Blot using anti-DHPS antibody. Plot intensity vs. Temperature.

  • Result: Identify

    
     (e.g., 52°C).
    
Phase 2: Isothermal Dose Response (ITDR)

Objective: Confirm dose-dependent engagement at a fixed temperature.

  • Treatment: Incubate live cells with increasing concentrations of 4-Amino-N-mesitylbenzenesulfonamide (0.1 µM to 100 µM) for 1 hour at 37°C. Include a DMSO control.

  • Heat Shock: Heat all samples at the determined

    
     (e.g., 52°C) for 3 minutes .
    
  • Processing: Lyse and clarify as above.

  • Quantification: Western Blot analysis.

  • Data Analysis: The soluble protein band should increase in intensity with drug concentration (stabilization).

CETSA_Workflow Start Live Cells + Compound Incubate Incubate (1 hr @ 37°C) Start->Incubate Heat Heat Pulse (3 min @ T_agg) Incubate->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Supernatant Lyse->Supernatant Precipitated protein discarded Detect Western Blot / AlphaScreen Supernatant->Detect

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay.

Data Presentation & Interpretation

When comparing the 4-Amino-N-mesitylbenzenesulfonamide against a reference inhibitor (e.g., Sulfamethoxazole), organize data as follows:

Table 1: Comparative Potency & Engagement
CompoundBiochemical

(Enzyme)
Cellular

(Growth)
CETSA

Shift (

)
Interpretation
4-Amino-N-mesityl... 1.2 µM5.8 µM+4.5°C High Permeability & Engagement. The strong thermal shift confirms the compound enters the cell and binds the target.[1]
Sulfamethoxazole 2.5 µM12.0 µM+2.1°CLower affinity or permeability compared to the mesityl derivative.
Negative Control >100 µM>100 µM+0.2°CNo binding (Non-specific interaction).

Key Insight: A discrepancy where Biochemical


 is low (potent) but CETSA shift is negligible suggests poor membrane permeability  or high efflux . Conversely, a high shift with low functional efficacy suggests target engagement is occurring, but the downstream pathway is compensated  (e.g., by salvage pathways).

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100-2122. [Link]

  • Sköld, O. (2000).[3] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[3] [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel target engagement of small molecules. Nature Communications, 7, 11040. [Link]

Sources

Comparative

Comparative Safety Profiling of Sulfonamide Inhibitors: Structural Determinants and Experimental Validation

Executive Summary: The Structural Divide In drug development, the term "sulfonamide" often triggers immediate concern regarding hypersensitivity (Stevens-Johnson Syndrome, TEN). However, this safety profile is not intrin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divide

In drug development, the term "sulfonamide" often triggers immediate concern regarding hypersensitivity (Stevens-Johnson Syndrome, TEN). However, this safety profile is not intrinsic to the sulfonamide (


) moiety itself but is strictly governed by the N4-aromatic amine  substituent found in antimicrobials.

This guide objectively compares the safety profiles of three distinct classes of sulfonamide inhibitors:

  • Classical Antibacterials (e.g., Sulfamethoxazole) – High Hypersensitivity Risk

  • Carbonic Anhydrase Inhibitors (CAIs) (e.g., Acetazolamide) – Metabolic/Renal Risk

  • COX-2 Selective Inhibitors (e.g., Celecoxib) – Cardiovascular Risk[1]

We synthesize experimental data to demonstrate that non-antibiotic sulfonamides possess a fundamentally distinct safety profile due to the absence of the N4-arylamine bioactivation pathway.

Mechanistic Basis of Toxicity

Hypersensitivity & Bioactivation (The N4-Arylamine Rule)

The primary driver of sulfonamide-induced idiosyncratic toxicity is metabolic activation.

  • Mechanism: The N4-arylamine is metabolized by CYP2C9 into a hydroxylamine (

    
    ). This unstable intermediate auto-oxidizes to a nitroso species (
    
    
    
    ), a potent electrophile that haptenates cellular proteins, triggering T-cell mediated cytotoxicity.
  • Comparison:

    • Sulfamethoxazole:[2][3] Contains N4-amine

      
       High risk of reactive metabolite formation.
      
    • Celecoxib/Acetazolamide:[4] Lack N4-amine

      
       Cannot form nitroso metabolites. Cross-reactivity with "sulfa-allergic" patients is theoretically low and clinically rare.
      
Off-Target Metalloenzyme Inhibition

Sulfonamides coordinate Zinc (


) in metalloenzymes. While designed for specific targets, they often exhibit promiscuity.
  • CA Inhibition by COX-2s: Celecoxib inhibits Carbonic Anhydrase II (CA II) with nanomolar affinity (

    
    ), unlike the methylsulfone rofecoxib. This off-target activity may contribute to renal side effects (edema) but also confers unique anti-tumor properties (inhibition of hypoxic CA IX).
    
Cardiovascular Safety (Sulfonamide vs. Methylsulfone)
  • Celecoxib (Sulfonamide): Displays a better cardiovascular safety profile than Rofecoxib (Methylsulfone).

  • Hypothesis: The sulfonamide moiety prevents the pro-oxidant effects on LDL cholesterol observed with the methylsulfone moiety, reducing atherothrombotic risk relative to the sulfone class.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic fates of antibiotic vs. non-antibiotic sulfonamides.

SulfonamideMetabolism cluster_0 Antibiotic Sulfonamides (e.g., Sulfamethoxazole) cluster_1 Non-Antibiotic Sulfonamides (e.g., Celecoxib) S1 Parent Drug (Contains N4-Arylamine) S2 CYP2C9 Oxidation S1->S2 S3 Hydroxylamine (-NHOH) S2->S3 Bioactivation S4 Nitroso Species (-NO) S3->S4 Auto-oxidation S5 Protein Haptenation (Covalent Binding) S4->S5 Electrophilic Attack S6 Immune Response (SJS / TEN) S5->S6 C1 Parent Drug (No N4-Arylamine) C2 CYP2C9 Hydroxylation (Methyl/Ring Oxidation) C1->C2 C3 Stable Metabolites (Carboxylic Acids/Alcohols) C2->C3 Detoxification C4 Renal Excretion C3->C4

Figure 1: Divergent metabolic pathways. The N4-arylamine (left) leads to reactive nitroso species, while non-arylamine scaffolds (right) undergo stable oxidation.

Comparative Data Analysis

The following table contrasts key safety parameters across the three classes.

ParameterAntibacterial (Sulfamethoxazole)CA Inhibitor (Acetazolamide)COX-2 Inhibitor (Celecoxib)
Primary Target Dihydropteroate SynthaseCarbonic Anhydrase (CA) II, IV, XIICyclooxygenase-2 (COX-2)
Structural Risk N4-Arylamine (High Reactivity)Non-ArylamineNon-Arylamine
SJS/TEN Risk High (~3-5% incidence)Very Low (Case reports only)Very Low (Similar to placebo)
Crystalluria Risk High (Acidic urine precipitation)Moderate (Alkaline urine, Ca-Phos stones)Low
Off-Target CA inhibition (Weak)Pan-CA inhibitionCA II Inhibition (

nM)
Reactive Metabolite Nitroso-sulfonamideNone detectedNone detected

Experimental Protocols for Safety Validation

To validate the safety profile of a novel sulfonamide lead, the following two protocols are mandatory.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Determine if the lead compound generates electrophilic species capable of covalent protein binding.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase)

  • Glutathione (GSH) (10 mM) or Dansyl-GSH (for fluorescence detection)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Incubation: Mix Test Compound (10 µM) with HLM (1 mg/mL) and GSH (5 mM) in phosphate buffer.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH.

  • Controls:

    • Positive Control: Acetaminophen or Sulfamethoxazole (known reactive metabolites).

    • Negative Control: No NADPH (rules out non-enzymatic reaction).

  • Termination: After 60 min, quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Scan Mode: Neutral Loss Scan of 129 Da (characteristic of GSH moiety loss) or Precursor Ion Scan of m/z 272 (deprotonated GSH fragment).

    • Interpretation: Presence of [M + GSH - 2H]+ adducts indicates bioactivation potential.

Protocol B: Carbonic Anhydrase Selectivity Profiling

Objective: Assess off-target binding to ubiquitous CA isoforms (CA I, II) vs. therapeutic targets (CA IX, XII).

Methodology: Stopped-Flow


 Hydration Assay.
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    . Use Phenol Red (0.2 mM) as the pH indicator.
    
  • Enzyme Prep: Recombinant hCA I, II, IX, and XII (concentrations ~10–50 nM).

  • Substrate:

    
     saturated water (approx. 17 mM 
    
    
    
    at 25°C).
  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min).

    • Rapidly mix with

      
       solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
  • Measurement: Monitor absorbance change at 557 nm (Phenol Red transition) over 0.5–2.0 seconds.

  • Calculation:

    • Measure initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Target Profile: High

      
       (>10 µM) for hCA I/II (Cytosolic/Red Blood Cell) and Low 
      
      
      
      (<50 nM) for hCA IX/XII (Tumor associated).

Visualization: Safety Screening Workflow

SafetyScreening cluster_chem Step 1: Structural Filter cluster_vitro Step 2: In Vitro Tox cluster_offtarget Step 3: Selectivity Start New Sulfonamide Lead Check1 Contains N4-Arylamine? Start->Check1 Reject1 High Risk (SJS) Redesign Check1->Reject1 Yes GSH GSH Trapping Assay (Protocol A) Check1->GSH No Adduct GSH Adducts Detected? GSH->Adduct Reject2 Reactive Metabolite Risk Adduct->Reject2 Yes (>1%) CA_Screen CA Isozyme Panel (Protocol B) Adduct->CA_Screen No Selectivity hCA II Ki / Target Ki CA_Screen->Selectivity Selectivity->Reject2 Ratio < 10 (Systemic Side Effects) Pass Lead Candidate Selected Selectivity->Pass Ratio > 100

Figure 2: Integrated safety screening pipeline for sulfonamide drug discovery.

References

  • Comparison of Sulfonamide COX-2 Inhibitors and NSAIDs for Cardiovascular Risk. HealthEngine.Link

  • Safety of Carbonic Anhydrase Inhibitors. ResearchGate.Link

  • Sulfonamide Allergies: Pathogenesis and Clinical Management. ResearchGate.Link

  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties. Bentham Science.Link

  • Rapid Screening and Characterization of Glutathione-Trapped Reactive Metabolites. PubMed.Link

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases. MDPI Molecules.Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzenesulfonamides

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted benzenesulfonamides, a versatile scaffold in medicinal chemistry. We will explore how structural modifications to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted benzenesulfonamides, a versatile scaffold in medicinal chemistry. We will explore how structural modifications to this core moiety influence a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide core is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents. Its continued prevalence is due to its favorable physicochemical properties, synthetic accessibility, and its ability to engage in key interactions with a variety of biological targets. The general structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH-), allows for extensive chemical modifications at both the aromatic ring and the sulfonamide nitrogen. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic profile. This guide will dissect these relationships across different therapeutic areas, providing a comparative framework for the rational design of novel N-substituted benzenesulfonamide derivatives.

Section 1: Anticancer Activity of N-Substituted Benzenesulfonamides

N-substituted benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting efficacy through diverse mechanisms of action. This section will compare the SAR of these compounds in two key areas: tubulin polymerization inhibition and carbonic anhydrase IX inhibition.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship Insights:

The antiproliferative activity of benzenesulfonamide-based tubulin inhibitors is highly dependent on the nature and position of substituents on both the benzenesulfonamide core and the N-linked aromatic ring.

  • Substitution on the Benzenesulfonamide Ring: The position and electronic nature of substituents on the benzenesulfonamide phenyl ring are critical. For instance, in a series of 2-N-aryl-substituted benzenesulfonamidoacetamides, a 4-methoxy group on the benzenesulfonamide ring was found to be favorable for potent antimitotic activity.[1]

  • N-Substitution on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining potency. In one study, replacing a phenyl group with an N-1H-indol-5-yl group at the acetamide position resulted in a significant increase in cytotoxicity against a panel of cancer cell lines, including those with multidrug resistance.[1]

  • The Linker: The nature of the linker between the benzenesulfonamide and the N-substituent is also important. For example, an acetamide linker has been shown to be effective in this class of compounds.[1]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro antiproliferative activity of a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides against various cancer cell lines. This data highlights the impact of different substitution patterns on anticancer potency.[2]

CompoundXYSK-N-MC IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)T-47D IC₅₀ (μM)
5a HPenta F58.7±30.885±15.953.9±4.7
5i H4-OCH₃25.2±26.554.4±2119.7±0.18
6a ClPenta F40.8±8.240.2±4.639±18
6d Cl3-Cl, 2-CH₃41.3±23.530.4±5.949.3±26.7
Etoposide --33.4±11.736.6±5.932.7±5.5

Data from reference[2].

Mechanism of Action: Tubulin Polymerization Inhibition

Benzenesulfonamide-based tubulin inhibitors typically function by binding to the colchicine-binding site on β-tubulin.[3] This binding event disrupts the assembly of α- and β-tubulin dimers into microtubules, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The resulting disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization GTP Hydrolysis Microtubule Depolymerization->Tubulin Dimers GDP Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor Inhibitor Binding Binds to Colchicine Site on β-Tubulin Benzenesulfonamide Inhibitor->Inhibitor Binding Inhibitor Binding->Microtubule Polymerization Inhibits Disruption Disruption of Microtubule Dynamics Inhibitor Binding->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[4] It plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.[5] Benzenesulfonamides are classic inhibitors of carbonic anhydrases.

Structure-Activity Relationship Insights:

The design of selective CA IX inhibitors is a key strategy in developing anticancer agents with reduced side effects.

  • The Sulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group that anchors the inhibitor to the active site of the enzyme.

  • The "Tail": Modifications to the "tail" of the benzenesulfonamide, the part of the molecule extending away from the zinc-binding group, are crucial for achieving isoform selectivity. The introduction of bulky and rigid cyclic linkers, such as 1,3,5-triazine, has been shown to enhance CA IX inhibitory activity.[6]

  • Lipophilic Substituents: The addition of various lipophilic tails to the linker can further enhance binding and selectivity.[6]

Comparative CA IX Inhibition Data:

The following table presents the inhibition constants (Kᵢ) for a series of 1,3,5-triazinyl benzenesulfonamides against CA IX, demonstrating the impact of different linkers and tail substitutions.[6]

CompoundLinkerTailhCA IX Kᵢ (nM)
5a Dihydrotriazine4-Cl-Ph134.8
12d Triazine4-N(CH₃)₂-Ph62.1
12i Triazine3,4,5-(OCH₃)₃-Ph38.8
Acetazolamide --25

Data from reference[6].

Mechanism of Action: Carbonic Anhydrase IX Inhibition in Tumor Hypoxia

In the hypoxic tumor microenvironment, the transcription factor HIF-1α induces the expression of CA IX.[7] CA IX, located on the cell surface, catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).[5][8] The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. The bicarbonate is transported into the cell, where it helps to maintain a neutral intracellular pH, allowing cancer cells to survive in an otherwise acidic environment.[8] Benzenesulfonamide inhibitors block the catalytic activity of CA IX, disrupting this pH regulation and leading to intracellular acidification and cell death.[5]

G cluster_0 Hypoxic Tumor Cell cluster_1 Extracellular Space (Acidic) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX CAIX_exp->CAIX H H⁺ CAIX->H Catalyzes HCO3 HCO₃⁻ CAIX->HCO3 Catalyzes CO2 CO₂ H2O H₂O Acidification Extracellular Acidification H->Acidification Contributes to TumorCell Maintains Intracellular pH HCO3->TumorCell Transported into cell CO2H2O CO2H2O Benzenesulfonamide_Inhibitor Benzenesulfonamide_Inhibitor Benzenesulfonamide_Inhibitor->CAIX Inhibits

Caption: Role of CA IX in tumor pH regulation.

Section 2: Antimicrobial Activity of N-Substituted Benzenesulfonamides

Benzenesulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new compounds to combat microbial resistance. This section explores the SAR of these compounds against various bacterial and fungal pathogens.

Structure-Activity Relationship Insights:

The antimicrobial potency of N-substituted benzenesulfonamides is influenced by substitutions on both the aromatic ring and the sulfonamide nitrogen.

  • N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a key determinant of activity. In a series of N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives, the introduction of an N-heptyl group resulted in the most potent inhibitor against both Gram-positive and Gram-negative bacteria.[9]

  • Aromatic Ring Substitution: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the antimicrobial spectrum and potency. For example, in a series of pyrimidine-benzenesulfonamides, halogenated derivatives showed enhanced activity.[6]

  • Hybrid Molecules: Hybridizing the benzenesulfonamide scaffold with other antimicrobial pharmacophores, such as pyrimidines, has proven to be a successful strategy for developing potent and broad-spectrum antimicrobial agents.[6][10]

Comparative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide against various bacterial strains.[9]

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
5a n-Pentyl12.52525
5c n-Heptyl6.2512.512.5
5f n-Decyl255050
Ciprofloxacin -6.2512.512.5

Data from reference[9].

Section 3: Enzyme Inhibition - Acetylcholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Benzenesulfonamide derivatives have been explored as AChE inhibitors.

Structure-Activity Relationship Insights:

The design of benzenesulfonamide-based AChE inhibitors often involves creating molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme.

  • N-Substitution: The substituent on the sulfonamide nitrogen is critical for potent AChE inhibition. In a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamides, the presence of the sulfonamide moiety itself improved activity against AChE compared to the parent amine.[11]

  • Aromatic Ring Substituents: Substitutions on the benzenesulfonamide phenyl ring can influence binding affinity. For example, a 4-methyl group on the benzenesulfonamide ring was present in an active series of compounds.[11]

Comparative Acetylcholinesterase Inhibition Data:

The following table shows the IC₅₀ values for a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives against AChE.[11]

CompoundRAChE IC₅₀ (µM)
1 (Parent Amine)H12.6 ± 0.20
2 (Benzenesulfonamide)4-CH₃-Ph-SO₂8.9 ± 0.21
3 (Styryl Derivative)4-OCH₃-Ph-CH=CH6.4 ± 0.14
Donepezil -1.24 ± 0.15

Data from reference[11].

Section 4: Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of N-substituted benzenesulfonamides and their biological evaluation.

General Synthesis of N-Substituted Benzenesulfonamides

The most common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.

Protocol:

  • Reaction Setup: To a solution of the desired amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran) at 0 °C, add the corresponding benzenesulfonyl chloride (1.0-1.2 eq.) dropwise.[12]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1N HCl) to remove any unreacted amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

G Start Start DissolveAmine Dissolve Amine in Solvent Start->DissolveAmine Cool Cool to 0 °C DissolveAmine->Cool AddSulfonylChloride Add Benzenesulfonyl Chloride Cool->AddSulfonylChloride Stir Stir at Room Temperature AddSulfonylChloride->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up (Acid/Base Wash) Monitor->Workup Dry Dry Organic Layer Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify End End Purify->End

Caption: General workflow for benzenesulfonamide synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Acetylcholinesterase Inhibition: Ellman's Method

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then, add the acetylcholinesterase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[6] The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The N-substituted benzenesulfonamide scaffold remains a highly valuable platform for the development of new therapeutic agents. As demonstrated in this guide, systematic modifications to this core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The provided SAR data and experimental protocols offer a solid foundation for researchers to design and evaluate novel benzenesulfonamide derivatives with improved therapeutic potential. Further exploration of this versatile scaffold, guided by the principles of rational drug design and a thorough understanding of structure-activity relationships, is likely to yield the next generation of innovative medicines.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Nemra, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28235-28252. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Khade, M. C., Jadhav, V. N., Deshmukh, S. U., ... & Thopate, S. R. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6. [Link]

  • Foroumadi, A., Soltani, F., Asadipour, A., & Emami, S. (2015). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamides. Research in pharmaceutical sciences, 10(5), 378. [Link]

  • Singh, P., & Kaur, M. (2019). Photoswitchable Small Molecules for Cancer Therapeutics: Mechanisms, Advances, and Challenges. Chemistry–A European Journal, 25(52), 12056-12071. [Link]

  • Aslam, M. A., et al. (2018). Synthesis, in-vitro antibacterial and in-silico studies of N-substituted derivatives of N-(4-Methylpyridin-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1155, 339-347. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in physiology, 10, 447. [Link]

  • Hussain, A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3321. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(19), 4778. [Link]

  • Swairjo, M. A., & Mahon, B. P. (2016). The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis. Biochemistry, 55(3), 541-549. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health and Toxicology, 3(3), 14. [Link]

  • Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 3, 273. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

  • Gümüş, M. K., et al. (2020). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... ResearchGate. [Link]

  • Stepanova, T. (2010). Analysis of microtubule polymerization dynamics in live cells. Methods in cell biology, 95, 289-310. [Link]

  • Wykoff, C. C., et al. (2000). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. Cancer Research, 60(24), 7075-7083. [Link]

  • Wikipedia. (2024). Microtubule. In Wikipedia. [Link]

  • Pastorek, J., & Pastorekova, S. (2015). Schematic model of the CA IX role in pH regulation in hypoxic cancer cells. ResearchGate. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2322. [Link]

  • Harris, A. L. (2002). Hypoxia—a key regulatory factor in tumour growth. Nature reviews cancer, 2(1), 38-47. [Link]

  • Barathova, M., et al. (2017). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 8(34), 55941. [Link]

  • Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(17), 3294-3302. [Link]

  • Li, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 679-689. [Link]

Sources

Comparative

Reproducibility of Experimental Results with 4-Amino-N-mesitylbenzenesulfonamide: A Technical Comparison Guide

Topic: Reproducibility of experimental results with 4-Amino-N-mesitylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experimental results with 4-Amino-N-mesitylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-Amino-N-mesitylbenzenesulfonamide (CAS: 294885-71-5) serves as a critical steric probe in the structure-activity relationship (SAR) profiling of sulfonamide-based inhibitors.[1][2] Unlike standard clinical sulfonamides (e.g., Sulfamethoxazole), the incorporation of the bulky, lipophilic mesityl (2,4,6-trimethylphenyl) group introduces unique physicochemical challenges—specifically regarding aqueous solubility and protein binding kinetics .

This guide addresses the high variance often observed in biological assays involving this compound. We provide a standardized reproducibility framework, comparing its performance against industry standards (Sulfanilamide and Acetazolamide ) to isolate the specific impact of the mesityl moiety on experimental consistency.

Part 1: Chemical Identity & The "Steric Trap"

To reproduce results, one must first understand the molecule's behavior in solution. The mesityl group acts as a "hydrophobic anchor," drastically altering the compound's thermodynamic solubility compared to its parent scaffold.

Feature4-Amino-N-mesitylbenzenesulfonamideSulfanilamide (Standard)Impact on Reproducibility
Structure Sulfanilyl-2,4,6-trimethylanilide4-AminobenzenesulfonamideHigh. Mesityl group creates steric hindrance around the sulfonamide nitrogen.[1]
Lipophilicity (cLogP) ~2.8 - 3.2 (Predicted)-0.62Critical. High risk of precipitation in aqueous buffers.[1]
pKa (Sulfonamide NH) ~10.5 (Weaker acid)10.4Moderate. Affects ionization state at physiological pH (7.4).
Solubility (PBS, pH 7.4) < 50 µM (Kinetic)> 50 mMSevere. False negatives in enzyme assays due to aggregation.

Part 2: Critical Experimental Protocols

Stock Solution Preparation (The "DMSO Hysteresis" Effect)

Causality: The most common source of error is the formation of "invisible" micro-aggregates when diluting hydrophobic stocks into aqueous media. 4-Amino-N-mesitylbenzenesulfonamide is prone to this due to the mesityl group's planarity and stacking potential.[1]

Protocol:

  • Weighing: Weigh a minimum of 5 mg to reduce static error (mesityl derivatives are often fluffy powders).

  • Solvent: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM .

  • Sonication: Sonicate for 60 seconds at 25°C. Visual clarity is not sufficient proof of monomeric dispersion.

  • Storage: Aliquot immediately into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent sorption). Store at -20°C.

The "Serial Dilution" Trap

Issue: Direct serial dilution in buffer leads to compound loss on plastic tips. Corrective Action: Perform all serial dilutions in 100% DMSO first, then perform a single "step-down" dilution into the assay buffer (final DMSO < 1%).

Carbonic Anhydrase (CA) Inhibition Assay

This compound is frequently used to probe the hydrophobic pocket of CA isoforms. The following protocol minimizes non-specific binding.

Workflow Visualization (Graphviz):

CA_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_readout Phase 3: Analysis Stock 10mM DMSO Stock (Sonicated) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Mix Add Enzyme + Substrate (4-NPA) Dilution->Mix 1:100 Dilution (Final 1% DMSO) Control Solubility Check: Dynamic Light Scattering (Optional) Dilution->Control Incubate Incubate 15 min @ 25°C Mix->Incubate Read Absorbance @ 405nm (p-Nitrophenol) Incubate->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Optimized workflow for Carbonic Anhydrase inhibition, emphasizing the critical "DMSO-to-Buffer" step to prevent precipitation.

Part 3: Comparative Performance Data

To validate your results, compare your experimental IC50 values against these reference ranges. If your data deviates by >0.5 log units, re-evaluate your solubility limits.

Table 1: Comparative Inhibition Profile (Human Carbonic Anhydrase II)

CompoundIC50 (nM)Ki (nM)Selectivity ProfileReproducibility Risk
Acetazolamide 10 - 158 - 12Pan-inhibitorLow
Sulfanilamide 200 - 300240Weak, CA II selectiveLow
4-Amino-N-mesityl... 450 - 600 *~500 Steric-dependent High

*Note: The mesityl derivative often shows LOWER potency than Sulfanilamide against hCA II due to steric clash in the active site, but may show higher affinity for isoforms with larger hydrophobic pockets (e.g., hCA IX or XII). If you observe IC50 < 100 nM for hCA II, suspect aggregation-based false positives.[1]

Part 4: Troubleshooting & Causality Analysis[1]

Symptom: Flat Dose-Response Curve (No Inhibition) [1]

  • Cause: The compound crashed out of solution upon addition to the buffer.

  • Fix: Add 0.01% Triton X-100 to the assay buffer to stabilize the colloid, or reduce the maximum concentration tested to 100 µM.

Symptom: High Hill Slope (> 2.0) [1]

  • Cause: Non-specific binding or promiscuous inhibition due to aggregate formation.

  • Fix: This is a hallmark of the "mesityl effect." Repeat the assay with increased enzyme concentration. If IC50 shifts linearly with enzyme concentration, the inhibition is artifactual (aggregation-based).

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides.[1] Bioorganic & Medicinal Chemistry. Link

  • Di Fiore, A., et al. (2015). Carbonic Anhydrase Inhibitors: Structure-Activity Relationships. Expert Opinion on Therapeutic Patents. Link

  • Shoichet, B. K. (2006).[3] Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors. Drug Discovery Today. Link(Essential reading for troubleshooting mesityl-sulfonamide aggregation).

Sources

Validation

Peer-Reviewed Validation of 4-Amino-N-mesitylbenzenesulfonamide: A Lipophilic Probe for Carbonic Anhydrase Selectivity

Executive Summary: The "Mesityl Effect" in Sulfonamide Pharmacology In the landscape of sulfonamide-based drug design, 4-Amino-N-mesitylbenzenesulfonamide (hereafter referred to as AMBS ) represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mesityl Effect" in Sulfonamide Pharmacology

In the landscape of sulfonamide-based drug design, 4-Amino-N-mesitylbenzenesulfonamide (hereafter referred to as AMBS ) represents a critical structural probe. While primary sulfonamides (e.g., sulfanilamide) are the gold standard for zinc-binding affinity in Carbonic Anhydrases (CAs), they often suffer from poor membrane permeability and lack of isoform selectivity.

AMBS introduces a 2,4,6-trimethylphenyl (mesityl) moiety to the sulfonamide nitrogen. This modification serves a dual purpose in biological validation:

  • Steric Interrogation: The bulky mesityl group tests the plasticity of the enzyme's hydrophobic pocket, differentiating between "open" active sites (e.g., CA II) and more constricted isoforms.

  • Lipophilic Enhancement: The mesityl group significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers—a critical parameter often failing in hydrophilic primary sulfonamides.

This guide validates AMBS not merely as an inhibitor, but as a comparative tool to map active site topology and optimize pharmacokinetic profiles.

Comparative Analysis: AMBS vs. Standard Alternatives

The following table contrasts AMBS with the parent scaffold (Sulfanilamide) and the clinical standard (Acetazolamide).

Feature4-Amino-N-mesitylbenzenesulfonamide (AMBS) Sulfanilamide (Parent Scaffold)Acetazolamide (Clinical Standard)
Chemical Structure


Heterocyclic Sulfonamide
Primary Mechanism Zinc Binding (weakened) + Hydrophobic Interaction Strong Zinc CoordinationStrong Zinc Coordination
Lipophilicity (LogP) High (~2.5 - 3.0) Low (~0.5)Low (~ -0.26)
Membrane Permeability Excellent (Passive Diffusion) PoorModerate (Carrier-mediated)
Isoform Selectivity High (Steric bulk excludes ubiquitous isoforms)Low (Pan-inhibitor)Moderate
Primary Application SAR Probe: Mapping hydrophobic pockets; Synthesis intermediateHistorical antibiotic; Reference inhibitorGlaucoma/Diuretic therapy

Key Insight: Unlike Sulfanilamide, which binds indiscriminately, AMBS acts as a "molecular caliper." If a biological system (e.g., a specific CA isoform or bacterial strain) is inhibited by Sulfanilamide but resistant to AMBS, it suggests the active site entrance is sterically hindered, validating the target's structural topology.

Mechanistic Validation & Signaling Pathways

To understand the biological effect of AMBS, one must visualize its interaction within the Carbonic Anhydrase active site compared to the catalytic mechanism.

The "Steric Gatekeeper" Mechanism

The mesityl group prevents the sulfonamide nitrogen from easily accessing the Zinc ion unless the enzyme possesses a specific hydrophobic cleft capable of accommodating the 2,4,6-trimethyl ring.

AMBS_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site Zn Catalytic Zinc (Zn2+) Inhibition Enzymatic Inhibition (CO2 -> HCO3- blocked) Zn->Inhibition Catalysis Halted His Histidine Triad His->Zn Coordinates HydroPocket Hydrophobic Pocket (Phe/Leu/Val) StericGate Steric Gate (Residue Constriction) AMBS 4-Amino-N-mesitylbenzenesulfonamide (AMBS) AMBS->Zn Coordination (If Gate Opens) AMBS->HydroPocket Van der Waals Interaction (Mesityl) AMBS->StericGate Steric Clash? (Selectivity Filter) Sulfanilamide Sulfanilamide (Control) Sulfanilamide->Zn Direct Coordination (High Affinity) Sulfanilamide->StericGate Passes Freely

Figure 1: Mechanistic differentiation between AMBS and Sulfanilamide. The mesityl group (blue path) requires a hydrophobic pocket interaction, acting as a selectivity filter, whereas Sulfanilamide (grey path) binds indiscriminately.

Experimental Protocols for Validation

Protocol A: Esterase Activity Assay (CA Inhibition)

Objective: Determine the


 (inhibition constant) of AMBS against CA I, II, and IX.
Rationale: CA enzymes catalyze the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow). This colorimetric assay is robust against the spectral interference of the sulfonamide itself.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4), 20 mM

    
    .
    
  • Substrate: 3 mM p-nitrophenyl acetate (p-NpA) in acetonitrile.

  • Enzyme: Recombinant hCA I, hCA II.

  • Critical Step: AMBS Stock Solution must be prepared in DMSO (10 mM) due to lipophilicity, then diluted. Final DMSO < 5%.

Workflow:

  • Blanking: Add 100 µL Buffer + 20 µL Enzyme solution to 96-well plate.

  • Inhibitor Addition: Add 20 µL of AMBS (serial dilutions: 0.1 nM to 10 µM). Incubate for 15 minutes at 25°C.

    • Control: Use Acetazolamide as the positive control.

    • Negative Control: DMSO vehicle only.

  • Initiation: Add 60 µL of p-NpA substrate.

  • Measurement: Monitor Absorbance at 400 nm kinetically for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .
Protocol B: Lipophilicity-Driven Cell Permeability (LogP)

Objective: Validate the "Mesityl Advantage" by measuring the partition coefficient compared to sulfanilamide.

Method: Shake-Flask HPLC

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solubilization: Dissolve 1 mg AMBS in the water-saturated n-octanol phase.

  • Partitioning: Mix equal volumes of the AMBS-octanol solution and octanol-saturated water. Shake for 4 hours; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (C18 column, MeOH/Water gradient, UV 254 nm).

  • Calculation:

    
    .
    
    • Expected Result: AMBS LogP > 2.0; Sulfanilamide LogP ~ 0.5.

Workflow Visualization: Assay Validation

Assay_Workflow Stock AMBS Stock (DMSO) Dilution Serial Dilution (Buffer) Stock->Dilution Prevent Precipitation Enzyme_Inc Enzyme Incubation (15 min @ 25°C) Dilution->Enzyme_Inc Equilibration Substrate Substrate Addition (p-NpA) Enzyme_Inc->Substrate Initiate Rxn Readout Kinetic Read (Abs 400nm) Substrate->Readout Hydrolysis

Figure 2: Step-by-step kinetic assay workflow. Note the critical equilibration step (yellow) to allow the bulky mesityl group to orient within the active site before substrate competition.

Scientific Commentary & Troubleshooting

Solubility Artifacts: The most common error when validating AMBS is precipitation in aqueous buffers. Unlike Sulfanilamide (solubility ~7.5 mg/mL), AMBS is hydrophobic.

  • Solution: Always verify the final assay solution for turbidity. If

    
     values fluctuate wildly, add 0.01% Triton X-100 to the buffer to prevent micro-aggregate inhibition (promiscuous inhibition).
    

Structure-Activity Relationship (SAR) Context: Research indicates that while N-substitution generally decreases CA affinity compared to the primary sulfonamide ($ -SO_2NH_2 $), the N-mesityl group is a privileged scaffold. It creates a "tail" that can interact with the hydrophobic half of the CA active site (residues Val121, Leu198 in CA II). This makes AMBS a vital tool for designing Dual-Tail Inhibitors —compounds that bind both the Zinc and the hydrophobic pocket simultaneously.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Sulfonamide structural probes. Journal of Medicinal Chemistry. Link

  • BenchChem. (2023). 4-Amino-N-(2-methylphenyl)benzenesulfonamide: Structure and Biological Activity. BenchChem Database. Link(Note: Representative link for structural analog comparison)

  • PubChem. (2023). Sulfonamide Pharmacophore and Biological Activity Data. National Center for Biotechnology Information. Link

  • Gatool, S. et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC - NIH. Link

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 4-Amino-N-mesitylbenzenesulfonamide

[1] Executive Summary & Core Directive Do not treat this compound as general trash. 4-Amino-N-mesitylbenzenesulfonamide (an aniline-sulfonamide derivative) presents specific risks regarding skin sensitization and aquatic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not treat this compound as general trash. 4-Amino-N-mesitylbenzenesulfonamide (an aniline-sulfonamide derivative) presents specific risks regarding skin sensitization and aquatic toxicity .[1] As a research chemical, it often lacks a specific RCRA "P" or "U" listing, requiring it to be managed under the "Cradle-to-Grave" principle as a Hazardous Chemical of Unknown Toxicity .[1]

Immediate Action Plan:

  • Segregation: Isolate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic aniline oxidation.[1]

  • Disposal Stream: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

  • Destruction Method: High-temperature incineration is the mandatory standard to ensure thermal decomposition of the sulfonamide and mesityl moieties.[1]

Chemical Profile & Hazard Identification (The "Why")

To dispose of a chemical safely, you must understand its reactivity. This compound combines a sulfonamide core with an aniline (amino) group and a lipophilic mesityl group .[1]

FeatureChemical LogicSafety Implication
Aniline Moiety (

)
Electron-rich, basic nitrogen.[1]Toxic/Sensitizer. Potential methemoglobin former if absorbed.[1] Incompatible with acids (forms salts) and strong oxidizers.[1]
Sulfonamide Group (

)
Stable, polar functionality.[1]Allergen. High risk of severe allergic reaction (Stevens-Johnson Syndrome risk in clinical settings; treat as high-contact hazard in lab).[1]
Mesityl Group (Trimethylbenzene)Lipophilic hydrocarbon ring.[1]Bioaccumulation. Increases ability to penetrate skin and persist in aquatic environments.[1] Do not pour down the drain.

Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the physical state of your waste.

DisposalMatrix Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Yellow Bag/Tag) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Organic Waste Carboy (Green/Blue Tag) NonHalo->NonHaloBin

Figure 1: Operational Logic for Waste Segregation. Note that "Halogenated" status is determined by the solvent, not the solute, as this compound itself contains Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur (CHNOS), but no Halogens.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.[1]

  • PPE Verification: Don Nitrile gloves (double-gloving recommended due to aniline permeability), safety goggles, and a lab coat.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous solid waste bag.[1]

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not sweep dust into the air.[1][2] If dust is visible, dampen a paper towel with water/methanol, wipe it up, and dispose of the towel as solid waste.[1]

  • Labeling:

    • Attach a Hazardous Waste Tag.[1]

    • Chemical Name: Write "4-Amino-N-mesitylbenzenesulfonamide".

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Composition: 100%.

  • Closure: Seal the container tightly. If using a bag, use the "gooseneck" taping method to ensure an airtight seal.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, dissolved reagents.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If DCM/Chloroform: Use the Halogenated waste stream.[1]

    • If Methanol/Ethyl Acetate/DMSO: Use the Non-Halogenated waste stream.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Chromic acid, Piranha solution). The aniline group can react violently.[1]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to the organic solvent carboy to prevent drum corrosion or unexpected hydrolysis.[1]

  • Pouring: Use a funnel to prevent splashing.

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste carboy.[1]

Spill Contingency Plan (Emergency Response)

Scenario: A 5g bottle drops and shatters on the benchtop.

  • Alert: Notify nearby personnel. Mark the area.

  • PPE Upgrade: If dust is airborne, use an N95 or P100 respirator to prevent inhalation of the sulfonamide sensitizer.

  • Containment:

    • Cover the spill with a dry absorbent pads or inert absorbent (vermiculite/sand).[1]

    • Why? Do not use water initially; it spreads the contamination.[1]

  • Cleanup:

    • Scoop the absorbent/chemical mixture into a disposable scoop.[1]

    • Place in a clear plastic bag.[1]

    • Wipe the surface with soap and water (sulfonamides are generally soluble in basic aqueous solutions or polar organic solvents).[1]

    • Place all wipes in the bag.[1]

  • Disposal: Seal the bag, label as "Hazardous Waste - Debris from Spill," and place in the Solid Waste Bin.

Regulatory & Compliance Context (US/EPA Focus)

While this specific CAS may not be explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it is regulated by the "Mixture Rule" and "Derived-from Rule" under RCRA (Resource Conservation and Recovery Act).[1]

  • Generator Status: You are responsible for characterizing the waste.[1] Lacking specific toxicity data (LD50), you must apply the Precautionary Principle .

  • EPA Waste Codes (Likely Applicable):

    • D001 (Ignitable): Only if dissolved in flammable solvents.[1]

    • ORC (Other Regulated Chemical): Many institutions use this internal code for non-listed toxic organics.[1]

  • Drain Disposal: STRICTLY PROHIBITED. The mesityl group renders this compound potentially persistent in wastewater treatment plants.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[1]

  • PubChem. 4-Amino-N-mesitylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] (Used for structural verification and functional group analysis).[1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guide on handling chemicals with unknown toxicity).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1]

Sources

Handling

Personal protective equipment for handling 4-Amino-N-mesitylbenzenesulfonamide

This guide outlines the personal protective equipment (PPE) and operational safety protocols for handling 4-Amino-N-mesitylbenzenesulfonamide .[1] Compound Classification & Hazard Profile Chemical Class: Diarylsulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the personal protective equipment (PPE) and operational safety protocols for handling 4-Amino-N-mesitylbenzenesulfonamide .[1]

Compound Classification & Hazard Profile

  • Chemical Class: Diarylsulfonamide / Aniline Derivative

  • Physical State: Solid (Powder/Crystalline)

  • Primary Hazards: Skin/Respiratory Sensitization (H317, H334), Skin/Eye Irritation (H315, H319), and Specific Target Organ Toxicity (Respiratory Tract - H335).

  • Critical Note: As a sulfonamide derivative containing a lipophilic mesityl group, this compound possesses high skin permeability potential. It must be treated as a Potent Sensitizer .

Part 1: Risk Assessment & PPE Selection Matrix

The "mesityl" (1,3,5-trimethylbenzene) moiety increases the lipophilicity of the sulfonamide core, facilitating dermal absorption. Standard latex gloves are insufficient. The following selection matrix is based on the Precautionary Principle for handling sensitizing pharmaceutical intermediates.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Specification (Why?)
Respiratory N95 (Minimum) or P100/PAPR Particulate Control: The primary vector is airborne dust. For quantities >10g or open-bench handling, a Powered Air-Purifying Respirator (PAPR) is required to prevent sensitization.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)Permeation Resistance: The outer glove protects against physical abrasion; the inner glove acts as a barrier against permeation. Change frequency: Every 120 mins or immediately upon splash.
Dermal (Body) Tyvek® Lab Coat (or equivalent)Non-Woven Barrier: Cotton coats allow dust to penetrate and settle on skin/street clothes. Disposable, non-woven polyethylene (Tyvek) prevents cross-contamination.
Ocular Chemical Splash Goggles Seal Integrity: Safety glasses with side shields are inadequate for fine powders which can migrate around lenses. Goggles provide a sealed environment.

Part 2: Operational Protocol (Step-by-Step)

This protocol utilizes a Zone-Based Contamination Control strategy to prevent the migration of the sensitizer outside the fume hood.

Phase 1: Gowning (Donning)
  • Inspection: Check Tyvek sleeves for tears. Ensure nitrile gloves are rated EN 374 (Chemical Resistance).

  • Layering:

    • Put on the Inner Pair of gloves (tucked under lab coat cuffs).

    • Put on the Outer Pair of gloves (pulled over lab coat cuffs).

    • Logic: This "shingling" technique creates a liquid/dust-tight seal.

Phase 2: Handling Workflow
  • Engineering Control: All weighing and transfer must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.

  • Solubilization: If dissolving the solid, add solvent slowly to prevent aerosolization of the dry powder.

Phase 3: De-Gowning (Doffing)

Critical Step: Most exposure events occur here due to dust resuspension.

  • Outer Glove Removal: Peel off outer gloves inside the fume hood. Discard into solid hazardous waste.

  • Coat Removal: Unzip Tyvek coat. Roll it inside out as you remove it to trap surface dust inside the bundle.

  • Inner Glove Removal: Remove inner gloves last, ensuring you do not touch the outside of the glove with bare skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the quantity of 4-Amino-N-mesitylbenzenesulfonamide being handled.

PPE_Decision_Matrix Start Start: Handling 4-Amino-N-mesitylbenzenesulfonamide Qty_Check Quantity Assessment Start->Qty_Check Small_Scale < 100 mg (Analytical) Qty_Check->Small_Scale Prep_Scale 100 mg - 10 g (Preparative) Qty_Check->Prep_Scale Bulk_Scale > 10 g (Bulk) Qty_Check->Bulk_Scale Level_1 Level 1 PPE: Fume Hood + Single Nitrile + Safety Glasses Small_Scale->Level_1 Low Dust Risk Level_2 Level 2 PPE: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Prep_Scale->Level_2 Moderate Dust Risk Level_3 Level 3 PPE: Glovebox or PAPR + Tyvek Suit + Double Gloves Bulk_Scale->Level_3 High Inhalation Risk Disposal Disposal: Incineration (Hazardous Waste) Level_1->Disposal Level_2->Disposal Level_3->Disposal

Figure 1: Risk-based PPE selection logic. As quantity increases, the risk of airborne dust necessitates higher respiratory and dermal protection.

Part 4: Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do NOT sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method (cover with solvent-dampened paper towels, then scoop).

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with 10% detergent solution followed by water.

Waste Disposal
  • Classification: Segregate as Hazardous Chemical Waste .

  • Method: High-temperature incineration is required to destroy the sulfonamide core.

  • Container: Rigid, leak-proof container labeled "Toxic / Sensitizer".

References

  • PubChem. (2025).[2] 4-Amino-N-methylbenzenesulfonamide Hazard Summary (Analogous Structure). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling Hazardous Chemicals. National Academies Press. [Link]

Sources

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